molecular formula C23H31N3O9 B8106456 Thalidomide-O-PEG4-amine

Thalidomide-O-PEG4-amine

Cat. No.: B8106456
M. Wt: 493.5 g/mol
InChI Key: LZFBLPSYUTXWAU-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG4-amine is a useful research compound. Its molecular formula is C23H31N3O9 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O9/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28/h1-3,17H,4-15,24H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFBLPSYUTXWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Thalidomide-O-PEG4-amine: A Technical Guide to Hijacking the Cellular Degradation Machinery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, "Thalidomide-O-PEG4-amine" has emerged as a key chemical tool. It is not a therapeutic agent in itself, but rather a fundamental building block for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth examination of its mechanism of action, its role within a PROTAC, and the detailed experimental protocols required to characterize the resulting protein degraders.

This compound is a bifunctional molecule composed of three distinct parts:

  • The Thalidomide Moiety: This serves as the E3 ligase-recruiting element, specifically binding to the Cereblon (CRBN) protein.[1]

  • The PEG4 Linker: A four-unit polyethylene (B3416737) glycol chain that provides the appropriate length and flexibility to bridge the E3 ligase and the target protein. PEG linkers are known to enhance the solubility and cell permeability of the final PROTAC molecule.[2]

  • The Terminal Amine (-NH2): This primary amine acts as a reactive handle for the straightforward conjugation to a ligand designed to bind a specific protein of interest (POI).

The primary function of this compound is to be incorporated into a PROTAC, thereby enabling the hijacking of the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1]

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC synthesized using this compound is a catalytic cycle centered on the formation of a key ternary complex.

  • Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] This brings the target protein into close proximity with the E3 ligase.

  • Ubiquitination: The induced proximity facilitates the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome.[4]

  • Recycling: The proteasome degrades the target protein into small peptides, and the PROTAC molecule is released to bind to another target protein and repeat the cycle.[4]

This process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, acting in a catalytic manner.

Signaling Pathway Diagram

PROTAC_Mechanism PROTAC PROTAC (Thalidomide-PEG4-Ligand) Ternary POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary Bridges POI Protein of Interest (POI) POI->Ternary Binds CRBN CRBN E3 Ligase (CRL4A) CRBN->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary->Recycled_PROTAC Release E2 E2-Ub E2->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Recycled_PROTAC->Ternary Catalytic Cycle

PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTAC Performance

PROTAC TargetE3 Ligase LigandLinker Type (PEG Units)DC50 (nM)Dmax (%)Cell Line
BRD4ThalidomidePEG-3~5>90%22Rv1
BRD4ThalidomidePEG-5~1>98%22Rv1
MDM2ThalidomidePOE-3230-390~75%A549, Huh7
  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation.

  • Note: Data is illustrative and compiled from various sources on thalidomide-based PROTACs.[5][6] The optimal linker length is highly dependent on the specific target protein and the ligand used.[2]

Detailed Experimental Protocols

The validation of a PROTAC's mechanism of action requires a series of robust biochemical and cellular assays.

PROTAC Synthesis

The terminal amine of this compound can be conjugated to a POI ligand containing a carboxylic acid via standard amide coupling protocols.

Synthesis_Workflow Start This compound + POI-Ligand-COOH Reaction Amide Coupling Reaction Start->Reaction Reagents Coupling Reagents (e.g., HATU, DIPEA) Solvent (e.g., DMF) Reagents->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Final Final PROTAC Molecule Analysis->Final

General workflow for PROTAC synthesis.

Methodology:

  • Dissolve the POI ligand (1.0 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous solvent like DMF.

  • Add a non-nucleophilic base, for example, DIPEA (2.0-3.0 equivalents).

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final compound using HRMS and NMR.

Western Blot for Protein Degradation Assessment

This is the most common method to quantify the reduction in target protein levels.[4]

Methodology:

  • Cell Seeding and Treatment: Plate cells at a density that will ensure 70-80% confluency at the time of harvest and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[7]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[8]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[7]

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).[8]

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[8]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[4]

In Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC facilitates the ubiquitination of its target protein by the recruited E3 ligase.[3]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, assemble the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT):

    • E1 Activating Enzyme (e.g., UBE1)

    • E2 Conjugating Enzyme (e.g., UBE2D2)

    • CRL4^CRBN^ E3 Ligase Complex

    • Recombinant Protein of Interest (POI)

    • Ubiquitin

    • ATP

    • PROTAC (at desired concentration) or DMSO vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, probing with an antibody against the POI.

  • Interpretation: A successful reaction will show a ladder of higher molecular weight bands (or a smear) above the unmodified POI band in the PROTAC-treated lane, which is absent or significantly reduced in the control lanes. This indicates polyubiquitination of the POI.[3]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a label-free technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), between the PROTAC and its target protein or the E3 ligase.[10]

Methodology:

  • Sample Preparation: Prepare the protein (e.g., POI or CRBN) and the PROTAC in identical, extensively dialyzed buffer to minimize heats of dilution. Degas all solutions before use.[10]

  • Instrument Setup: Load the protein solution (e.g., 5-50 µM) into the sample cell of the calorimeter. Load the PROTAC solution (typically 10-20 times the protein concentration) into the injection syringe.[11]

  • Titration: Perform a series of small, sequential injections of the PROTAC into the protein solution while maintaining a constant temperature. The instrument measures the minute heat changes that occur upon binding.[12]

  • Data Analysis: Integrate the heat released or absorbed after each injection and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11]

Experiment_Logic Hypothesis Hypothesis: PROTAC Induces POI Degradation Binding Does PROTAC bind POI and CRBN? Hypothesis->Binding ITC ITC Assay Binding->ITC Ubiquitination Does PROTAC cause POI ubiquitination? Binding->Ubiquitination Yes No No Binding->No No InVitroUb In Vitro Ubiquitination Assay Ubiquitination->InVitroUb Degradation Does PROTAC degrade POI in cells? Ubiquitination->Degradation Yes Ubiquitination->No No Western Western Blot Degradation->Western Conclusion Conclusion: Mechanism Validated Degradation->Conclusion Yes Degradation->No No Yes Yes

Logical workflow for PROTAC validation.

Conclusion

This compound is a valuable and versatile chemical tool for the development of potent and specific protein degraders. Its mechanism is fundamentally intertwined with the PROTAC technology it enables: acting as a high-affinity anchor to recruit the CRBN E3 ligase and, through proximity-induced ubiquitination, directing target proteins for destruction by the proteasome. A thorough understanding of this mechanism, coupled with rigorous experimental validation as outlined in this guide, is essential for advancing new PROTAC-based therapeutics from concept to clinic.

References

A Technical Guide to Thalidomide-O-PEG4-amine for Cereblon E3 Ligase Binding in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thalidomide-O-PEG4-amine as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role in binding the Cereblon (CRBN) E3 ubiquitin ligase, present quantitative binding data for its core pharmacophore, detail key experimental protocols for affinity measurement, and illustrate the relevant biological pathways and experimental workflows.

Introduction: The Role of Cereblon and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this field, consisting of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2][3] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]

Cereblon (CRBN), the substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is one of the most widely exploited E3 ligases in PROTAC design.[5][6] The therapeutic effects of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs were discovered to be mediated by their binding to CRBN, which modulates the ligase's substrate specificity.[5][7]

This compound is a key chemical tool in this context. It is an E3 ligase ligand-linker conjugate, incorporating the thalidomide moiety for CRBN binding and a flexible PEG4 linker with a terminal amine group for conjugation to a POI ligand.[3][8][9] This makes it a foundational building block for synthesizing novel PROTACs.

Quantitative Analysis of Cereblon Binding

While specific binding affinity data for the isolated this compound linker-conjugate is not extensively reported in peer-reviewed literature, the binding is driven by the thalidomide core. The addition of a PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule extends out of the primary binding pocket.[5] Therefore, the well-characterized binding affinities of thalidomide and its potent derivatives, lenalidomide (B1683929) and pomalidomide, serve as a reliable proxy for the expected affinity of thalidomide-based PROTAC components.

Table 1: Binding Affinities of Thalidomide and its Derivatives to Cereblon (CRBN)

CompoundBinding AssayDissociation Constant (Kd)IC50 (µM)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM-[10]
ThalidomideSurface Plasmon Resonance (SPR)0.16 µM-[5]
LenalidomideIsothermal Titration Calorimetry (ITC)~178 - 640 nM-[10][11]
PomalidomideIsothermal Titration Calorimetry (ITC)~157 nM-[10][11]

Note: Binding affinity values can vary based on experimental conditions, protein constructs, and assay methodology.

PROTAC-Mediated Protein Degradation Pathway

The primary function of the thalidomide moiety within a PROTAC is to recruit the CRL4^CRBN^ E3 ligase complex. The PROTAC simultaneously binds to the target Protein of Interest (POI), forming a key ternary complex. This proximity enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC (Thalidomide-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN_Complex CRL4-CRBN E3 Ligase Complex CRBN_Complex->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Transfers Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC Recycled_PROTAC->PROTAC Re-initiates cycle

PROTAC-mediated protein degradation pathway.

Experimental Protocols for Determining Cereblon Binding

Quantifying the interaction between thalidomide-based ligands and CRBN is essential for validating the engagement of new PROTACs with the E3 ligase. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free biophysical assays for this purpose.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5]

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify recombinant CRBN protein (often in a complex with DDB1 for stability).[11]

    • Prepare a concentrated solution of the CRBN-DDB1 complex (e.g., 10-50 µM) in a suitable, degassed ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[5]

    • Prepare a solution of the thalidomide derivative (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) in the exact same buffer.[11]

  • Instrument Setup:

    • Thoroughly clean the ITC instrument cells.

    • Load the CRBN-DDB1 solution into the sample cell and the matched ITC buffer into the reference cell.[11]

    • Load the thalidomide derivative solution into the injection syringe.[5]

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).[12]

  • Titration Experiment:

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand solution into the sample cell.[11] Allow sufficient time between injections (e.g., 150 seconds) for the signal to return to baseline.[11]

    • The heat change upon each injection is measured relative to the reference cell.[13]

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution.[12]

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[11]

SPR is a highly sensitive technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte, allowing for real-time determination of association (ka) and dissociation (kd) rate constants, from which the Kd is calculated.[5][14]

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip).

    • Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of EDC and NHS.[15]

    • Immobilize purified recombinant CRBN protein onto the sensor chip surface via amine coupling to a target level.[5][15] A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

    • Deactivate any remaining active groups on the surface with ethanolamine.[16]

  • Analyte Binding:

    • Prepare a series of dilutions of the thalidomide derivative (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.[17]

    • Inject the analyte solutions sequentially over both the CRBN-immobilized and reference flow cells at a constant flow rate.[14] Monitor the binding response (measured in Response Units, RU) in real-time to generate association curves.

  • Dissociation and Regeneration:

    • Following the association phase, flow the running buffer without the analyte over the chip to monitor the dissociation of the compound.

    • If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate the Kd (kd/ka).[5]

General Workflow for PROTAC Discovery and Validation

The development of a potent and selective PROTAC is an iterative process that involves design, synthesis, and biological evaluation. A typical workflow is designed to confirm target engagement, ternary complex formation, and subsequent protein degradation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_validation In Vitro / Biophysical Validation cluster_cellular Cellular Evaluation cluster_optimization Optimization Design 1. PROTAC Design (POI Ligand, Linker, E3 Ligand) Synthesis 2. Chemical Synthesis Design->Synthesis Binding_Assays 3. Binary Binding Assays (SPR, ITC) - POI + POI Ligand - CRBN + E3 Ligand Synthesis->Binding_Assays Ternary_Complex_Formation 4. Ternary Complex Assay (TR-FRET, SPR) Binding_Assays->Ternary_Complex_Formation Degradation_Assay 5. Protein Degradation Assay (Western Blot, HiBiT, Mass Spec) Ternary_Complex_Formation->Degradation_Assay Dose_Response 6. Determine DC50 & Dmax Degradation_Assay->Dose_Response Selectivity 7. Selectivity Profiling (Proteomics) Dose_Response->Selectivity Optimization Iterative Optimization (Linker, Ligands) Selectivity->Optimization Optimization->Design Refine Design

A typical workflow for PROTAC development.

This workflow begins with the rational design and synthesis of PROTAC candidates.[2] Initial validation involves biophysical assays to confirm that the respective ends of the PROTAC bind to the POI and CRBN. Subsequent assays confirm the formation of the crucial ternary complex. Finally, cellular assays are performed to measure the extent and potency (DC₅₀) of POI degradation and to assess the selectivity of the degrader across the proteome.[2] The results guide the iterative optimization of the PROTAC structure to achieve the desired activity and properties.

Conclusion

This compound is a critical chemical entity in the rapidly advancing field of targeted protein degradation. Its thalidomide core provides a reliable and high-affinity handle for recruiting the Cereblon E3 ligase, a cornerstone of many successful PROTACs.[5] While direct quantitative binding data for this specific conjugate is not widely published, the extensive characterization of its parent pharmacophore provides a robust foundation for its application in PROTAC design. A thorough understanding of the binding kinetics, the underlying biological pathways, and the experimental methods used for evaluation is paramount for any researcher or drug developer working to create novel protein degraders.

References

An In-depth Technical Guide to Thalidomide-O-PEG4-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-PEG4-amine is a crucial bifunctional molecule in the rapidly evolving field of targeted protein degradation. It serves as a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific disease-causing proteins. This molecule incorporates the well-characterized thalidomide (B1683933) moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a flexible tetraethylene glycol (PEG4) linker terminating in a primary amine.[1][2][3] This amine group provides a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest, thereby enabling the creation of a PROTAC capable of inducing the degradation of that protein. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Properties and Structure

This compound is a synthetic compound purpose-built for PROTAC development.[1][2] The thalidomide component ensures recruitment of the CRBN E3 ligase, while the hydrophilic PEG4 linker enhances solubility and provides spatial separation between the E3 ligase and the target protein, a critical factor for efficient ternary complex formation and subsequent ubiquitination. The terminal amine is a key functional group that allows for the covalent attachment of a target-specific warhead.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 2401832-00-4[1][3][4]
Molecular Formula C23H31N3O9[4]
Molecular Weight 493.5 g/mol [4][5][6]
Appearance Solid (predicted)N/A
Solubility Soluble in DMSO, DMFInferred from similar compounds
Storage -20°C[4]

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is a critical component in the construction of PROTACs that hijack the ubiquitin-proteasome system to degrade target proteins. The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[7][8][9] This binding event allows the PROTAC to recruit the E3 ligase machinery. The other end of the PROTAC, which would be conjugated to the amine group of this compound, binds to the target protein of interest (POI). This simultaneous binding results in the formation of a ternary complex (POI-PROTAC-CRBN), which brings the target protein into close proximity with the E3 ligase.[8] The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC This compound (as part of a PROTAC) POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN Cereblon (CRBN) E3 Ligase Component PROTAC->CRBN Binds to CRBN Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation CRBN->POI Proximity Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-hydroxythalidomide and a suitably protected PEG4-amine linker.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Start Starting Materials: - 4-Hydroxythalidomide - Boc-NH-PEG4-OH Step1 Step 1: Tosylation of PEG Linker Reagents: TsCl, Pyridine (B92270), DCM Start->Step1 Intermediate1 Boc-NH-PEG4-OTs Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis Reagents: K2CO3, DMF Intermediate2 Thalidomide-O-PEG4-NH-Boc Step2->Intermediate2 Step3 Step 3: Boc Deprotection Reagents: TFA or HCl in Dioxane FinalProduct This compound Step3->FinalProduct Intermediate1->Step2 Intermediate2->Step3

Synthetic workflow for this compound.

Step 1: Synthesis of a Suitable PEG4 Linker (e.g., Boc-NH-PEG4-OTs)

A commercially available mono-Boc-protected amino-PEG4-alcohol (Boc-NH-PEG4-OH) is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine in a suitable solvent such as dichloromethane (B109758) (DCM) to yield the tosylated linker, Boc-NH-PEG4-OTs.

Step 2: Williamson Ether Synthesis

4-Hydroxythalidomide is reacted with the tosylated PEG4 linker (Boc-NH-PEG4-OTs) via a Williamson ether synthesis. This reaction is typically carried out in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) with a mild base such as potassium carbonate (K2CO3) at an elevated temperature.

Step 3: Boc Deprotection

The Boc protecting group on the terminal amine is removed under acidic conditions. This is commonly achieved using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in 1,4-dioxane (B91453) to yield the final product, this compound.

Purification and Characterization

The final product should be purified using column chromatography on silica (B1680970) gel. The structure and purity should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the presence of all expected protons and carbons in the correct chemical environments and with the appropriate integrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, corresponding to its molecular formula.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, ideally showing a single major peak.

Conclusion

This compound is an indispensable tool for researchers engaged in the development of PROTACs. Its well-defined structure, incorporating a CRBN ligand, a flexible PEG linker, and a reactive amine handle, provides a robust platform for the synthesis of novel protein degraders. The methodologies and pathways described in this guide offer a framework for the synthesis and application of this important chemical entity in the pursuit of new therapeutic agents.

References

The Architect's Toolkit: A Technical Guide to Thalidomide-O-PEG4-amine in PROTAC Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. These heterobifunctional molecules act as molecular bridges, connecting a target protein of interest (POI) to an E3 ubiquitin ligase. This induced proximity hijacks the cell's own ubiquitin-proteasome system, leading to the ubiquitination and subsequent destruction of the target protein.[1]

A critical component of any PROTAC is the E3 ligase ligand. Among the most widely utilized are derivatives of thalidomide (B1683933), which effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This guide provides an in-depth technical overview of Thalidomide-O-PEG4-amine , a cornerstone building block in the construction of CRBN-recruiting PROTACs. We will explore its structure, role, and application, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in the field of targeted protein degradation.

Core Component Profile: this compound

This compound is a pre-functionalized chemical moiety designed to streamline the synthesis of PROTACs. It consists of three key parts:

  • The Thalidomide Moiety: This serves as the "E3 ligase handle," binding specifically to the CRBN substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.

  • The PEG4 Linker: A tetraethylene glycol chain that connects the thalidomide moiety to the target protein ligand. The polyethylene (B3416737) glycol (PEG) nature of the linker imparts hydrophilicity and flexibility, which can improve the solubility and pharmacokinetic properties of the final PROTAC. The specific length of the linker is a critical parameter that often requires optimization to facilitate effective ternary complex formation (POI-PROTAC-CRBN).

  • The Terminal Amine (-NH2): This primary amine acts as a versatile and reactive chemical handle for conjugation to a ligand designed to bind the protein of interest, typically through the formation of a stable amide bond.

The logical relationship and mechanism of action are depicted below.

PROTAC_Mechanism cluster_PROTAC This compound Based PROTAC cluster_System Cellular Machinery PROTAC POI Ligand PEG4 Linker Thalidomide POI Protein of Interest (POI) (e.g., BTK) PROTAC:f0->POI Binds CRBN CRBN E3 Ligase PROTAC:f2->CRBN Binds Proteasome 26S Proteasome POI->Proteasome Enters Ub Ubiquitin CRBN->Ub Recruits & Transfers Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Results in Ub->POI Polyubiquitination

Fig. 1: PROTAC mechanism using a this compound based construct.

Quantitative Data on Thalidomide-Based PROTACs

The efficacy of a PROTAC is defined by its ability to induce degradation of the target protein. Key quantitative metrics include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). While data for PROTACs using the exact this compound linker is specific to the conjugated POI ligand, the following tables provide representative data for potent Bruton's tyrosine kinase (BTK) and BET bromodomain (BRD4) degraders that utilize highly similar thalidomide or pomalidomide-PEG linker architectures.

Table 1: Degradation Potency of Representative BTK-Targeting PROTACs

PROTAC Compound E3 Ligase Ligand Linker Type Target Protein Cell Line DC50 (nM) Dmax (%) Reference
NC-1 Thalidomide PEG6 BTK Mino 2.2 97 [2]
P13I Pomalidomide PEG BTK RAMOS ~10 73

| DD 03-171 | Pomalidomide | Not Specified | BTK | MCL cells | 5.1 | >95 | |

Table 2: Degradation Potency of a Representative BRD4-Targeting PROTAC

PROTAC Compound E3 Ligase Ligand Linker Type Target Protein Cell Line DC50 (nM) Dmax (%) Reference

| Thalidomide-PEG-BRD4 PROTAC | Thalidomide | PEG | BRD4 | HeLa | 15 | >95 | |

Note: Data is compiled from different studies and experimental conditions may vary. These values are illustrative of the potency that can be achieved with thalidomide-based degraders.

Experimental Protocols

Synthesis of a BTK-Targeting PROTAC via Amide Coupling

This protocol describes the synthesis of a PROTAC by forming an amide bond between this compound and a Bruton's tyrosine kinase (BTK) inhibitor that has been functionalized with a carboxylic acid handle.

Materials:

  • This compound

  • BTK inhibitor-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • HPLC-grade solvents (water, acetonitrile, ethyl acetate)

  • Brine, Anhydrous Sodium Sulfate (Na2SO4)

  • LC-MS, Preparative HPLC, NMR for analysis

Procedure:

  • Carboxylic Acid Activation: a. Dissolve the BTK inhibitor-carboxylic acid (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M in a clean, dry reaction vial. b. Add DIPEA (3.0 equivalents) to the solution. c. In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF and add it to the carboxylic acid/DIPEA mixture. d. Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the activated ester.[1]

  • Amide Coupling: a. Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. b. Add the this compound solution dropwise to the activated carboxylic acid mixture.[1] c. Stir the reaction at room temperature for 4-12 hours.

  • Reaction Monitoring: a. Monitor the reaction's progress by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.

  • Work-up and Purification: a. Once the reaction is complete, quench by adding water. b. Extract the product into ethyl acetate (B1210297) (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1] d. Purify the crude product using reverse-phase preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA). e. Collect and lyophilize the fractions containing the pure PROTAC.

  • Characterization: a. Confirm the identity and purity of the final PROTAC product by LC-MS, High-Resolution Mass Spectrometry (HRMS), and NMR spectroscopy.

Western Blot for Target Protein Degradation

This protocol is a standard method to assess the efficacy of a synthesized PROTAC in degrading its target protein within a cellular context.

Materials:

  • Cell line expressing the target protein (e.g., Mino cells for BTK)

  • Synthesized PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody for the target protein (e.g., anti-BTK)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM). c. Treat the cells with the different PROTAC concentrations and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. After treatment, aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. d. Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection and Analysis: a. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing Workflows and Pathways

PROTAC Development Workflow

The development of a novel PROTAC is an iterative process involving design, synthesis, and biological evaluation.

PROTAC_Development_Workflow A 1. Target & E3 Ligase Selection (e.g., BTK & CRBN) B 2. Design PROTAC - POI Ligand (e.g., Ibrutinib analog) - Linker (e.g., PEG4) - E3 Ligand (Thalidomide) A->B C 3. Chemical Synthesis (e.g., Amide Coupling) B->C D 4. In Vitro Validation C->D E Biochemical Assays (Binding, Ternary Complex) D->E F Cellular Assays (Western Blot, DC50/Dmax) D->F G 5. Lead Optimization F->G Analyze Results H Modify Linker/Ligands G->H Iterate I 6. In Vivo Studies (PK/PD, Efficacy) G->I Successful Candidate H->B

Fig. 2: A typical workflow for the development of a novel PROTAC.
Signaling Pathway: BTK Degradation in B-Cell Receptor Signaling

BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation and survival. A BTK-targeting PROTAC removes the BTK protein, thereby inhibiting downstream signaling.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Degradation BTK Degradation BTK->Degradation downstream Downstream Signaling (e.g., NF-κB, ERK) PLCg2->downstream Proliferation B-Cell Proliferation & Survival downstream->Proliferation PROTAC BTK-Targeting PROTAC (Thalidomide-PEG4-Ibrutinib) PROTAC->BTK Induces

Fig. 3: Inhibition of the BCR pathway via PROTAC-mediated BTK degradation.

Conclusion

This compound is a powerful and versatile chemical tool that has become integral to the development of CRBN-recruiting PROTACs. Its pre-functionalized nature, combining a potent E3 ligase ligand with an adaptable PEG linker and a reactive amine handle, significantly accelerates the synthesis and optimization of novel protein degraders. By understanding its core properties and applying the robust experimental protocols outlined in this guide, researchers are well-equipped to design and validate the next generation of therapeutics in the exciting field of targeted protein degradation.

References

A Technical Guide to Thalidomide-O-PEG4-amine: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules utilize the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2] This guide provides a comprehensive technical overview of Thalidomide-O-PEG4-amine, a crucial building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

This compound is a pre-synthesized molecule that combines the CRBN-binding moiety (thalidomide) with a 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive primary amine. This amine group allows for straightforward conjugation to a ligand designed to bind to a specific POI. The resulting PROTAC acts as a molecular bridge, bringing the CRBN E3 ligase into close proximity with the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3]

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis. The key quantitative data for this molecule are summarized in the table below.

PropertyValue
CAS Number 2401832-00-4
Molecular Weight 493.51 g/mol
Molecular Formula C₂₃H₃₁N₃O₉

The Cereblon-Mediated Degradation Pathway

This compound functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide (B1683933) portion of the molecule binds to Cereblon, the substrate receptor of this complex.[4] This binding event, in the context of a PROTAC, induces a new protein-protein interaction between CRBN and the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein.[2]

Cereblon-Mediated Degradation Pathway POI Protein of Interest (POI) PROTAC This compound -based PROTAC POI->PROTAC Binds to POI ligand CRBN_Complex CRL4-CRBN E3 Ligase Complex CRBN_Complex->PROTAC PolyUb_POI Polyubiquitinated POI CRBN_Complex->PolyUb_POI Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->CRBN_Complex Recruitment Ub Ubiquitin Ub->E1 Activation (ATP) Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Cereblon-mediated protein degradation pathway initiated by a PROTAC.

Experimental Protocols

The synthesis and evaluation of a PROTAC using this compound involves a series of well-defined steps. The following protocols are representative of the methodologies employed in the field.

PROTAC Synthesis: Conjugation of a POI Ligand

This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a carboxylic acid to this compound via amide bond formation.

Materials and Reagents:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • HPLC-grade solvents for purification

Procedure:

  • In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the activated POI ligand mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Biological Evaluation: Western Blot for Protein Degradation

This protocol outlines a standard western blot procedure to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Experimental and Logical Workflow

The development of a novel PROTAC is a systematic process that begins with design and synthesis, followed by a cascade of in vitro and cellular assays to validate its mechanism of action and efficacy.

PROTAC Development Workflow Design PROTAC Design (POI Ligand + Linker + E3 Ligand) Synthesis Chemical Synthesis (e.g., Amide Coupling) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Binding In Vitro Binding Assays (SPR, ITC, FP) Purification->In_Vitro_Binding Cell_Permeability Cellular Permeability Assessment Purification->Cell_Permeability Degradation_Assay Protein Degradation Assay (Western Blot, DC50/Dmax) In_Vitro_Binding->Degradation_Assay Cell_Permeability->Degradation_Assay Ternary_Complex Ternary Complex Formation (Co-IP, TR-FRET) Degradation_Assay->Ternary_Complex MoA_Validation Mechanism of Action Validation (Proteasome/Neddylation Inhibition) Degradation_Assay->MoA_Validation Optimization Lead Optimization Ternary_Complex->Optimization Selectivity Selectivity Profiling (Proteomics) MoA_Validation->Selectivity Selectivity->Optimization

Figure 2: A typical workflow for the development and evaluation of a PROTAC.

Conclusion

This compound is a versatile and valuable chemical tool for researchers engaged in the development of targeted protein degraders. Its pre-functionalized nature, incorporating both a potent E3 ligase ligand and a flexible linker with a reactive handle, streamlines the synthesis of novel PROTACs. A thorough understanding of its properties, the underlying biological mechanism, and robust experimental protocols are paramount for the successful design and implementation of this technology to create new therapeutics for a wide range of diseases.

References

"Thalidomide-O-PEG4-amine" synthesis pathway and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Thalidomide-O-PEG4-amine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that utilizes the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, ready for conjugation to a target protein ligand.[1][2][3]

Core Synthesis Pathway

The synthesis of this compound is generally achieved through a Williamson ether synthesis. This reaction involves the coupling of 4-hydroxythalidomide with a suitable PEGylated reactant containing a terminal amine. The hydroxyl group of 4-hydroxythalidomide is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the PEG linker that bears a good leaving group.

Starting Materials:

  • 4-Hydroxythalidomide

  • tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (or a tosylated or halogenated derivative)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A suitable solvent (e.g., N,N-Dimethylformamide, Acetonitrile)

Quantitative Data

The following table summarizes the key quantitative data for this compound, as compiled from various suppliers.

PropertyValueReference
Molecular Formula C23H31N3O9[4]
Molecular Weight 493.5 g/mol [4]
Purity (HPLC) ≥95% - 98%[4]
CAS Number 2401832-00-4[4]
Storage Temperature -20°C[4]

Experimental Protocol

The following is a plausible, generalized experimental protocol for the synthesis of this compound, based on the synthesis of similar compounds and general organic chemistry principles.[5]

Step 1: Preparation of a Tosylated PEG4 Linker with a Protected Amine

  • To a solution of tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0°C, add p-toluenesulfonyl chloride (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate (B1210297)/hexane gradient to yield the tosylated PEG4 linker with a protected amine.

Step 2: Williamson Ether Synthesis

  • To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) or acetonitrile, add potassium carbonate (2-3 equivalents) or cesium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the alkoxide.

  • Add a solution of the tosylated PEG4 linker with the protected amine (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water and brine to remove the solvent and any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

Step 3: Deprotection of the Amine

  • Dissolve the crude protected this compound in a suitable solvent (e.g., DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the tert-butyloxycarbonyl (Boc) protecting group.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting product, this compound, can be purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (≥98%).

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Hydroxythalidomide 4-Hydroxythalidomide Reaction1 Williamson Ether Synthesis Hydroxythalidomide->Reaction1 K2CO3, DMF PEG_linker Boc-NH-PEG4-OTs PEG_linker->Reaction1 Protected_Product Boc-Thalidomide-O-PEG4-amine Reaction2 Deprotection Protected_Product->Reaction2 TFA or HCl Final_Product This compound Reaction1->Protected_Product Reaction2->Final_Product

Caption: Synthesis pathway of this compound.

Disclaimer: This protocol is a generalized representation and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals. Thalidomide and its derivatives are known teratogens and must be handled with extreme caution.[5] All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Navigating the Safety Landscape of Thalidomide-O-PEG4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the handling of potent compounds like Thalidomide-O-PEG4-amine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), demands a thorough understanding of its safety profile and strict adherence to handling protocols. This technical guide provides a comprehensive overview of the available safety data, recommended handling precautions, and the core biological pathway associated with its mechanism of action.

This compound and its salt forms, such as the hydrochloride or trifluoroacetate (B77799) salt, are integral components in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. Given the teratogenic history of thalidomide (B1683933), stringent safety measures are paramount when working with its derivatives.

Safety Data Summary

While specific toxicity data for this compound is not extensively published, the safety data sheets (SDS) from various suppliers provide crucial information based on the known hazards of thalidomide and its analogues. The following tables summarize the key safety information.[1][2]

Identifier Value
Product Name This compound (and its TFA/HCl salts)
CAS Number Not consistently available across suppliers for the specific amine, but related structures are referenced.
Molecular Formula C21H29N3O7 (for the free amine)
Molecular Weight 435.47 g/mol (for the free amine)
GHS Hazard Classification Pictogram Hazard Statement Precautionary Statement
Acute Toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation (Category 2)
alt text
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Eye Irritation (Category 2A)
alt text
H319: Causes serious eye irritation.P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — single exposure (Category 3), Respiratory system
alt text
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Reproductive Toxicity (Suspected)
alt text
H361: Suspected of damaging fertility or the unborn child.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up.

Experimental Protocols: Safe Handling and Storage

Given the potent and hazardous nature of this compound, a stringent protocol for its handling is mandatory.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All work with solid or dissolved this compound must be conducted in a certified chemical fume hood or a glove box.

  • Personal Protective Equipment:

    • Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately upon any sign of contamination.

    • Eye Protection: Chemical safety goggles are required at all times.

    • Lab Coat: A fully buttoned lab coat must be worn. Consider a disposable gown for procedures with a high risk of splashing.

    • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are not sufficient, a properly fitted respirator (e.g., N95 or higher) should be used.

2. Weighing and Aliquoting

  • Perform all weighing of the solid compound within a chemical fume hood or a balance enclosure.

  • Use dedicated spatulas and weighing boats.

  • Clean all surfaces thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) followed by a soap and water solution after each use.

3. Dissolution and Reaction Setup

  • When dissolving the compound, add the solvent slowly to the solid to avoid aerosolization.

  • Keep containers tightly sealed when not in use.

  • All transfers of solutions containing the compound should be done using appropriate cannulation or syringe techniques to minimize exposure.

4. Storage

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Store in a locked cabinet or a designated area with restricted access.

5. Waste Disposal

  • All contaminated materials (gloves, weighing boats, pipette tips, etc.) must be disposed of as hazardous chemical waste.

  • Liquid waste containing the compound should be collected in a designated, sealed hazardous waste container.

Visualizing Workflows and Mechanisms

To further aid in the safe and effective use of this compound, the following diagrams illustrate a safe handling workflow and its fundamental mechanism of action in a PROTAC.

G Safe Handling Workflow for Potent Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Obtain & Review SDS b Don Appropriate PPE a->b c Prepare Fume Hood b->c d Weigh Solid Compound c->d Begin Experiment e Dissolve in Solvent d->e f Perform Reaction e->f g Decontaminate Surfaces f->g End Experiment h Segregate Hazardous Waste g->h i Doff PPE Correctly h->i G Mechanism of Action for a Thalidomide-Based PROTAC cluster_protac cluster_proteins cluster_complex cluster_degradation PROTAC Thalidomide-PEG4-Linker-Warhead CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN binds Target Target Protein PROTAC->Target binds Ternary Target-PROTAC-CRBN Ternary Complex CRBN->Ternary Target->Ternary Ub Ubiquitination Ternary->Ub induces Proteasome Proteasomal Degradation Ub->Proteasome leads to

References

The Strategic Application of Thalidomide-O-PEG4-amine in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for degradation. This technical guide provides an in-depth exploration of "Thalidomide-O-PEG4-amine," a widely utilized building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

This guide will detail the core principles of TPD, the specific role of this compound, quantitative data for representative PROTACs, detailed experimental protocols for their evaluation, and visualizations of the key cellular pathways and experimental workflows.

Core Concepts: The PROTAC Mechanism and the Role of this compound

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The fundamental mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]

This compound serves as a bifunctional building block for PROTAC synthesis. The thalidomide (B1683933) moiety is a well-established ligand for the CRBN E3 ligase. The 4-unit polyethylene (B3416737) glycol (PEG4) chain acts as a flexible linker, and the terminal amine group provides a reactive handle for conjugation to a ligand targeting a specific protein of interest.[5][6] The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex, which directly impacts the efficiency of protein degradation.[7]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective use in PROTAC synthesis and for the drug-like properties of the final degrader molecule.

PropertyValueReference
Molecular Formula C23H31N3O9[8]
Molecular Weight 493.51 g/mol [8]
CAS Number 2401832-00-4[5]
Purity Typically ≥95%
Storage -20°C, protected from light and moisture[8]
Solubility Soluble in DMSO, DMF[9]
Appearance White to off-white solidN/A

Quantitative Data for Thalidomide-Based PROTACs

Table 1: Degradation Potency of BRD4-Targeting PROTACs with Varying PEG Linkers

PROTACLinker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key ObservationsReference
Representative PROTAC0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.[7]
Representative PROTAC1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.[7]
Representative PROTAC2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.[7]
Representative PROTAC3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.[7]

Table 2: Degradation Potency of Other Notable Thalidomide-Based PROTACs

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
NC-1 (Non-covalent)BTKMino2.297[10]
PTD10BTKMOLM-140.5>95[4]
ARV-825BRD4Various<10>90[1]
PROTAC 1BRD4Burkitt's lymphoma (BL) cells<1>90[11]
UBX-382BTK (WT and C481S mutant)TMD-8Single-digit nMN/A[12]
HDAC-PROTAC 22HDAC3HCT11644077[13]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize a novel PROTAC synthesized using this compound.

Synthesis of a this compound-Based PROTAC

This protocol provides a general strategy for conjugating this compound to a carboxylic acid-functionalized target protein ligand.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid handle

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.1 equivalents) and PyBOP (1.2 equivalents) in anhydrous DMF.

  • Add the this compound/PyBOP solution to the target protein ligand solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed.

Objective: To measure the binding kinetics and affinity of the PROTAC to CRBN and the target protein, and to characterize the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified CRBN-DDB1 complex

  • Recombinant purified target protein

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit for immobilization

Procedure:

  • Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis (PROTAC to CRBN): Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding affinity (KD).

  • Binary Interaction Analysis (PROTAC to POI): Immobilize the target protein on a separate flow cell and inject a series of concentrations of the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation Analysis: Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized CRBN surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD_binary / KD_ternary).[2][14]

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, stoichiometry) of binary and ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Recombinant purified CRBN-DDB1 complex

  • Recombinant purified target protein

  • Synthesized PROTAC

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

  • Binary Titration (PROTAC into CRBN): Place the CRBN-DDB1 solution in the ITC cell and the PROTAC solution in the syringe. Perform a series of injections and measure the heat changes.

  • Binary Titration (PROTAC into POI): Place the target protein solution in the ITC cell and the PROTAC solution in the syringe. Perform the titration.

  • Ternary Titration: Pre-saturate the CRBN-DDB1 complex with the target protein and place this mixture in the ITC cell. Titrate the PROTAC into this pre-formed binary complex.

  • Data Analysis: Integrate the heat-change peaks to generate binding isotherms. Fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein within a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors, e.g., NEM)

  • Antibody against the target protein for immunoprecipitation

  • Antibody against ubiquitin for Western blotting

  • Protein A/G magnetic beads

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at various concentrations and a vehicle control. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.

  • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein. A high molecular weight smear indicates successful ubiquitination.[15]

Protein Degradation Quantification

Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[4][12]

Objective: To provide a more precise and high-throughput method for quantifying protein degradation.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Lysis buffer

  • Trypsin for protein digestion

  • LC-MS/MS system

  • Stable isotope-labeled peptide standards (optional, for absolute quantification)

Procedure:

  • Sample Preparation: Treat cells with the PROTAC as for Western blotting. Lyse the cells and quantify the total protein.

  • Protein Digestion: Denature the proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The instrument will be set up to monitor specific "signature" peptides from the target protein and a housekeeping protein (for normalization).

  • Data Analysis: Quantify the peak areas of the signature peptides. The ratio of the target protein peptide peak area to the housekeeping protein peptide peak area is used to determine the relative abundance of the target protein in each sample. Calculate the percentage of degradation relative to the vehicle control.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in PROTAC-mediated protein degradation.

Signaling Pathways

Thalidomide-based PROTACs have been successfully developed to target a range of proteins implicated in various diseases, particularly cancer. The degradation of these targets can have profound effects on downstream signaling pathways.

PROTAC_Signaling_Pathways cluster_brd4 BRD4 Degradation cluster_btk BTK Degradation BRD4_PROTAC BRD4-targeting PROTAC (using this compound) BRD4 BRD4 BRD4_PROTAC->BRD4 binds CRBN CRBN E3 Ligase BRD4_PROTAC->CRBN recruits Proteasome 26S Proteasome BRD4->Proteasome degraded by cMyc_Gene c-Myc Gene BRD4->cMyc_Gene activates transcription CRBN->BRD4 ubiquitinates Ub Ubiquitin Cell_Proliferation Cell Proliferation Proteasome->Cell_Proliferation inhibits cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein translates to cMyc_Protein->Cell_Proliferation promotes BTK_PROTAC BTK-targeting PROTAC (using this compound) BTK BTK BTK_PROTAC->BTK binds CRBN2 CRBN E3 Ligase BTK_PROTAC->CRBN2 recruits Proteasome2 26S Proteasome BTK->Proteasome2 degraded by NFkB NF-κB Activation BTK->NFkB activates CRBN2->BTK ubiquitinates B_Cell_Survival B-Cell Survival & Proliferation Proteasome2->B_Cell_Survival inhibits BCR_Signaling B-Cell Receptor Signaling BCR_Signaling->BTK activates NFkB->B_Cell_Survival promotes

Caption: Signaling pathways impacted by BRD4 and BTK degradation via thalidomide-based PROTACs.

Experimental Workflows

The development and validation of a novel PROTAC follows a structured workflow, from initial design to in-depth cellular characterization.

PROTAC_Development_Workflow cluster_design PROTAC Design & Synthesis cluster_validation In Vitro & Cellular Validation Design 1. Design PROTAC (Target Ligand + Linker + E3 Ligand) Synthesis 2. Synthesize PROTAC (e.g., using this compound) Design->Synthesis Characterization 3. Chemical Characterization (NMR, MS, Purity) Synthesis->Characterization Ternary_Complex 4. Ternary Complex Formation (SPR, ITC, etc.) Characterization->Ternary_Complex Proceed to Validation Ubiquitination 5. In-Cell Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation 6. Protein Degradation (Western Blot, LC-MS) Ubiquitination->Degradation Cellular_Activity 7. Cellular Phenotype (e.g., Apoptosis, Proliferation) Degradation->Cellular_Activity

Caption: A typical workflow for the development and validation of a novel PROTAC.

Ternary_Complex_Logic PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination leads to Degradation POI Degradation Ubiquitination->Degradation results in

References

The Architect of Degradation: A Technical Guide to Thalidomide-O-PEG4-amine and the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This technical guide provides an in-depth exploration of "Thalidomide-O-PEG4-amine," a crucial building block in the synthesis of PROTACs that leverage the Cereblon (CRBN) E3 ubiquitin ligase. We will dissect its mechanism of action within the ubiquitin-proteasome system, present representative quantitative data for a hypothetical PROTAC utilizing this linker, detail the essential experimental protocols for its characterization, and visualize the intricate biological and experimental workflows.

Introduction: Hijacking the Cellular Machinery for Therapeutic Gain

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for the degradation of short-lived regulatory proteins, a vital process for maintaining cellular homeostasis.[1][2] This intricate system operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[1][2] The E3 ligases, numbering over 600 in humans, are responsible for substrate recognition and are thus key determinants of degradation specificity.

PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a linker.[3] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4]

Thalidomide and its analogues, known as immunomodulatory drugs (IMiDs), have been identified as potent modulators of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6][7] "this compound" is a pre-synthesized chemical entity that incorporates the thalidomide-based CRBN ligand and a 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group for conjugation to a POI ligand.[8][9] This guide will focus on the pivotal role of this molecule in orchestrating targeted protein degradation.

The Ubiquitin-Proteasome System and the Role of CRBN

The degradation of a target protein via a thalidomide-based PROTAC is a multi-step process that co-opts the cell's natural protein disposal machinery.

The Ubiquitination Cascade
  • Ubiquitin Activation (E1): The process begins with the ATP-dependent activation of ubiquitin by a ubiquitin-activating enzyme (E1).[2]

  • Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[2]

  • Ubiquitin Ligation (E3): An E3 ubiquitin ligase, in this case, the CRL4-CRBN complex, binds to both the E2-ubiquitin conjugate and the specific protein substrate. The PROTAC molecule acts as a molecular scaffold, bringing the POI into close proximity with the CRBN subunit of the E3 ligase.[7]

  • Polyubiquitination: This proximity allows for the efficient transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. The process is repeated to form a polyubiquitin (B1169507) chain, which serves as a degradation signal.[2]

Proteasomal Degradation

The polyubiquitinated POI is recognized by the 26S proteasome, a large, multi-subunit protease complex.[4][8] The proteasome unfolds the tagged protein and proteolytically degrades it into small peptides, while the ubiquitin monomers are recycled.[8]

Quantitative Analysis of a Representative PROTAC

While specific quantitative data for a PROTAC utilizing the "this compound" linker is not extensively available in peer-reviewed literature, the following tables present a representative dataset for a hypothetical PROTAC, designated "PROTAC-X-PEG4". This data is compiled based on typical values observed for similar CRBN-based PROTACs and serves to illustrate the key parameters for characterization.

Table 1: Binding Affinities and Ternary Complex Formation

ParameterDescriptionRepresentative ValueAssay Method
Binary Kd (PROTAC-X-PEG4 to POI) Dissociation constant for the binding of the PROTAC to the target protein.50 nMIsothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)
Binary Kd (PROTAC-X-PEG4 to CRBN) Dissociation constant for the binding of the PROTAC to the Cereblon E3 ligase.250 nMITC / SPR / Homogeneous Time-Resolved Fluorescence (HTRF)
Ternary Complex Kd Dissociation constant for the formation of the POI-PROTAC-CRBN ternary complex.25 nMITC / SPR
Cooperativity (α) A measure of the favorable or unfavorable interactions upon forming the ternary complex. α = (Binary Kd POI * Binary Kd CRBN) / (Ternary Complex Kd * Binary Kd of one partner)>1 (e.g., 2-10)Calculated from Kd values

Table 2: Cellular Degradation Potency and Efficacy

ParameterDescriptionRepresentative ValueAssay Method
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.100 nMWestern Blot / In-Cell ELISA
Dmax The maximum percentage of target protein degradation achieved.>90%Western Blot / In-Cell ELISA
Time to Dmax The time required to reach the maximum level of degradation.8-16 hoursTime-course Western Blot

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

PROTAC_Mechanism_of_Action cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation E1 E1 E1_Ub E1~Ub E1->E1_Ub Activation E2 E2 E2_Ub E2~Ub E2->E2_Ub Conjugation Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 AMP_PPi AMP + PPi E1_Ub->E2 E1_Ub->AMP_PPi Ternary_Complex POI-PROTAC-CRBN Ternary Complex E2_Ub->Ternary_Complex Ligation E2_Ub->Ternary_Complex PROTAC This compound based PROTAC PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex CRBN CRL4-CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Figure 1: Mechanism of action of a this compound based PROTAC.

Experimental Workflows

Experimental_Workflow_Degradation cluster_0 Cell-Based Degradation Assay Cell_Culture 1. Cell Culture (e.g., HEK293, cancer cell line) PROTAC_Treatment 2. Treat cells with PROTAC-X-PEG4 (dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer + protease inhibitors) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer SDS_PAGE->Western_Blot Immunoblotting 7. Immunoblotting (Primary Ab for POI and loading control, HRP-conjugated Secondary Ab) Western_Blot->Immunoblotting Detection 8. Chemiluminescent Detection Immunoblotting->Detection Analysis 9. Densitometry Analysis (Calculate % degradation vs. control) Detection->Analysis

Figure 2: Workflow for Western Blot analysis of protein degradation.

Ternary_Complex_Formation_Workflow cluster_1 In Vitro Ternary Complex Formation Assay (SPR) Immobilize 1. Immobilize tagged CRBN on SPR sensor chip Binary_Binding_1 2a. Inject PROTAC-X-PEG4 to determine binary Kd to CRBN Immobilize->Binary_Binding_1 Binary_Binding_2 2b. Inject POI to confirm no direct binding to CRBN Immobilize->Binary_Binding_2 Ternary_Binding 3. Inject POI + PROTAC-X-PEG4 mixture to determine ternary complex Kd Binary_Binding_1->Ternary_Binding Data_Analysis 4. Data Analysis (Fit sensorgrams, calculate Kd and cooperativity) Ternary_Binding->Data_Analysis

Figure 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Experimental Protocols

Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of a POI in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC-X-PEG4 stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC-X-PEG4 concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16 hours) to determine DC50. Include a vehicle control (DMSO).

    • For time-course experiments, treat cells with a fixed concentration of PROTAC-X-PEG4 (e.g., 3x DC50) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the POI in a cell-free system.

Materials:

  • Recombinant POI (e.g., His-tagged)

  • Recombinant CRL4-CRBN E3 ligase complex

  • Recombinant E1 and E2 enzymes (e.g., UBE1, UbcH5a)

  • Ubiquitin

  • ATP

  • PROTAC-X-PEG4

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents as described above

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, recombinant POI, and the CRL4-CRBN complex.

    • Add PROTAC-X-PEG4 at various concentrations. Include a no-PROTAC control.

    • Initiate the reaction by adding the E1 enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding Laemmli sample buffer.

    • Boil the samples and analyze by SDS-PAGE and Western blotting.

    • Probe the membrane with an antibody against the POI or an anti-ubiquitin antibody.

  • Data Interpretation:

    • A high-molecular-weight smear or laddering of the POI band indicates polyubiquitination.

    • The intensity of the ubiquitinated species should increase with increasing PROTAC concentration, demonstrating PROTAC-dependent ubiquitination.

Ternary Complex Formation Assay (e.g., AlphaLISA)

This protocol describes a homogeneous, no-wash immunoassay to quantify the formation of the ternary complex.

Materials:

  • Tagged recombinant POI (e.g., GST-tagged)

  • Tagged recombinant CRBN (e.g., His-tagged)

  • PROTAC-X-PEG4

  • AlphaLISA acceptor beads conjugated to an anti-tag antibody (e.g., anti-GST)

  • AlphaLISA donor beads conjugated to an anti-tag antibody (e.g., anti-His)

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of PROTAC-X-PEG4.

    • Prepare solutions of the tagged POI and tagged CRBN at a fixed concentration.

  • Assay Plate Setup:

    • In a 384-well microplate, add the tagged POI, tagged CRBN, and the serially diluted PROTAC-X-PEG4.

    • Incubate at room temperature to allow for complex formation.

  • Bead Addition and Incubation:

    • Add the AlphaLISA acceptor beads and incubate.

    • Add the AlphaLISA donor beads and incubate in the dark.

  • Detection and Analysis:

    • Read the plate on an AlphaLISA-compatible microplate reader.

    • The AlphaLISA signal is proportional to the amount of ternary complex formed.

    • Plot the signal against the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") is often observed, where high concentrations of the PROTAC favor binary complex formation and reduce the ternary complex signal.

Conclusion

"this compound" is a versatile and powerful tool for the development of PROTACs that recruit the CRBN E3 ligase. A thorough understanding of its interaction with the ubiquitin-proteasome system, coupled with rigorous quantitative characterization through the detailed experimental protocols provided, is essential for the rational design and optimization of novel protein degraders. The ability to precisely measure binding affinities, ternary complex formation, and cellular degradation efficacy will continue to drive the advancement of this transformative therapeutic modality.

References

A Technical Guide to Thalidomide-O-PEG4-amine: A Comparative Analysis of Hydrochloride and TFA Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-O-PEG4-amine is a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), acting as a versatile E3 ligase ligand for the Cereblon (CRBN) complex. This bifunctional molecule is commonly supplied as either a hydrochloride (HCl) or a trifluoroacetate (B77799) (TFA) salt to improve its handling and physicochemical properties. The choice of salt form can have significant implications for a compound's solubility, stability, hygroscopicity, and even its biological activity in cellular assays. This technical guide provides an in-depth comparison of the hydrochloride and TFA salt forms of this compound, offering insights into their respective properties, experimental characterization protocols, and their functional implications in the context of targeted protein degradation.

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins.[1] They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][3] this compound incorporates the thalidomide moiety for CRBN engagement and a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, which allows for straightforward conjugation to a target protein ligand.[4][5]

The amine functionality of this molecule makes it susceptible to salt formation, with the hydrochloride and TFA salts being the most common forms available to researchers. The selection of the appropriate salt form is a critical consideration in drug development and for chemical probes, as it can significantly impact the compound's developability and experimental reproducibility.[1]

The Role of Cereblon in the Ubiquitin-Proteasome System

The CRL4-CRBN E3 ubiquitin ligase complex plays a pivotal role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. The core complex consists of Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[6][7] Thalidomide and its derivatives act as "molecular glues," inducing a neomorphic interaction between CRBN and proteins that are not its natural substrates, leading to their ubiquitination and degradation.[8]

CRL4_CRBN_Pathway Figure 1: Cereblon-Mediated Ubiquitination Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Ubiquitination Ubiquitination Cascade cluster_PROTAC PROTAC-Mediated Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 binds TernaryComplex CRBN-PROTAC-Target Ternary Complex CUL4A CUL4A DDB1->CUL4A binds RBX1 RBX1 CUL4A->RBX1 binds E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 transfers Ub Ub Ubiquitin (Ub) E1->Ub activates E2->RBX1 interacts with PROTAC Thalidomide-based PROTAC PROTAC->CRBN binds TargetProtein Target Protein PROTAC->TargetProtein binds Proteasome 26S Proteasome TargetProtein->Proteasome targeted for degradation TernaryComplex->TargetProtein poly-ubiquitinates DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides results in

Caption: Cereblon-Mediated Ubiquitination Pathway.

Comparative Physicochemical Properties: Hydrochloride vs. TFA Salt

PropertyThis compound Hydrochloride (HCl)This compound Trifluoroacetate (TFA)
Molecular Weight Higher than the free base by 36.46 g/mol .Higher than the free base by 114.02 g/mol .
Solubility Generally good aqueous solubility. Solubility is pH-dependent and typically higher at lower pH.[1]Often exhibits good solubility in both aqueous and organic solvents. The trifluoromethyl group can enhance lipophilicity.
Stability Generally stable under standard laboratory conditions. Can be hygroscopic, which may affect long-term stability if not stored properly.Generally stable, but the TFA counterion can be more challenging to remove completely during synthesis and purification. Residual TFA can potentially affect long-term stability and experimental outcomes.
Hygroscopicity Can be hygroscopic, with the tendency to absorb moisture from the atmosphere. This can affect the accuracy of weighing and the physical form of the solid.[9]Can also be hygroscopic, though the extent can vary. Proper storage with a desiccant is recommended.
Crystallinity Often forms crystalline solids, which is advantageous for purification and characterization by techniques like X-ray powder diffraction (XRPD).[10]Can exist as crystalline or amorphous solids. The bulkier TFA anion may sometimes hinder crystallization.
Biological Activity The chloride ion is generally considered biologically inert at typical concentrations used in cell-based assays.The TFA counterion has been reported to have biological effects, including inhibition or stimulation of cell proliferation and interference with certain assays.[11][12] This is a critical consideration for in vitro and in vivo studies.
Purification Can be purified by standard chromatographic and crystallization techniques.The TFA counterion, often used in reverse-phase HPLC, can be difficult to completely remove from the final product.[13]
Handling The solid is generally easy to handle, though its hygroscopic nature requires storage in a desiccated environment.Similar to the HCl salt, proper storage is necessary to mitigate hygroscopicity.

Experimental Protocols for Characterization

A thorough characterization of both salt forms is essential to ensure their quality and to understand their properties. The following are representative protocols that can be used for this purpose.

Salt_Characterization_Workflow Figure 2: Experimental Workflow for Salt Form Characterization cluster_Synthesis Synthesis & Purification cluster_Characterization Physicochemical Characterization Synthesis Synthesis of Free Base SaltFormation Salt Formation (HCl or TFA) Synthesis->SaltFormation Purification Purification (e.g., Crystallization, HPLC) SaltFormation->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Characterize MS Mass Spectrometry Purification->MS Characterize HPLC HPLC (Purity) Purification->HPLC Characterize DSC Differential Scanning Calorimetry (DSC) Purification->DSC Characterize TGA Thermogravimetric Analysis (TGA) Purification->TGA Characterize XRPD X-Ray Powder Diffraction (XRPD) Purification->XRPD Characterize Solubility Solubility Assessment Purification->Solubility Characterize Hygroscopicity Hygroscopicity Testing Purification->Hygroscopicity Characterize

Caption: Experimental Workflow for Salt Form Characterization.

Synthesis of Salt Forms
  • Hydrochloride Salt Synthesis: The free base of this compound can be dissolved in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol). A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.

  • TFA Salt Synthesis: The TFA salt is often obtained directly from reverse-phase HPLC purification where TFA is used as a mobile phase additive. Alternatively, the free base can be dissolved in a solvent like dichloromethane, and a stoichiometric amount of trifluoroacetic acid is added. The solvent is then removed under reduced pressure to yield the TFA salt.

Purity and Identity Confirmation
  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule and the presence of the counterion. For the HCl salt, a downfield shift of protons adjacent to the amine group is expected compared to the free base. For the TFA salt, a characteristic signal for the trifluoromethyl group can be observed in ¹⁹F NMR.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation (the protonated free base).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the salt form. A typical method would involve a C18 reverse-phase column with a gradient of water and acetonitrile, often with an additive like formic acid or TFA.[14][15]

Solid-State Characterization
  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal events such as decomposition.[16][17] A sharp melting endotherm is indicative of a crystalline material.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of residual solvents or water.[18][19] The sample is heated at a constant rate, and the mass loss is recorded as a function of temperature.

  • X-Ray Powder Diffraction (XRPD): To determine the crystallinity of the salt. A crystalline solid will produce a distinct diffraction pattern, while an amorphous solid will show a broad halo.

Physicochemical Property Assessment
  • Solubility Studies: The solubility of each salt form can be determined in various solvents (e.g., water, PBS, DMSO) at different pH values. The shake-flask method followed by quantification of the dissolved compound by HPLC is a standard procedure.

  • Hygroscopicity Testing: The tendency of the salts to absorb moisture can be evaluated by exposing the samples to different relative humidity (RH) conditions and monitoring the change in mass over time. Dynamic Vapor Sorption (DVS) is a more sophisticated technique for this purpose.[20][]

Rationale for Salt Selection

The choice between the hydrochloride and TFA salt of this compound depends on the intended application.

Salt_Selection_Rationale Figure 3: Rationale for Salt Selection cluster_HCl Hydrochloride (HCl) Salt cluster_TFA Trifluoroacetate (TFA) Salt Application Intended Application InVivo In Vivo Studies Application->InVivo Biologically inert counterion is preferred CellBased Cell-Based Assays Application->CellBased Avoids potential TFA-induced cellular artifacts Formulation Pharmaceutical Formulation Application->Formulation Well-established in pharmaceuticals InitialScreening Initial In Vitro Screening (with caution) Application->InitialScreening Often a direct product of HPLC purification OrganicSynthesis Organic Synthesis & Purification Application->OrganicSynthesis Good solubility in organic solvents Note_TFA Note: Potential for biological interference and difficult to remove completely. InitialScreening->Note_TFA

References

Methodological & Application

Application Notes and Protocols: Conjugation of "Thalidomide-O-PEG4-amine" to a Protein of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of "Thalidomide-O-PEG4-amine" to a protein of interest. This reagent is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. "this compound" incorporates a ligand for the E3 ligase Cereblon (CRBN) and a PEG4 linker with a terminal amine group, which allows for its covalent attachment to a protein of interest.[1][2][3]

The protocol described herein utilizes a two-step carbodiimide (B86325) crosslinking chemistry to conjugate the primary amine of "this compound" to the carboxyl groups of aspartic and glutamic acid residues on the surface of the target protein. This method is widely applicable and provides a stable amide bond.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundMedChemExpressHY-141010
Protein of Interest (POI)User-supplied-
MES Buffer (2-(N-morpholino)ethanesulfonic acid)Any major supplier-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Any major supplier-
Sulfo-NHS (N-hydroxysulfosuccinimide)Any major supplier-
Hydroxylamine-HClAny major supplier-
Dimethyl sulfoxide (B87167) (DMSO), anhydrousAny major supplier-
Phosphate Buffered Saline (PBS), pH 7.4Any major supplier-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher Scientific-
Coomassie (Bradford) Protein Assay KitAny major supplier-

Experimental Protocols

Preparation of Buffers and Reagents
  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[4][5]

  • Quenching Buffer: 1 M Hydroxylamine-HCl, pH 8.5.

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.[6]

  • EDC Stock Solution: Prepare a 100 mg/mL solution in ultrapure water immediately before use.

  • Sulfo-NHS Stock Solution: Prepare a 100 mg/mL solution in ultrapure water immediately before use.

Protein Preparation
  • Dissolve the protein of interest in the Activation Buffer at a concentration of 2-5 mg/mL.

  • If the protein solution contains any amine-containing buffers or stabilizers, they must be removed by dialysis against the Activation Buffer or by using a desalting column.

Activation of Protein Carboxyl Groups
  • Add EDC stock solution to the protein solution to a final concentration of 2 mM.

  • Immediately add Sulfo-NHS stock solution to the protein solution to a final concentration of 5 mM.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

Conjugation of this compound
  • Immediately after activation, remove the excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer.

  • To the activated protein, add the 10 mM stock solution of "this compound" to achieve a 20 to 50-fold molar excess of the linker over the protein. The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching of the Reaction (Optional)
  • To quench any unreacted Sulfo-NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature.

Purification of the Conjugate
  • Remove excess, unreacted "this compound" and quenching reagents by dialysis against PBS (pH 7.4) or by using a desalting column.

  • The purified conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Characterization of the Conjugate

The successful conjugation of "this compound" to the protein of interest can be confirmed by several methods:

  • SDS-PAGE: A slight increase in the molecular weight of the conjugated protein may be observable.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This will provide the most accurate determination of the degree of labeling (DOL), which is the average number of thalidomide (B1683933) linkers conjugated per protein molecule.

  • Functional Assays: The biological activity of the protein of interest and the ability of the conjugate to recruit CRBN should be assessed.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the conjugation reaction. These may need to be optimized for your specific protein of interest.

ParameterRecommended Range
Protein Concentration2-5 mg/mL
EDC Concentration2-10 mM
Sulfo-NHS Concentration5-25 mM
Molar Ratio (Thalidomide-Linker:Protein)20:1 to 50:1
Activation Time15-30 minutes
Conjugation Time2 hours (RT) to overnight (4°C)
Quenching Time (if used)15 minutes

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization prep_protein Prepare Protein of Interest in Activation Buffer activation Activate Protein Carboxyl Groups with EDC/Sulfo-NHS prep_protein->activation prep_linker Prepare this compound Stock conjugation Conjugate with this compound prep_linker->conjugation prep_reagents Prepare EDC and Sulfo-NHS Stocks prep_reagents->activation activation->conjugation quenching Quench Reaction (Optional) conjugation->quenching purification Purify Conjugate (Dialysis/Desalting) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for conjugating "this compound" to a protein of interest.

PROTAC-Mediated Protein Degradation Signaling Pathway

protac_pathway cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC (POI Ligand-Linker-Thalidomide) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary binds POI Protein of Interest (POI) POI->Ternary binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI polyubiquitinates POI E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 transfers Ub E2->Ternary recruited to Ub Ubiquitin (Ub) Ub->E1 activates Proteasome 26S Proteasome Ub_POI->Proteasome targeted to Degraded Degraded Peptides Proteasome->Degraded degrades

Caption: Signaling pathway of PROTAC-mediated protein degradation via Cereblon (CRBN) recruitment.

References

Application Notes and Protocols for Thalidomide-O-PEG4-amine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-PEG4-amine is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs) for oncology research. PROTACs are innovative therapeutic agents that harness the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. This molecule incorporates two key components: the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This terminal amine allows for the covalent conjugation of a ligand designed to bind to a specific protein of interest (POI) that is implicated in cancer.

By simultaneously binding to both CRBN and the target protein, a PROTAC assembled with this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the target protein by the CRBN E3 ligase complex, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibition, as it leads to the complete removal of the target protein, potentially resulting in a more profound and sustained therapeutic effect and overcoming resistance mechanisms.

Mechanism of Action: PROTAC-mediated Protein Degradation

The fundamental principle behind the application of this compound in oncology is the hijacking of the ubiquitin-proteasome system to achieve targeted protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (e.g., Oncogenic Protein) PROTAC Thalidomide-O-PEG4-Target Ligand POI->PROTAC PolyUb Poly-ubiquitination POI->PolyUb Target Tagging CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN CRBN->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Protein (Amino Acids) Proteasome->Degradation

Caption: PROTAC-induced ubiquitination and degradation of a target protein.

Applications in Oncology

This compound is a versatile building block for the synthesis of PROTACs targeting a wide range of oncogenic proteins that are otherwise difficult to drug with conventional small molecule inhibitors. A prime example of a target class amenable to this approach is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a critical regulator of oncogenes such as c-MYC and is overexpressed in various cancers.

Quantitative Data Summary

While specific data for PROTACs synthesized directly with this compound is not extensively available in the public domain, the following table presents data for well-characterized thalidomide-based PROTACs targeting BRD4. This information serves as a valuable reference for the expected potency of PROTACs constructed using similar building blocks.

PROTAC NameE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference
ARV-825PomalidomideBRD4Jurkat< 1> 95~13[1]
dBET1ThalidomideBRD4MV4;11~1.8> 98~4.4[1]
PROTAC 3ThalidomideBRD4RS4;110.1 - 0.3> 900.051[2]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 is the concentration of the PROTAC that results in 50% inhibition of cell viability. The data presented is for analogous compounds and should be considered as a guideline.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of this compound with a carboxylic acid-containing ligand for a protein of interest (POI-COOH) using HATU as a coupling agent.

Synthesis_Workflow Start Reactants POI_COOH POI Ligand (with -COOH) Start->POI_COOH Thal_PEG_NH2 This compound Start->Thal_PEG_NH2 Coupling Amide Coupling (HATU, DIPEA, DMF) POI_COOH->Coupling Thal_PEG_NH2->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis via amide coupling.

Materials:

  • This compound

  • POI Ligand with a carboxylic acid (POI-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

Procedure:

  • Dissolve POI-COOH (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the effect of the PROTAC on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line

  • Synthesized PROTAC

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.

Signaling Pathway: BRD4 Degradation in Cancer

The degradation of BRD4 by a thalidomide-based PROTAC has significant downstream effects on oncogenic signaling pathways.

BRD4_Pathway PROTAC Thalidomide-based BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 CRBN CRBN E3 Ligase PROTAC->CRBN Proteasome Proteasome BRD4->Proteasome Ubiquitination cMYC_Transcription c-MYC Gene Transcription BRD4->cMYC_Transcription Inhibition of Transcription Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC_Transcription cMYC_Protein c-MYC Protein cMYC_Transcription->cMYC_Protein Cell_Cycle Cell Cycle Progression cMYC_Protein->Cell_Cycle Apoptosis Apoptosis cMYC_Protein->Apoptosis Proliferation Tumor Cell Proliferation Cell_Cycle->Proliferation

Caption: Downstream effects of BRD4 degradation by a PROTAC in cancer cells.

BRD4 acts as an epigenetic reader that binds to acetylated histones and promotes the transcription of key oncogenes, most notably c-MYC. By inducing the degradation of BRD4, a PROTAC effectively shuts down this transcriptional program. The resulting decrease in c-MYC protein levels leads to cell cycle arrest and the induction of apoptosis, ultimately inhibiting tumor growth. This mechanism highlights the potential of using this compound to create potent anti-cancer therapeutics.

References

Application Notes: Using Thalidomide-O-PEG4-amine for BRD4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-PEG4-amine is a functionalized, synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] It is not a standalone BRD4 degrader but a critical building block. It consists of three key components:

  • A Thalidomide (B1683933) derivative: This moiety acts as a ligand, recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]

  • A PEG4 linker: A 4-unit polyethylene (B3416737) glycol chain that provides appropriate length and solubility to the final PROTAC molecule.[5]

  • A terminal amine group (-NH2): A reactive functional group that allows for covalent conjugation to a ligand designed to bind the target protein of interest, in this case, BRD4.[6]

By conjugating this compound with a BRD4-binding molecule (such as the well-known inhibitor JQ1), a heterobifunctional PROTAC is formed. This resulting molecule is designed to induce the selective, intracellular degradation of the BRD4 protein.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

The fundamental strategy of a PROTAC is to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate a target protein.[7][8] The process, initiated by a BRD4-targeting PROTAC synthesized from this compound, follows a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the BRD4 protein (via its BRD4 ligand) and the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex (via its thalidomide moiety). This forms a key BRD4-PROTAC-CRBN ternary complex.[3]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) proteins from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the BRD4 protein.

  • Proteasomal Degradation: The poly-ubiquitinated BRD4 is now recognized as a substrate for the 26S proteasome, which unfolds and degrades the protein into small peptides.[7]

  • Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another BRD4 protein, acting catalytically to induce further degradation.[8]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation BRD4 BRD4 Protein (Target) Ternary BRD4-PROTAC-CRBN Ternary Complex BRD4->Ternary PROTAC BRD4 PROTAC (JQ1-Linker-Thalidomide) PROTAC->Ternary CRBN CRL4-CRBN (E3 Ligase) CRBN->Ternary Ternary->PROTAC Release & Recycling Ub_BRD4 Poly-ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ub Ub->Ternary transfer via E3 E1E2 E1/E2 Enzymes E1E2->Ub activates

Fig 1. Mechanism of BRD4 degradation by a CRBN-recruiting PROTAC.

Application Notes & Synthesis

To create a functional BRD4 degrader, this compound must be conjugated to a suitable BRD4 ligand. The amine group on the linker is nucleophilic and can be reacted with various electrophilic functional groups. A common strategy involves reacting it with a BRD4 ligand that has been functionalized with a carboxylic acid, which is then activated (e.g., as an N-hydroxysuccinimide (NHS) ester) to form a stable amide bond.

Synthesis_Workflow start Start Materials ligand BRD4 Ligand with -COOH group (e.g., JQ1-acid) start->ligand linker This compound start->linker activation Activate Carboxylic Acid (e.g., EDC, NHS) ligand->activation conjugation Amide Bond Formation (Conjugation Reaction) linker->conjugation activation->conjugation protac Final BRD4 PROTAC Degrader conjugation->protac purification Purification & Characterization (HPLC, MS, NMR) protac->purification end Ready for Biological Testing purification->end WB_Workflow A 1. Seed Cells in 6-well Plates B 2. Treat with PROTAC Dilutions & Vehicle Control A->B C 3. Lyse Cells & Collect Supernatant B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE & PVDF Transfer D->E F 6. Block Membrane (5% Milk/BSA) E->F G 7. Incubate with Primary Antibodies (Anti-BRD4, Anti-GAPDH) F->G H 8. Incubate with HRP-Secondary Antibody G->H I 9. Visualize with ECL & Image H->I J 10. Quantify Bands & Calculate DC50/Dmax I->J CTG_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with PROTAC Serial Dilutions A->B C 3. Incubate for 72 hours B->C D 4. Equilibrate Plate to Room Temp C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Shake to Lyse Cells (2 min) E->F G 7. Incubate to Stabilize Signal (10 min) F->G H 8. Measure Luminescence G->H I 9. Normalize Data & Calculate IC50 H->I

References

Application Notes and Protocols for the Synthesis of Novel PROTACs using Thalidomide-O-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-O-PEG4-amine as a versatile E3 ligase ligand-linker conjugate. This document outlines the rationale for its use, detailed experimental protocols, and representative data for the development of potent and selective protein degraders.

Introduction to this compound in PROTAC Development

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase.

This compound is a pre-functionalized building block designed for the efficient synthesis of PROTACs. It incorporates three key features:

  • Thalidomide Moiety: Serves as the CRBN-binding element, hijacking the CRL4-CRBN E3 ubiquitin ligase complex.

  • PEG4 Linker: A polyethylene (B3416737) glycol spacer with four ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design to enhance aqueous solubility and cell permeability of the final PROTAC molecule. The flexibility and length of the PEG linker are critical for optimal ternary complex formation (POI-PROTAC-E3 ligase).

  • Terminal Amine Group: A reactive primary amine that allows for straightforward covalent conjugation to a POI ligand, typically through an amide bond formation with a carboxylic acid or an activated ester on the POI ligand.

Key Properties of this compound

To facilitate its use in PROTAC synthesis, the key chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₂₃H₃₁N₃O₉
Molecular Weight 493.5 g/mol
CAS Number 2401832-00-4
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and Methanol (B129727)
Storage Conditions -20°C, protect from moisture

Synthesis of a Novel PROTAC: A Representative Example Targeting BRD4

This section provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-known epigenetic reader implicated in cancer. The protocol utilizes the BET bromodomain inhibitor JQ1, functionalized with a carboxylic acid for conjugation with this compound.

General Reaction Scheme

The synthesis involves the formation of an amide bond between the carboxylic acid group of JQ1-acid and the terminal amine of this compound using a peptide coupling agent such as HATU.

G JQ1_acid JQ1-COOH (POI Ligand) HATU HATU, DIPEA, DMF JQ1_acid->HATU Thalidomide_linker This compound (E3 Ligand-Linker) Thalidomide_linker->HATU PROTAC Novel BRD4-targeting PROTAC HATU->PROTAC

Amide coupling reaction for PROTAC synthesis.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

Materials:

  • JQ1-carboxylic acid (POI ligand)

  • This compound (E3 ligase ligand-linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Syringes and needles

Procedure:

  • Reaction Setup: To a solution of JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Linker: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of the Novel PROTAC

This section provides protocols for the initial biological characterization of the newly synthesized PROTAC.

Western Blot Analysis for BRD4 Degradation

This assay is used to quantify the degradation of the target protein (BRD4) in a cellular context.

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, HEK293T, or a relevant cancer cell line)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Synthesized PROTAC

  • Proteasome inhibitor (e.g., MG132 or bortezomib) for control experiments

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 4, 8, 12, or 24 hours). Include a vehicle-only control (DMSO). For mechanism validation, co-treat cells with the PROTAC and a proteasome inhibitor.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of protein degradation.

Representative Quantitative Data for a BRD4-Degrading PROTAC

The following table summarizes representative data for a BRD4-targeting PROTAC synthesized using a thalidomide-PEG linker, demonstrating its degradation efficiency and anti-proliferative activity.

ParameterCell LineValue
DC₅₀ (BRD4 Degradation) MV4-111.5 nM
Dₘₐₓ (BRD4 Degradation) MV4-11>95%
IC₅₀ (Cell Viability) MV4-113.2 nM
DC₅₀ (BRD4 Degradation) HeLa12.8 nM
Dₘₐₓ (BRD4 Degradation) HeLa>90%
IC₅₀ (Cell Viability) HeLa25.6 nM

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved. IC₅₀: The concentration of the PROTAC that inhibits cell viability by 50%.

Visualizing the Mechanism and Workflow

BRD4 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving BRD4. BRD4 acts as an epigenetic reader that binds to acetylated histones, recruiting transcriptional machinery to promote the expression of target genes, including the oncogene c-Myc.

G Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNAPolII RNA Polymerase II PTEFb->RNAPolII phosphorylates Transcription Gene Transcription RNAPolII->Transcription initiates cMyc c-Myc Expression Transcription->cMyc Proliferation Cell Proliferation & Survival cMyc->Proliferation

Simplified BRD4 signaling pathway.
Experimental Workflow for Novel PROTAC Development

The diagram below outlines the general workflow for the synthesis and evaluation of a novel PROTAC using this compound.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (Amide Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Degradation Western Blot for Protein Degradation Characterization->Degradation Viability Cell Viability Assay (e.g., MTT, CTG) Characterization->Viability Optimization Lead Optimization Degradation->Optimization Viability->Optimization

Workflow for novel PROTAC development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel CRBN-recruiting PROTACs. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the development and optimization of the POI ligand. The protocols and representative data presented in these application notes provide a solid foundation for the successful design, synthesis, and evaluation of new targeted protein degraders.

Application Notes and Protocols for PROTAC Development using Thalidomide-O-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1] Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] "Thalidomide-O-PEG4-amine" is a versatile building block for PROTAC synthesis, incorporating the thalidomide moiety for CRBN recruitment and a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for conjugation to a POI ligand.[5][6] This document provides a detailed experimental workflow and protocols for the development and characterization of PROTACs synthesized using this compound.

Signaling Pathway of PROTAC Action

A thalidomide-based PROTAC functions by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of a specific target protein.[1] The PROTAC molecule simultaneously binds to the POI and CRBN, forming a ternary complex.[7] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC Thalidomide-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow

The development of a novel PROTAC is an iterative process encompassing design, chemical synthesis, and comprehensive biological evaluation.[8]

PROTAC_Development_Workflow Design PROTAC Design & In Silico Modeling Synthesis Chemical Synthesis of PROTAC with This compound Design->Synthesis Biophysical_Assays Biophysical Assays (Binding & Ternary Complex) Synthesis->Biophysical_Assays Biochemical_Assays Biochemical Assays (Ubiquitination) Biophysical_Assays->Biochemical_Assays Cellular_Assays Cell-Based Assays (Degradation & Viability) Biochemical_Assays->Cellular_Assays Optimization Lead Optimization Cellular_Assays->Optimization Optimization->Design Iterative Improvement

General workflow for PROTAC development.

Data Presentation

Table 1: Representative Biophysical and Biochemical Data for a Thalidomide-Based PROTAC
ParameterAssayDescriptionRepresentative Value
Binary Binding Affinity
KD (POI)Surface Plasmon Resonance (SPR)Binding affinity of the PROTAC to the Protein of Interest (POI).100 nM
KD (CRBN)Fluorescence Polarization (FP)Binding affinity of the PROTAC to the Cereblon (CRBN) E3 ligase.[8]500 nM
Ternary Complex Formation
KD (Ternary Complex)Isothermal Titration Calorimetry (ITC)Dissociation constant of the POI-PROTAC-CRBN ternary complex.[9]25 nM
Cooperativity (α)Surface Plasmon Resonance (SPR)A measure of the synergistic binding in the ternary complex.[10]>1
In Vitro Ubiquitination
PolyubiquitinationIn Vitro Ubiquitination AssayPROTAC-induced polyubiquitination of the POI.Observed
Table 2: Representative Cellular Activity Data for a Thalidomide-Based PROTAC
ParameterAssayDescriptionRepresentative Value
Protein Degradation
DC50Western BlotConcentration of PROTAC that induces 50% degradation of the POI.[2]50 nM
DmaxWestern BlotMaximum percentage of POI degradation.[2]>90%
Cellular Viability
IC50MTT or CellTiter-Glo® AssayConcentration of PROTAC that inhibits cell viability by 50%.[11]100 nM

Experimental Protocols

Protocol 1: PROTAC Synthesis using this compound

This protocol describes a general procedure for conjugating an amine-containing POI ligand to Thalidomide-O-PEG4-acid (formed by hydrolysis of the amine).

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Dissolve the POI ligand (1 equivalent), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) and stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Biophysical Assays

2.1 E3 Ligase (CRBN) Binding Assay (Fluorescence Polarization) [8]

Materials:

  • Purified recombinant human CRBN protein

  • Fluorescently labeled thalidomide tracer

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

  • Test PROTAC and control inhibitors (e.g., pomalidomide)

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare a serial dilution of the test PROTAC in Assay Buffer.

  • Add the diluted compounds to the microplate wells.

  • Prepare a master mix containing the fluorescent thalidomide tracer and CRBN protein in Assay Buffer.

  • Add the master mix to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure fluorescence polarization using a microplate reader.

  • Calculate IC50 values from the resulting dose-response curves.

2.2 Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR) [10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant E3 ligase (e.g., VHL or CRBN complex)

  • Purified recombinant POI

  • Test PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the E3 ligase onto the sensor chip surface.

  • Inject a constant, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC over the surface.

  • Measure the binding response.

  • Fit the data to a suitable binding model to determine the affinity and kinetics of ternary complex formation.

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation[2][12]

Materials:

  • Human cancer cell line expressing the POI

  • PROTAC stock solution in DMSO

  • Cell culture medium and reagents

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[2] Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[2][12]

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in lysis buffer.[4] Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[12]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[2]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.[2]

    • Quantify band intensities using densitometry software.

    • Normalize POI levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Generate a dose-response curve to determine DC50 and Dmax values.[2]

Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo®)[11]

Materials:

  • Human cancer cell line

  • PROTAC stock solution in DMSO

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight.[11] Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[11]

  • Viability Measurement:

    • For MTT assay: Add MTT solution to each well, incubate, and then add solubilization solution. Read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate, and read the luminescence.[11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.[11]

Conclusion

"this compound" is a valuable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase.[1][5] The experimental workflow and detailed protocols provided in this document offer a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel protein degraders. A systematic approach, combining biophysical, biochemical, and cell-based assays, is crucial for the successful development of potent and selective PROTACs for therapeutic applications.

References

Application Notes and Protocols for EDC/NHS Coupling of Thalidomide-O-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of "Thalidomide-O-PEG4-amine" to a carboxyl-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely applicable in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where thalidomide (B1683933) and its derivatives serve as E3 ubiquitin ligase ligands.[][2] The inclusion of a polyethylene (B3416737) glycol (PEG) linker, such as the PEG4 spacer in the specified reagent, can be critical for optimizing the efficacy of the resulting conjugate by providing flexibility and influencing the formation of a stable ternary complex.[3][4]

The described two-step coupling procedure minimizes self-conjugation by first activating the carboxyl groups with EDC and NHS to form a more stable amine-reactive NHS ester, followed by the addition of the amine-containing thalidomide derivative.[5] Subsequent sections detail the necessary materials, a step-by-step experimental protocol, purification and characterization guidelines, and a summary of key reaction parameters.

Data Presentation: Key Reaction Parameters

Successful EDC/NHS coupling is dependent on several factors, including the molar ratios of coupling reagents, pH, and reaction time. The following table summarizes recommended starting concentrations and ranges for the conjugation of this compound to a carboxyl-containing molecule. Optimization within these ranges is crucial for achieving high yields and purity.[6][7]

ParameterRecommended Starting ConditionRange for OptimizationMethod of Determination/Reference
Molar Ratio (Carboxyl : EDC : NHS) 1 : 1.5 : 1.21 : (1-10) : (1-5)Manufacturer's Literature, Empirical[7][8]
Molar Ratio (Activated Carboxyl : Amine) 1 : 1.51 : (1-5)Empirical
Activation Buffer 0.1 M MES, pH 6.00.1 M MES, pH 4.5-6.5[5]
Coupling Buffer PBS, pH 7.4PBS or other non-amine buffer, pH 7.2-8.0[5]
Activation Time 15 - 30 minutes15 - 60 minutesTLC, LC-MS
Coupling Time 2 - 4 hours at RT or overnight at 4°C1 - 24 hoursTLC, LC-MS
Quenching Reagent 20-50 mM Tris, Glycine, or Ethanolamine10-100 mM[5]
Expected Yield 60-80% (after purification)VariesGravimetric, Spectroscopic
Purity >95%>90%HPLC, LC-MS

Experimental Protocols

This protocol is a general guideline and may require optimization for specific applications.

Materials
  • Carboxyl-containing molecule of interest (e.g., protein, peptide, linker)

  • This compound[9]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if solubility is an issue

  • Purification supplies: Dialysis tubing (if applicable), size-exclusion chromatography column, or reverse-phase HPLC system[][11]

  • Analytical instruments: LC-MS and/or NMR for characterization[8][12]

Two-Step Coupling Procedure

Step 1: Activation of Carboxyl Groups

  • Dissolve the carboxyl-containing molecule in Activation Buffer at a suitable concentration.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer (or anhydrous DMF/DMSO if needed).

  • Add EDC (1.5 molar excess) and NHS (1.2 molar excess) to the solution of the carboxyl-containing molecule.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Coupling of this compound

  • Dissolve this compound in Coupling Buffer (or a minimal amount of a compatible organic solvent before dilution in buffer).

  • Add the dissolved this compound (1.5 molar excess relative to the carboxyl groups) to the activated molecule solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using a non-amine base.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

Purification and Characterization

The purification strategy for the final conjugate will depend on its properties.

  • For large molecules (e.g., proteins): Dialysis or size-exclusion chromatography can be effective in removing unreacted small molecules and byproducts.[][11]

  • For smaller molecules: Reverse-phase HPLC is often the method of choice for purification.[13]

  • Characterization: The successful conjugation should be confirmed by analytical techniques such as:

    • LC-MS: To confirm the molecular weight of the final product.

    • ¹H NMR: To observe the disappearance of the starting material signals and the appearance of new peaks corresponding to the conjugate.[8]

Mandatory Visualizations

Experimental Workflow for EDC/NHS Coupling

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_quenching Step 3: Quenching & Purification Carboxyl Carboxyl-containing Molecule EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) Carboxyl->EDC_NHS Add Activated_Ester NHS-activated Molecule EDC_NHS->Activated_Ester 15-30 min, RT Thalidomide_Amine This compound in Coupling Buffer (pH 7.2-8.0) Conjugate Thalidomide Conjugate Thalidomide_Amine->Conjugate 2-4h RT or overnight 4°C Quench Quenching Reagent (e.g., Tris, Glycine) Conjugate->Quench Purification Purification (HPLC, SEC, Dialysis) Quench->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for the two-step EDC/NHS coupling of this compound.

Signaling Pathway of a Thalidomide-Based PROTAC

G Mechanism of Action for a Thalidomide-Based PROTAC PROTAC PROTAC (Thalidomide-PEG-Ligand) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN binds POI Protein of Interest (POI) PROTAC->POI binds Ternary_Complex Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary_Complex POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex recruited Proteasome Proteasome Ub_POI->Proteasome recognition Degradation Degraded POI (Peptides) Proteasome->Degradation degradation

Caption: General mechanism of a thalidomide-based PROTAC targeting a protein for degradation.

References

Application Note: Analytical Methods for the Characterization of Thalidomide-O-PEG4-amine and its PROTAC Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).

Introduction: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] "Thalidomide-O-PEG4-amine" is a crucial building block in PROTAC synthesis, incorporating a functionalized Cereblon (CRBN) E3 ligase ligand and a flexible PEG4 linker with a terminal amine group ready for conjugation to a POI ligand.[3]

Robust analytical characterization is paramount to ensure the identity, purity, and functional activity of both the initial building block and the final PROTAC conjugate. This document provides detailed protocols and methodologies for the comprehensive characterization of "this compound" and a subsequent hypothetical PROTAC synthesized from it.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[4] The thalidomide (B1683933) moiety of the PROTAC binds to the Cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ligase complex.[5][6] This brings the entire ligase machinery close to the POI, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the target protein's surface.[6] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, thereby eliminating the protein from the cell.[2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI copies.[6]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (Thalidomide-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 Cereblon (CRBN) E3 Ligase Complex PROTAC->E3 Binds Ub_POI Polyubiquitinated POI E3->Ub_POI Transfers Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation E2 E2-Ub E2->E3 Supplies Ub Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

Part 1: Physicochemical Characterization

This section details the analytical methods to confirm the purity, identity, and structure of the "this compound" building block and the final PROTAC conjugate.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of synthesized compounds by separating the main component from impurities.[7][8] Reversed-Phase HPLC (RP-HPLC) is particularly effective for PROTACs and their precursors.[7]

  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: Employ a C18 column (e.g., ACQUITY Premier HSS T3 1.8 µm, 2.1 x 100 mm).[9]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Acetonitrile.[10]

  • Gradient Elution:

    • Start with a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.[10]

  • Detection: Monitor absorbance at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the compound in DMSO or a suitable solvent to a concentration of 1 mg/mL. Inject 5 µL.

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Table 1: Purity Assessment of "this compound"

Batch ID Retention Time (min) Peak Area (%) Purity (%)
TPA-001 8.21 99.6 ≥95%[3]

| TPA-002 | 8.23 | 98.9 | ≥95% |

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the molecular weight of the synthesized compound, providing strong evidence of its identity.[11] This technique is critical for both the intermediate building block and the final, larger PROTAC molecule.[9]

  • LC System: Use a UPLC/HPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[1][9]

  • LC Conditions: Use the same column and gradient conditions as described in the RP-HPLC protocol.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1500.

    • Source Parameters: Optimize source temperature and ionizing energy to minimize in-source fragmentation, which can be a challenge for linker-containing PROTACs.[12]

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 Acetonitrile:Water.

  • Data Analysis: Identify the [M+H]⁺ ion and other potential adducts (e.g., [M+Na]⁺). Compare the observed mass to the calculated theoretical mass.

Table 2: Identity Confirmation of "this compound"

Compound Formula Calculated Mass (Da) Observed Mass [M+H]⁺ (Da)

| this compound | C₂₅H₃₄N₄O₁₀ | 550.23 | 551.24 |

Table 3: Identity Confirmation of Hypothetical PROTAC-POI

Compound Formula Calculated Mass (Da) Observed Mass [M+H]⁺ (Da)

| PROTAC-POI | C₅₀H₆₀N₈O₁₅S | 1052.39 | 1053.40 |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound at an atomic level, confirming the connectivity of atoms and stereochemistry.[] It is invaluable for verifying the final structure of the PROTAC and ensuring the linker is correctly attached to both ligands.[14]

  • System: Use a 400 MHz or higher NMR spectrometer. A cryoprobe can be used for samples with limited quantity (~10-30 µg).[15]

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) to fully assign the structure.[14]

  • Data Analysis: Process the spectra and assign the chemical shifts (ppm), multiplicities, and coupling constants for all protons and carbons. The assignments should be consistent with the expected structure of "this compound" or the final PROTAC.

Table 4: Representative ¹H NMR Data for "this compound" in DMSO-d₆

Chemical Shift (ppm) Multiplicity Integration Assignment
11.10 s 1H Phthalimide N-H
8.50 t 1H Amide N-H
7.20-7.60 m 3H Aromatic C-H
5.10 dd 1H Thalidomide chiral C-H
3.50-3.60 m 16H PEG4 -CH₂-

| 2.00-2.90 | m | 4H | Piperidine -CH₂- |

Part 2: Functional Characterization of PROTAC Conjugates

Once the PROTAC is synthesized and its physicochemical properties are confirmed, its biological function must be assessed. This involves verifying target protein degradation in a cellular context.

Workflow_Physicochemical start Synthesized PROTAC hplc Purity Assessment (RP-HPLC) start->hplc lcms Identity Confirmation (LC-MS) hplc->lcms nmr Structure Elucidation (NMR) lcms->nmr decision Purity >95%? Correct Mass? Structure Confirmed? nmr->decision pass Proceed to Functional Assays decision->pass Yes fail Re-synthesize or Purify decision->fail No

Caption: Workflow for physicochemical characterization.

Target Protein Degradation by Western Blot

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[2] Key parameters derived from this assay are the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[2]

  • Cell Culture: Plate cells (e.g., a human cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.[16]

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16 or 24 hours).[16] Include a vehicle-only control (e.g., 0.1% DMSO).[2]

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[2]

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[2]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.[16]

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.[2] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane three times with TBST.[16]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Workflow_WesternBlot cluster_cell_culture Cell Preparation cluster_biochemistry Biochemical Analysis cluster_data Data Analysis plate Plate Cells treat Treat with PROTAC (Dose Response & Time Course) plate->treat lyse Cell Lysis & Protein Quantification (BCA) treat->lyse sds SDS-PAGE lyse->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block ab_primary Primary Antibody Incubation (Target + Loading Control) block->ab_primary ab_secondary Secondary Antibody Incubation (HRP-conjugated) ab_primary->ab_secondary detect Chemiluminescent Detection ab_secondary->detect quantify Densitometry Analysis detect->quantify normalize Normalize to Loading Control quantify->normalize calculate Calculate % Degradation normalize->calculate plot Plot Dose-Response Curve (Determine DC50 & Dmax) calculate->plot

Caption: Workflow for Western Blot analysis of degradation.

Table 5: Degradation of POI by PROTAC-POI in HeLa Cells after 24h Treatment

PROTAC Conc. (nM) Normalized POI Level (%) % Degradation
0 (Vehicle) 100 0
1 85 15
10 52 48
50 23 77
100 15 85
500 14 86
1000 16 84
Calculated DC₅₀ - ~11 nM

| Calculated Dₘₐₓ | - | ~86% |

Additional Functional Assays

While Western Blot is a primary method, a comprehensive characterization may include other assays:

  • Ternary Complex Formation: Techniques like TR-FRET, Surface Plasmon Resonance (SPR), or native mass spectrometry can confirm the formation of the POI-PROTAC-E3 ligase complex, which is essential for activity.[17][18][19]

  • Cellular Permeability: Assays are needed to ensure the PROTAC can enter the cell to reach its target. This can be assessed directly by LC-MS analysis of cell lysates or through reporter assays like the chloroalkane penetration assay (CAPA).[20][21]

  • Degradation Selectivity: Mass spectrometry-based proteomics can provide an unbiased, global view of protein level changes, confirming the selectivity of the PROTAC for the intended target and identifying potential off-target degradation.[11][22]

  • Flow Cytometry: This high-throughput technique can be used to quantify changes in intracellular protein levels, offering a faster alternative to Western Blotting for screening purposes.[][24]

References

Application Notes and Protocols for Mass Spectrometry Analysis of "Thalidomide-O-PEG4-amine" Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thalidomide-O-PEG4-amine is a synthetic bifunctional molecule that plays a crucial role in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2] It incorporates the well-characterized thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1][3][4] This amine group serves as a versatile attachment point for a ligand that can bind to a specific protein of interest, thereby enabling the formation of a PROTAC.[5] PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of target proteins, offering a promising therapeutic strategy for various diseases.[6][7]

The precise characterization of this compound and its subsequent conjugates is paramount for ensuring the quality, efficacy, and safety of potential therapeutic agents. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable analytical tool for this purpose.[8][9] It allows for the accurate determination of molecular weight, confirmation of structural integrity, and quantification of the compound in complex biological matrices.[10][11] These application notes provide a detailed protocol for the LC-MS/MS analysis of this compound.

Molecular and Spectrometric Data

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a robust analytical method.

ParameterValueReference
Chemical Formula C23H31N3O9[3][4]
Molecular Weight 493.5 g/mol [3]
CAS Number 2401832-00-4[1][3][4]
Purity Typically ≥95%[4]
Storage Condition -20°C[3]

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]+ 494.2
[M+Na]+ 516.2

Experimental Protocols

The following protocols are designed to provide a comprehensive framework for the analysis of this compound using LC-MS/MS.

1. Sample Preparation

For in vitro and non-biological samples, a straightforward dilution is typically sufficient. For biological matrices such as plasma or serum, protein precipitation is a common and effective method for sample cleanup.[12]

  • Reagents and Materials:

    • This compound standard

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Methanol (B129727) (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Rat or human plasma

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure for Plasma Samples:

    • Spike 100 µL of plasma with the desired concentration of this compound.

    • Add 600 µL of a 1:1 (v/v) mixture of acetonitrile and methanol for protein precipitation.[12]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 13,000 rpm for 12 minutes at room temperature.[12]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried sample in 200 µL of a 1:1 (v/v) mixture of methanol and acetonitrile prior to LC-MS/MS analysis.[12]

2. Liquid Chromatography (LC) Method

A reversed-phase C18 column is generally suitable for the separation of this compound and related compounds.[13][14]

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Elution A 10-minute gradient can be optimized for separation.[12]

3. Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of this compound.

ParameterRecommended Settings
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
MS1 Scan Range m/z 100-1000
Precursor Ion ([M+H]+) m/z 494.2
Fragmentation Mode Collision-Induced Dissociation (CID)

Tandem MS (MS/MS) Fragmentation:

The fragmentation pattern of this compound provides structural confirmation. The exact fragment ions will depend on the collision energy, but characteristic fragments of the thalidomide and PEG moieties are expected. For thalidomide itself, a common transition is m/z 259.1 → 84.0.[15][16]

Table of Potential Fragment Ions:

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structure
494.2259.1Thalidomide moiety
494.284.0Glutarimide ring fragment
494.2VariousPEG linker fragments (differing by 44 Da)

Data Presentation and Analysis

The acquired LC-MS/MS data should be processed using appropriate software. The primary outputs will be chromatograms showing the retention time of the analyte and mass spectra confirming its identity and purity. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile/Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of this compound in plasma.

Thalidomide Signaling Pathway

Thalidomide and its derivatives exert their therapeutic and teratogenic effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[17][18][19] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros and Aiolos in multiple myeloma.[17]

G Thalidomide Thalidomide CRBN CRBN Thalidomide->CRBN binds CRL4 CRL4 Complex (DDB1, Cul4, Roc1) CRBN->CRL4 forms E3 Ligase TargetProtein Target Protein (e.g., Ikaros) CRL4->TargetProtein recruits Proteasome Proteasome TargetProtein->Proteasome targeted to Ub Ubiquitin Ub->TargetProtein ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of thalidomide-induced protein degradation via the CRL4-CRBN E3 ligase complex.

References

Application Note: HPLC Purification of Thalidomide-O-PEG4-Amine Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system.[1] A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite assembly facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]

Thalidomide and its derivatives are frequently employed as E3 ligase ligands that bind to Cereblon (CRBN). The "Thalidomide-O-PEG4-amine" moiety represents a common building block in PROTAC synthesis, providing the CRBN-binding element and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine for conjugation to a POI ligand.

Following the synthesis of a this compound based PROTAC, robust purification is paramount to remove unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the method of choice for purifying these molecules due to its high resolving power and compatibility with mass spectrometry for subsequent analysis.[4][5]

This application note provides a detailed protocol for the purification of this compound based PROTACs using RP-HPLC.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation. The signaling pathway is initiated by the PROTAC simultaneously binding to both proteins, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound PROTAC POI Target Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase (Cereblon) PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for HPLC Purification

The purification process for a this compound based PROTAC typically involves several key steps, from initial sample preparation to the final collection and analysis of pure fractions. This workflow ensures the removal of impurities and the isolation of the desired PROTAC molecule.

HPLC_Workflow start Start: Crude PROTAC Sample sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_injection Injection onto HPLC System sample_prep->hplc_injection gradient_elution Gradient Elution (Separation on C18 Column) hplc_injection->gradient_elution uv_detection UV Detection gradient_elution->uv_detection fraction_collection Fraction Collection uv_detection->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical LC-MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product End: Pure PROTAC lyophilization->final_product

Caption: Experimental workflow for HPLC purification of PROTACs.

HPLC Purification Protocol

This protocol outlines a general method for the purification of this compound based PROTACs using reverse-phase HPLC. Optimization may be required depending on the specific physicochemical properties of the PROTAC molecule.

1. Materials and Reagents

  • Crude PROTAC sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for sample dissolution

  • 0.22 µm syringe filters

2. HPLC System and Column

  • Preparative HPLC system with a gradient pump, autosampler, UV detector, and fraction collector.

  • Reverse-phase C18 column (preparative or semi-preparative, e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

4. Sample Preparation

  • Dissolve the crude PROTAC sample in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of ACN/water).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[6]

5. HPLC Method

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for a sufficient time, typically 3-5 column volumes.

  • Inject the filtered sample onto the column.

  • Elute the PROTAC using a linear gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be 5% to 95% B over 30-60 minutes.[6][7]

  • Monitor the elution profile at an appropriate wavelength, typically 254 nm or a wavelength where the PROTAC shows maximum absorbance.[6]

  • Collect fractions corresponding to the major peak, which should be the desired PROTAC.

6. Post-Purification Analysis and Processing

  • Analyze the collected fractions by analytical LC-MS to confirm the identity (mass) and purity of the PROTAC.

  • Pool the fractions that contain the pure PROTAC.

  • Lyophilize the pooled fractions to remove the mobile phase and obtain the final PROTAC product as a solid.[4][6]

Data Presentation: HPLC Purification Parameters

The following table summarizes the key parameters for the HPLC purification of this compound based PROTACs.

ParameterRecommended Conditions
HPLC System Preparative or Semi-Preparative
Column Reverse-Phase C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% Mobile Phase B over 30-60 min[6][7]
Flow Rate Dependent on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column)
Detection UV at 254 nm[6]
Sample Solvent DMSO or ACN/Water
Post-Purification Lyophilization of pure fractions[4][6]

Conclusion

The purification of this compound based PROTACs is a critical step in their development for research and therapeutic applications. Reverse-phase HPLC provides a robust and efficient method for obtaining highly pure PROTACs. The protocol and parameters outlined in this application note serve as a comprehensive guide for researchers. However, it is important to note that method optimization, particularly the gradient elution, may be necessary to achieve the best separation for each unique PROTAC molecule. Subsequent analysis by LC-MS is essential to confirm the identity and purity of the final product.

References

Evaluating the Cellular Activity of "Thalidomide-O-PEG4-amine" Based PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cellular evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing "Thalidomide-O-PEG4-amine" as a linker and E3 ligase-recruiting moiety. Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] PROTACs incorporating this moiety are designed to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI).[1][3][4]

The following sections outline key cellular assays to characterize the activity of a "this compound" based PROTAC, from initial confirmation of target degradation to downstream functional consequences.

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC synthesized with "this compound" functions by forming a ternary complex between the target protein and the CRBN E3 ligase.[1][5] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3][4][5] The PROTAC molecule is then released to catalytically induce the degradation of additional target protein molecules.[5][6]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binds PROTAC This compound PROTAC PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Assessment of Target Protein Degradation

The primary method to quantify the degradation of the target protein is Western Blotting. This technique allows for the visualization and quantification of the decrease in target protein levels following PROTAC treatment.[4][7]

Western Blot Protocol

Objective: To determine the extent of target protein degradation (DC50 and Dmax) in a dose- and time-dependent manner.

Materials:

  • Cell line expressing the protein of interest

  • "this compound" PROTAC

  • DMSO (vehicle control)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[8]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.[4]

    • Lyse cells in RIPA buffer on ice for 30 minutes.[4]

    • Centrifuge lysates to pellet cell debris and collect the supernatant.[4]

    • Determine the protein concentration of each lysate using a BCA assay.[4]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95-100°C for 5-10 minutes.[4]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[9]

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.[4]

    • Block the membrane for 1 hour at room temperature.[4]

    • Incubate with the primary antibody against the target protein overnight at 4°C.[4]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Repeat the immunoblotting process for the loading control.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.[4]

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Generate dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[4]

Western_Blot_Workflow Start Start Cell_Culture Cell Seeding & Adherence Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation (Laemmli Buffer & Boiling) Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis (DC50, Dmax) Detection->Analysis End End Analysis->End

Caption: Western Blot workflow for PROTAC activity.

Representative Data
PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Compound 9IRAK4PBMCs151>95[9]
Compound 8IRAK4PBMCs259>90[9]
SHP2 Degrader 11SHP2Various6.02N/A[10]
ARV-825BRD4Burkitt's Lymphoma<1~100[11][12]

Note: The data presented are for representative PROTACs and will vary depending on the specific target, cell line, and experimental conditions.

Mechanistic Assays

To confirm that the observed protein degradation is occurring through the expected ubiquitination-proteasome pathway, the following assays are recommended.

In-Cell Ubiquitination Assay (Co-Immunoprecipitation)

Objective: To detect the polyubiquitination of the target protein upon PROTAC treatment.

Protocol:

  • Treat cells with the PROTAC at a concentration known to induce significant degradation. Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells and immunoprecipitate the target protein using a specific antibody.[13]

  • Wash the immunoprecipitates to remove non-specifically bound proteins.

  • Elute the protein complexes and analyze by Western Blot.

  • Probe one blot with an antibody against the target protein and another with an antibody against ubiquitin.[13]

  • An increase in high molecular weight bands or a smear in the ubiquitin blot for the PROTAC-treated sample indicates polyubiquitination of the target protein.[3][14]

Proteasome and E3 Ligase Dependency
  • Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of the target protein.[13] This confirms that the degradation is proteasome-dependent.

  • CRBN Ligand Competition: Co-treatment with an excess of a free CRBN ligand (e.g., thalidomide or lenalidomide) should outcompete the PROTAC for binding to CRBN, thereby preventing ternary complex formation and subsequent target degradation.[15]

Cell Viability and Functional Assays

Evaluating the downstream consequences of target protein degradation is crucial for understanding the therapeutic potential of the PROTAC.

Cell Viability/Cytotoxicity Assay

Objective: To determine the effect of target protein degradation on cell proliferation and viability.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[16][17][18]

Protocol:

  • Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.[19]

  • Treat cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).[19]

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well.[18]

  • Mix on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal.[19]

  • Measure luminescence using a luminometer.[19]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding PROTAC_Treatment PROTAC Treatment (Serial Dilution) Cell_Seeding->PROTAC_Treatment Incubation Incubate (e.g., 72h) PROTAC_Treatment->Incubation Reagent_Addition Add CellTiter-Glo® Reagent Incubation->Reagent_Addition Lysis_Signal_Stab Mix for Lysis & Incubate for Signal Stabilization Reagent_Addition->Lysis_Signal_Stab Luminescence_Read Measure Luminescence Lysis_Signal_Stab->Luminescence_Read Data_Analysis Data Analysis (% Viability, IC50) Luminescence_Read->Data_Analysis End End Data_Analysis->End

Caption: Cell viability assay workflow.

Target-Specific Functional Assays

The choice of functional assay will depend on the biological role of the target protein. For example, if the target is a kinase, a downstream phosphorylation event could be monitored by Western Blot. If the target is involved in cytokine signaling, a cytokine release assay (e.g., ELISA) could be performed.[9]

Off-Target and Specificity Analysis

It is important to assess the specificity of the PROTAC.

  • Proteomics: Mass spectrometry-based proteomics can provide an unbiased, global view of protein level changes upon PROTAC treatment, identifying potential off-target degradation events.[1][20]

  • Western Blotting for Known Off-Targets: Thalidomide and its derivatives are known to induce the degradation of certain zinc-finger transcription factors, such as IKZF1 and IKZF3.[11] It is advisable to check the levels of these proteins by Western Blot to assess the neosubstrate activity of the PROTAC.

By following these detailed protocols, researchers can comprehensively evaluate the cellular activity of "this compound" based PROTACs, providing crucial data for the advancement of targeted protein degradation as a therapeutic strategy.

References

Application Notes and Protocols for In Vivo Experimental Design Using "Thalidomide-O-PEG4-amine" PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize the "Thalidomide-O-PEG4-amine" linker-ligand conjugate. This component engages the Cereblon (CRBN) E3 ubiquitin ligase, a critical step in the targeted protein degradation pathway.[1][2] The following protocols and guidelines are designed to ensure robust and reproducible preclinical studies.

Introduction to Thalidomide-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Thalidomide (B1683933) and its analogs are commonly used to recruit the Cereblon (CRBN) E3 ligase.[4] The "this compound" moiety is a functionalized building block used in PROTAC synthesis, incorporating the thalidomide ligand and a flexible PEG4 linker with a terminal amine for conjugation to a POI ligand.[1][5]

The fundamental mechanism of thalidomide-based PROTACs involves the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[6] This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[6][7]

Core Concepts in In Vivo Experimental Design

A successful in vivo evaluation of a thalidomide-based PROTAC requires careful consideration of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its efficacy and potential toxicity.[6]

  • Pharmacokinetics (PK): This describes the journey of the PROTAC through the body, including its absorption, distribution, metabolism, and excretion (ADME).[6] Understanding the PK profile is crucial for designing an effective dosing regimen.[4]

  • Pharmacodynamics (PD): This refers to the effect of the PROTAC on the body, specifically the degradation of the target protein in the tissue of interest (e.g., a tumor). A strong PK/PD relationship is essential for a successful PROTAC.[3]

  • Efficacy: This is the ultimate measure of the PROTAC's therapeutic effect, such as tumor growth inhibition in a cancer model.[]

  • Toxicity: It is critical to assess the safety profile of the PROTAC, including on-target and off-target effects. For thalidomide-based PROTACs, potential off-target degradation of "neosubstrates" and known thalidomide-related toxicities must be considered.[9][10][11]

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data from in vivo studies of thalidomide-based PROTACs. The values presented are illustrative and will vary depending on the specific PROTAC molecule, target protein, and experimental conditions.

Table 1: Example Pharmacokinetic Parameters of a this compound PROTAC in Mice

ParameterIntravenous (IV) AdministrationOral (PO) GavageIntraperitoneal (IP) Injection
Dose (mg/kg) 105050
Cmax (ng/mL) 15008001200
Tmax (h) 0.2542
t½ (h) 2.565
AUC (ng·h/mL) 450064009600
Bioavailability (%) 10028N/A
Clearance (mL/h/kg) 37N/AN/A

Data is hypothetical and for illustrative purposes.

Table 2: Example Pharmacodynamic and Efficacy Data in a Xenograft Model

Treatment GroupDose & ScheduleMean Target Protein Level (% of Vehicle)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control N/A1000+2
PROTAC A 25 mg/kg, daily2560-3
PROTAC A 50 mg/kg, daily1085-8
PROTAC A 50 mg/kg, 3x weekly3070-4

Data is hypothetical and for illustrative purposes.

Detailed Experimental Protocols

The following are detailed protocols for key in vivo experiments.

Protocol 1: Animal Model and Tumor Implantation (Xenograft Model)
  • Animal Strain: Utilize 6 to 9-week-old immunocompromised mice, such as BALB/c nude or NOD-SCID mice, which are suitable for xenograft studies.[12]

  • Cell Line: Select a human cancer cell line relevant to the PROTAC's target. For example, if targeting a protein in pancreatic cancer, the AsPC-1 cell line could be used.[12]

  • Implantation Procedure:

    • Culture the selected cancer cells under standard conditions.

    • Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). A 1:1 mixture with Matrigel can support initial tumor growth.[12]

    • Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.[12]

    • Regularly monitor the animals for tumor formation. Treatment can typically begin when tumors reach a volume of 100-200 mm³.[6]

Protocol 2: PROTAC Formulation and Administration

Due to the often poor aqueous solubility of PROTACs, a suitable vehicle is required for in vivo administration.[12]

  • Vehicle Preparation: A common vehicle for subcutaneous or intraperitoneal administration consists of:

    • 5-10% DMSO

    • 30-40% PEG300

    • 5% Tween 80

    • 45-60% Saline or PBS[6][12]

  • PROTAC Formulation:

    • First, dissolve the PROTAC in DMSO to create a stock solution.

    • Add PEG300 and Tween 80, ensuring the mixture is homogenous.

    • Finally, add the saline or PBS solution dropwise while vortexing to create a clear and stable formulation.[12]

  • Administration:

    • Administer the formulated PROTAC or vehicle control to randomized animal groups via the desired route (e.g., intraperitoneal injection, oral gavage, or subcutaneous injection).[3][6]

    • The dosing volume should be calculated based on the average weight of the animals (e.g., 100 µL).[12]

Protocol 3: Pharmacokinetic (PK) Study
  • Study Design: Administer a single dose of the PROTAC to a cohort of animals via both intravenous (for bioavailability calculation) and the intended therapeutic route (e.g., oral or intraperitoneal).[6]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration. Plasma is then separated by centrifugation.

  • Bioanalysis: Quantify the PROTAC concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[4]

  • Data Analysis: Use the plasma concentration-time data to calculate key PK parameters such as Cmax, Tmax, t½, and AUC.[]

Protocol 4: Pharmacodynamic (PD) and Efficacy Study
  • Study Initiation: Once tumors in a xenograft model reach the desired size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.[3]

  • Treatment: Administer the PROTAC formulation or vehicle control according to the planned dose and schedule (e.g., daily, twice weekly).[3]

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers two to three times per week.[12]

    • Calculate tumor volume using the formula: (Length × Width²)/2.[12]

    • Monitor the body weight of each animal at the same frequency to assess toxicity.[12]

  • Pharmacodynamic Analysis:

    • At the end of the study, or at selected time points, euthanize the animals and harvest tumors and other relevant tissues.[12]

    • Prepare tissue lysates for Western Blot analysis to quantify the protein levels of the target protein and downstream effectors.[12] Immunohistochemistry (IHC) can also be used to assess protein levels in situ.[3]

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.[6]

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for in vivo studies of thalidomide-based PROTACs.

PROTAC_Mechanism PROTAC Thalidomide-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recruitment Degradation Degradation of POI Proteasome->Degradation Catalyzes

Caption: Mechanism of action for thalidomide-based PROTACs.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Data Collection & Analysis Animal_Model 1. Animal Model Selection (e.g., Xenograft in nude mice) Formulation 2. PROTAC Formulation (e.g., DMSO, PEG300, Tween 80) Animal_Model->Formulation Dosing 3. Administration & Dosing (IP, PO, SC) Formulation->Dosing PK_Study 4a. Pharmacokinetic (PK) Study (Blood sampling, LC-MS/MS) Dosing->PK_Study PD_Efficacy 4b. PD & Efficacy Study (Tumor volume, Body weight) Dosing->PD_Efficacy Data_Analysis 6. Data Interpretation (PK parameters, TGI, PD markers) PK_Study->Data_Analysis Tissue_Analysis 5. Endpoint Analysis (Tumor harvesting, Western Blot/IHC) PD_Efficacy->Tissue_Analysis Tissue_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo evaluation of a PROTAC.

References

Quantifying "Thalidomide-O-PEG4-amine" PROTACs in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantification of PROTACs (Proteolysis Targeting Chimeras) that incorporate the "Thalidomide-O-PEG4-amine" E3 ligase ligand-linker moiety. These protocols are designed to assist researchers in assessing the intracellular concentration of these PROTACs and their efficacy in inducing the degradation of target proteins.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] "this compound" is a commonly used building block in PROTAC synthesis, providing the thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ligase and a polyethylene (B3416737) glycol (PEG) linker for conjugation to a target protein ligand.

The quantification of PROTACs in cell lysates is crucial for understanding their pharmacokinetic and pharmacodynamic properties. This involves two key aspects: measuring the intracellular concentration of the PROTAC itself and quantifying the degradation of the target protein. This application note provides protocols for both, using mass spectrometry for direct PROTAC quantification and well-established methods like Western blotting and the HiBiT assay for measuring protein degradation.

Quantitative Data Summary

The following tables present representative quantitative data for a hypothetical PROTAC, "PROTAC-TPA," which utilizes the "this compound" linker to target a protein of interest (POI). This data is illustrative and serves as a template for presenting experimental results. Actual values will vary depending on the specific target protein, cell line, and experimental conditions.

Table 1: Intracellular Concentration of PROTAC-TPA in Cell Lysates

Cell LineTreatment Time (hours)PROTAC-TPA Concentration (nM)
HEK2934150 ± 25
HeLa4120 ± 18
Jurkat4180 ± 30

Table 2: Target Protein Degradation by PROTAC-TPA

Assay MethodCell LineDC50 (nM)Dmax (%)
Western BlotHEK29315>90
HiBiT AssayHeLa12>95

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of a thalidomide-based PROTAC and the general experimental workflows for its quantification.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Peptides Proteasome->Degradation

Caption: Mechanism of action of a thalidomide-based PROTAC.

Experimental_Workflow cluster_1 Quantification Workflow cluster_2 Direct PROTAC Quantification cluster_3 Target Protein Degradation Cell_Culture 1. Cell Culture & Treatment with PROTAC Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Quantification Sample_Prep 3a. Sample Preparation (Protein Precipitation) Protein_Quant 3a. Protein Quantification (BCA Assay) LCMS 3b. LC-MS/MS Analysis Sample_Prep->LCMS PROTAC_Conc 3c. Determine Intracellular PROTAC Concentration LCMS->PROTAC_Conc Deg_Assay 3b. Degradation Assay Protein_Quant->Deg_Assay Data_Analysis 3c. Data Analysis (DC50 & Dmax) Deg_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC quantification.

Experimental Protocols

Protocol 1: Quantification of Intracellular PROTAC-TPA by LC-MS/MS

This protocol provides a general method for the quantification of a "this compound" containing PROTAC in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Cell Culture and PROTAC Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of PROTAC-TPA for the specified time points. Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Sample Preparation:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold methanol (B129727) to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Add an internal standard to each sample for normalization.

  • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% acetonitrile (B52724) in water.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor and product ion transitions for PROTAC-TPA and the internal standard by direct infusion.

4. Data Analysis:

  • Create a standard curve by spiking known concentrations of PROTAC-TPA into untreated cell lysate.

  • Quantify the concentration of PROTAC-TPA in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Protocol 2: Quantification of Target Protein Degradation by Western Blot

This protocol describes the use of Western blotting to quantify the reduction in the target protein of interest (POI) levels following treatment with PROTAC-TPA.

1. Cell Culture and PROTAC Treatment:

  • Plate cells in 6-well plates and treat with a range of PROTAC-TPA concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the POI band intensity to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.

Protocol 3: Quantification of Target Protein Degradation by HiBiT Assay

The HiBiT assay is a sensitive, real-time method to measure protein abundance. This protocol requires a cell line where the target protein is endogenously tagged with the HiBiT peptide.

1. Cell Line and Culture:

  • Use a cell line where the gene of the POI has been edited using CRISPR/Cas9 to include the HiBiT tag.

  • Plate the HiBiT-tagged cells in a white, opaque 96-well plate.

2. PROTAC Treatment:

  • Treat the cells with a serial dilution of PROTAC-TPA.

3. Luminescence Measurement:

  • At the desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, to the wells.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

  • Measure the luminescence signal using a plate reader.

4. Data Analysis:

  • The luminescence signal is directly proportional to the amount of HiBiT-tagged POI.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The protocols and data presentation formats provided in this application note offer a comprehensive framework for the quantification of "this compound" based PROTACs in cell lysates. The combination of direct intracellular PROTAC quantification by LC-MS/MS and the assessment of target protein degradation through Western blotting and/or HiBiT assays will provide a thorough understanding of the cellular activity of these novel therapeutic agents. Accurate and reproducible quantification is essential for the successful development of effective and selective protein degraders.

References

Troubleshooting & Optimization

troubleshooting low yield in "Thalidomide-O-PEG4-amine" conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low-yield issues with your "Thalidomide-O-PEG4-amine" conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common experimental challenges.

Troubleshooting Guide: Low Conjugation Yield

Low yield in your conjugation reaction can be attributed to several factors, from reagent stability to reaction conditions. This guide provides a structured approach to pinpointing and addressing the root cause of the issue.

Question 1: I am observing a significantly lower than expected yield in my conjugation reaction between an NHS-ester functionalized molecule and this compound. What are the primary factors I should investigate?

Answer:

Low yields in NHS-ester-amine conjugations are common and can often be rectified by systematically evaluating the following parameters:

  • Reagent Quality and Handling: The stability of your N-hydroxysuccinimide (NHS) ester is critical. NHS esters are highly susceptible to hydrolysis, which deactivates them.[1][2][3][4]

  • Reaction Conditions: The pH of the reaction buffer is one of the most crucial factors. The reaction of NHS esters with primary amines is most efficient in the pH range of 7-9.[2][4]

  • Buffer Composition: The presence of competing primary amines in your buffer will significantly reduce conjugation efficiency.[1][2][3]

  • Solvent Effects: If your NHS ester is not readily soluble in aqueous buffers, the choice of organic co-solvent and its concentration can impact the reaction.[1][4][5]

The following table summarizes the key parameters and their recommended ranges for optimizing your NHS-ester-amine conjugation.

ParameterRecommended ConditionRationalePotential Issue if Deviated
pH 7.2 - 8.5[4][5]Balances amine reactivity and NHS ester hydrolysis.[4][5]< pH 7: Amine protonation reduces nucleophilicity. > pH 9: Rapid hydrolysis of the NHS ester.[4][5]
Buffer Amine-free (e.g., PBS, HEPES, Borate)[1][2][3][4]Prevents competition for the NHS ester.[1][2][3]Buffers like Tris or glycine (B1666218) contain primary amines that will react with the NHS ester.[1][2][3]
NHS Ester Prep Dissolve immediately before use in anhydrous DMSO or DMF.[1][2][3]NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions.[1][2][3][4]Pre-made stock solutions or exposure to moisture will lead to inactive, hydrolyzed ester.[1][2][3]
Molar Ratio 5-20 fold molar excess of NHS ester.[2][3]Drives the reaction to completion, especially with dilute protein solutions.[3]Insufficient excess may lead to incomplete conjugation.
Temperature 4°C to Room Temperature.[4]Lower temperatures can help minimize hydrolysis.[4]Higher temperatures can accelerate NHS ester hydrolysis.
Reaction Time 30 minutes to 2 hours.[2]Sufficient time for the reaction to proceed.Shorter times may be incomplete; longer times increase the risk of hydrolysis.

Question 2: My conjugation involves activating a carboxylic acid on my molecule of interest with EDC/HATU to react with this compound, and the yield is poor. What should I troubleshoot?

Answer:

For carbodiimide-mediated couplings, several factors can influence the reaction's success. Here's a breakdown of common issues and how to address them:

  • Activator and Reagent Quality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is moisture-sensitive. Using old or improperly stored EDC can lead to failed reactions.

  • Reaction pH: EDC crosslinking is most effective under acidic conditions (pH 4.5-5.5) to activate the carboxyl group. The subsequent reaction with the amine proceeds optimally at a slightly higher pH (7.2-7.5). A two-step reaction is often recommended.

  • Side Reactions: Unwanted side reactions can consume your activated species. The addition of Sulfo-NHS can help stabilize the intermediate, increasing the final yield.

Below is a table outlining key parameters for EDC/HATU couplings.

ParameterRecommended ConditionRationalePotential Issue if Deviated
EDC/HATU Quality Use fresh, anhydrous reagents.These activators are moisture-sensitive.Inactive activators will result in no or very low yield.
Activation pH pH 4.5 - 5.5 for EDC.Efficiently activates carboxyl groups.Higher pH can lead to EDC hydrolysis.
Coupling pH pH 7.2 - 7.5.Optimal for the amine to react with the activated carboxyl.Non-optimal pH can slow down the desired reaction.
Use of Additives Include Sulfo-NHS during EDC activation.Creates a more stable amine-reactive intermediate, reducing hydrolysis.Without stabilization, the activated carboxyl is more prone to hydrolysis.
Solvent Anhydrous organic solvents like DMF or DMSO.[6]Prevents hydrolysis of the activated species.Presence of water will lead to unwanted side reactions.
Reaction Time 15 min activation, 2 hours to overnight for coupling.[6]Allows for complete activation and subsequent conjugation.Insufficient time can lead to incomplete reactions.

Experimental Protocols

Protocol 1: NHS Ester Conjugation to this compound

This protocol provides a general guideline for conjugating an NHS-ester functionalized molecule to this compound.

  • Prepare Amine-Free Buffer: Prepare a 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl at pH 7.2-7.5. Ensure no amine-containing reagents are present.[3]

  • Dissolve this compound: Dissolve the this compound in the prepared amine-free buffer to the desired concentration.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-ester functionalized molecule in anhydrous DMSO or DMF to a concentration typically 10-20 times higher than the desired final reaction concentration.[1][2][3]

  • Initiate the Reaction: Add the NHS ester solution to the this compound solution. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume.[2]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.[4]

  • Purification: Purify the conjugate using an appropriate method such as HPLC or column chromatography to remove unreacted starting materials and byproducts.

Protocol 2: EDC/Sulfo-NHS mediated Conjugation to this compound

This protocol outlines the steps for conjugating a molecule with a carboxylic acid to this compound.

  • Dissolve Reactants: Dissolve the carboxylic acid-containing molecule in an anhydrous organic solvent (e.g., DMF, DMSO). Dissolve the this compound in a separate vial of the same solvent.

  • Activation Step: In a separate tube, dissolve EDC and Sulfo-NHS in anhydrous solvent. Add this solution to the carboxylic acid-containing molecule. Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Conjugation Step: Add the activated carboxylic acid solution to the this compound solution.

  • Incubate: Stir the reaction mixture at room temperature for 2 hours to overnight. Monitor the reaction progress by a suitable method like LC-MS or TLC.[6]

  • Purification: Once the reaction is complete, purify the conjugate using standard methods such as HPLC or column chromatography.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction Prepare Amine-Free Buffer (pH 7.2-8.5) Prepare Amine-Free Buffer (pH 7.2-8.5) Dissolve this compound Dissolve this compound Prepare Amine-Free Buffer (pH 7.2-8.5)->Dissolve this compound Combine Reactants Combine Reactants Dissolve this compound->Combine Reactants Dissolve NHS-Ester in Anhydrous DMSO/DMF Dissolve NHS-Ester in Anhydrous DMSO/DMF Incubate (RT or 4°C) Incubate (RT or 4°C) Combine Reactants->Incubate (RT or 4°C) Quench Reaction (Optional) Quench Reaction (Optional) Incubate (RT or 4°C)->Quench Reaction (Optional) Purify Conjugate Purify Conjugate Quench Reaction (Optional)->Purify Conjugate Analyze Yield and Purity Analyze Yield and Purity Purify Conjugate->Analyze Yield and Purity Dissolve NHS-Ester in Anhydrous DMSO/DMF) Dissolve NHS-Ester in Anhydrous DMSO/DMF) Dissolve NHS-Ester in Anhydrous DMSO/DMF)->Combine Reactants

Caption: Workflow for NHS Ester Conjugation.

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_protocol Protocol Execution start Low Conjugation Yield reagent_check Check Reagent Quality (NHS-Ester/EDC Freshness, Amine Purity) start->reagent_check ph_check Verify Reaction pH (7.2-8.5 for NHS, 4.5-5.5 for EDC activation) start->ph_check buffer_check Check Buffer Composition (Amine-free?) start->buffer_check ratio_check Review Molar Ratios (Sufficient excess of activating reagent?) start->ratio_check time_temp_check Check Reaction Time & Temp (Too short/long? Too high?) start->time_temp_check reagent_solution Use fresh, anhydrous reagents. Prepare NHS-ester solution immediately before use. reagent_check->reagent_solution ph_solution Use calibrated pH meter. Use appropriate buffer system. ph_check->ph_solution buffer_solution Use PBS, HEPES, or Borate buffer. Avoid Tris and Glycine. buffer_check->buffer_solution ratio_solution Increase molar excess of NHS-ester or EDC. ratio_check->ratio_solution time_temp_solution Optimize incubation time and temperature. time_temp_check->time_temp_solution

Caption: Troubleshooting Decision Tree for Low Yield.

Frequently Asked Questions (FAQs)

Q1: Can I use Tris buffer for my NHS-ester conjugation reaction? A1: No, you should avoid buffers containing primary amines, such as Tris or glycine.[1][2][3] These will compete with your this compound for reaction with the NHS ester, leading to significantly lower yields of your desired conjugate.[1][2][3]

Q2: My NHS ester is not very soluble in aqueous buffers. What should I do? A2: It is common for NHS esters to have poor water solubility.[4][5] The recommended procedure is to first dissolve the NHS ester in a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then add it to your aqueous reaction mixture.[1][4][5]

Q3: How can I tell if my NHS ester has gone bad? A3: The primary mode of failure for NHS esters is hydrolysis.[1][4] Visually, you may not see a change. The best practice is to always use fresh reagent and dissolve it immediately before use.[1][2][3] If you suspect your reagent is old or has been exposed to moisture, it is best to use a fresh vial.

Q4: What is the "Hook Effect" and could it be impacting my results? A4: The "Hook Effect" is more relevant to the biological application of PROTACs, where excessively high concentrations can lead to the formation of binary complexes instead of the productive ternary complex, reducing degradation efficiency.[7] It is not a direct cause of low chemical conjugation yield but is an important consideration for the downstream application of your synthesized PROTAC.

Q5: What is the role of the PEG4 linker in this molecule? A5: The polyethylene (B3416737) glycol (PEG) linker provides a flexible spacer between the thalidomide (B1683933) moiety and the ligand for your target protein.[8] The length and composition of the linker are critical for the efficacy of the resulting PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[9]

References

Technical Support Center: Improving the Solubility of PROTACs Containing "Thalidomide-O-PEG4-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs) that incorporate the "Thalidomide-O-PEG4-amine" E3 ligase ligand-linker conjugate. Poor aqueous solubility is a common obstacle in PROTAC development, often impacting assay reproducibility, bioavailability, and overall therapeutic potential.[1][2] This guide provides structured troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to address these critical issues.

Frequently Asked Questions (FAQs)

Q1: Why are my PROTACs containing "this compound" poorly soluble despite the PEG linker?

While the polyethylene (B3416737) glycol (PEG) component of the "this compound" linker is intended to enhance hydrophilicity, several intrinsic properties of PROTACs can still lead to poor aqueous solubility.[3][4]

  • High Molecular Weight and Lipophilicity: PROTACs are inherently large molecules, often with molecular weights exceeding 700 Da, placing them in the "beyond Rule of Five" (bRo5) chemical space.[2][5] This large size, combined with the often hydrophobic nature of the target protein ligand (warhead), contributes to a significant lipophilic surface area, which is a primary driver of low aqueous solubility.[1][6]

  • "Chameleon Effect": Some flexible linkers can adopt a more compact, less polar conformation in hydrophobic environments (like a cell membrane) and a more extended, polar state in aqueous environments. While beneficial for permeability, this dynamic nature can complicate straightforward solubility predictions.[7]

  • Crystallinity: The solid-state properties of the PROTAC powder play a crucial role. A highly stable crystal lattice requires significant energy to break apart, which can severely limit the extent to which it dissolves in aqueous buffers.[2][8]

Q2: What are the immediate consequences of poor PROTAC solubility in my experiments?

Ignoring solubility issues can lead to the misinterpretation of experimental data and unreliable results.[2]

  • Precipitation in Assays: The most common issue is the PROTAC precipitating out of aqueous buffers used in cell culture or biochemical assays. This leads to an inaccurate understanding of the compound's true concentration and an underestimation of its potency (e.g., DC50, IC50).[2]

  • Irreproducible Data: The degree of precipitation can fluctuate between experiments, causing high variability and a lack of reproducibility.[2]

  • Reduced Bioavailability: In both cell-based and in vivo studies, low solubility restricts the amount of PROTAC that can cross cellular membranes to engage its intracellular target, thereby diminishing its efficacy.[2]

  • The "Hook Effect": At high concentrations, poor solubility can be exacerbated, leading to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the necessary ternary complex for degradation. This results in a bell-shaped dose-response curve where higher concentrations lead to less degradation.[9][10]

Q3: What are the primary approaches to improving the solubility of an existing PROTAC?

For a synthesized PROTAC, solubility enhancement focuses on formulation and sample preparation rather than structural modification. The main strategies include physical and chemical adjustments to the formulation.[8]

  • Simple Formulation Adjustments: These are the first line of defense and involve optimizing the solvent system. This includes the use of co-solvents, adjusting pH, and adding surfactants.[8][11]

  • Advanced Formulation Technologies: For more persistent solubility challenges, advanced methods are required. These include creating amorphous solid dispersions (ASDs), using cyclodextrin (B1172386) complexes to encapsulate the PROTAC, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[12][13][14]

Q4: Can I structurally modify my PROTAC to improve its solubility from the start?

Yes, rational design during the synthesis phase is a powerful strategy. Modifications can be made to the linker, the E3 ligase ligand, or the warhead.

  • Linker Modification: The linker is a key modulator of physicochemical properties.[6]

    • Increase Polarity: Incorporating polar functional groups such as amides or ethers can improve solubility.[7] Using more or longer PEG chains is a common tactic.[3][15]

    • Introduce Ionizable Groups: Adding basic nitrogen-containing heterocycles, like piperazine, can increase solubility in acidic environments (e.g., physiological pH) through protonation.[16][17]

  • E3 Ligase Ligand and Warhead Selection: The intrinsic solubility of the two terminal ligands significantly contributes to the overall solubility of the PROTAC.[18] Where possible, selecting more soluble warheads and E3 ligase ligands is a beneficial starting point.[6]

Troubleshooting Guides & Experimental Protocols

Initial Solubility Assessment: A Step-by-Step Workflow

Before proceeding to complex assays, it's crucial to understand the solubility profile of your PROTAC.

G start Start: PROTAC Powder stock 1. Prepare High-Conc Stock in 100% DMSO (e.g., 10-20 mM) start->stock visual_check 2. Visual Inspection: Is the stock solution clear? stock->visual_check sonicate Sonicate / Gentle Warming (37°C for 5-10 min) visual_check->sonicate No dilution 3. Dilute into Aqueous Buffer (e.g., PBS, pH 7.4) Final DMSO < 0.5% visual_check->dilution Yes sonicate->stock fail Stock Insoluble: Try Alternative Organic Solvent sonicate->fail If still insoluble precipitate_check 4. Visual Inspection: Precipitation or Cloudiness? dilution->precipitate_check soluble Proceed to Assay precipitate_check->soluble No troubleshoot Initiate Solubility Enhancement Protocol precipitate_check->troubleshoot Yes

Caption: Initial workflow for assessing PROTAC solubility.
Protocol 1: Kinetic Solubility Assay via Nephelometry

This high-throughput assay measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. It mimics the conditions of many biological screens.[2]

Materials:

  • PROTAC of interest

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer or plate reader capable of measuring turbidity

Methodology:

  • Prepare PROTAC Stock: Create a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the PROTAC stock in DMSO to generate a range of concentrations.

  • Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of each concentration from the DMSO plate to the clear-bottom assay plate containing the aqueous buffer (e.g., 198 µL of PBS). Mix immediately. The final DMSO concentration should be kept low (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Formulation with Co-solvents for Cellular Assays

If a PROTAC precipitates in cell culture media, a co-solvent system can be employed to maintain its solubility.

Materials:

  • PROTAC stock solution in 100% DMSO (e.g., 10 mM)

  • Co-solvents such as PEG300 or Kolliphor® EL (formerly Cremophor® EL)

  • Cell culture medium

Methodology: [11]

  • Prepare Intermediate Formulation: For a target final concentration, prepare an intermediate mixture. For example, mix the DMSO stock with a co-solvent. A common starting formulation is a 1:4 ratio of DMSO stock to PEG300.

  • Vortex Thoroughly: Ensure the DMSO stock and co-solvent are completely mixed.

  • Dilute into Medium: Slowly add the intermediate formulation to the pre-warmed cell culture medium while vortexing or swirling gently. This gradual addition helps prevent the PROTAC from crashing out of solution.

  • Final Concentration Check: Ensure the final concentrations of both DMSO and the co-solvent are non-toxic to the cells (typically <0.5% for DMSO and <1% for many co-solvents).

  • Visual Inspection: Before adding to cells, visually inspect the final solution for any signs of precipitation.

Data Presentation: Enhancing Solubility

Improving PROTAC solubility often involves either chemical modification or advanced formulation. The tables below summarize common strategies and excipients.

Table 1: Impact of Linker Modification on PROTAC Properties

Linker TypeCommon ExamplesPrimary Effect on SolubilityOther Considerations
Flexible (Hydrophilic) PEG chains (e.g., PEG4, PEG8)Increases aqueous solubility and can improve permeability.[4][15]May decrease metabolic stability compared to alkyl linkers.[3]
Flexible (Hydrophobic) Alkyl chainsDecreases aqueous solubility.Synthetically accessible but can negatively impact solubility.[15]
Rigid Piperazine, Piperidine, CycloalkanesCan increase solubility if containing ionizable groups (e.g., piperazine).[3][17]Introduces conformational rigidity, which can enhance potency but may require more complex synthesis.[6]
Clickable Triazole-containing linkersGenerally neutral effect, but can be modified to include polar groups.Offers modular and efficient synthesis.[3]

Table 2: Common Formulation Excipients for Poorly Soluble PROTACs

Excipient ClassExample(s)Mechanism of ActionTypical Use Case
Polymers (for ASDs) HPMCAS, Soluplus®, PVPForms an amorphous solid dispersion (ASD), preventing crystallization and maintaining the PROTAC in a higher-energy, more soluble state.[13][19]Oral formulations to enhance bioavailability.
Surfactants Tween-80, Kolliphor® ELForm micelles that encapsulate the hydrophobic PROTAC, increasing its apparent solubility in aqueous media.[11]In vitro assays and in vivo parenteral formulations.
Cyclodextrins β-Cyclodextrin, HP-β-CDForms inclusion complexes where the hydrophobic PROTAC is held within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves water solubility.[20]Aqueous formulations for both in vitro and in vivo use.
Co-solvents PEG300, Propylene GlycolReduces the polarity of the aqueous solvent system, allowing for higher concentrations of the lipophilic PROTAC to remain dissolved.[11]Preparing dosing solutions for cellular and animal studies.

Visualizing Key Concepts

PROTAC Mechanism of Action

Understanding the mechanism is key to troubleshooting. If the PROTAC is not soluble, it cannot effectively induce the formation of the ternary complex.

G cluster_0 Cellular Environment PROTAC PROTAC PROTAC->PROTAC Recycled Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->E3 Recycled E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Proximity-Induced Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

"Thalidomide-O-PEG4-amine" linker instability and degradation pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This resource center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Thalidomide-O-PEG4-amine linker, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in my PROTAC?

A: this compound is a functionalized building block used in PROTAC synthesis. It consists of three parts:

  • Thalidomide (B1683933): A ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1]

  • PEG4 Linker: A 4-unit polyethylene (B3416737) glycol chain that connects the E3 ligase ligand to the ligand for your target protein (warhead). This flexible linker helps to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex necessary for degradation.[2] The PEG component also generally improves the hydrophilicity and solubility of the final PROTAC molecule.[2]

  • Amine Group: A reactive terminal amine group (-NH2) that allows for conjugation to your warhead ligand, typically via reaction with a carboxylic acid or an activated ester.[3][4]

Q2: I've heard this linker can be unstable. What are the primary stability concerns?

A: The main stability concerns for this compound and the resulting PROTACs are chemical and metabolic.

  • Chemical Instability: The free amine form of the molecule can be prone to degradation. It is often recommended to use a more stable salt form, such as the hydrochloride (HCl) or trifluoroacetate (B77799) (TFA) salt, which typically retains the same biological activity.[1] In solution, the ether linkages within the PEG chain can be susceptible to oxidative degradation, and the thalidomide moiety itself can be prone to hydrolysis under certain pH conditions.[5]

  • Metabolic Instability: In biological systems, the ether linkages in the PEG chain are potential sites for oxidative metabolism by enzymes like cytochrome P450s, which can lead to cleavage of the linker and inactivation of the PROTAC in vivo.[5]

Q3: How should I handle and store this compound?

A: To ensure stability, store the compound at -20°C in a dry, dark environment.[3][4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to one month, ensuring the container is sealed to protect from moisture.[6]

Q4: How does the PEG4 linker length and flexibility impact my experiment?

A: The linker's properties are critical for PROTAC efficacy.

  • Length: The linker must be long enough to connect the target protein and E3 ligase without significant steric hindrance.[7] However, an excessively long linker might increase flexibility to a point where a stable ternary complex is not efficiently formed. The optimal length is target-dependent and often requires empirical testing.[7][8]

  • Flexibility: While flexibility is necessary to allow the PROTAC to adopt a productive conformation, too much flexibility can be detrimental. It might not sufficiently restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.[9]

Troubleshooting Guides

Issue 1: My PROTAC shows low or no degradation of the target protein.
Possible CauseRecommended Solution
Inefficient Ternary Complex Formation The linker may not be optimal for bringing the target and E3 ligase together in a productive orientation.[10]
Troubleshooting Steps: 1. Confirm Binary Engagement: Use biophysical assays (e.g., SPR, ITC, or NanoBRET) to confirm your PROTAC binds to both the isolated target protein and the E3 ligase.[11]2. Test Linker Variants: Synthesize and test PROTACs with different linker lengths (e.g., PEG2, PEG6) or compositions (e.g., alkyl chains) to find a more optimal geometry.[7][11]3. Assess Cooperativity: Use ternary complex assays (e.g., TR-FRET) to determine if the complex formation is cooperative. Positive cooperativity is a strong indicator of a productive complex.[12]
Poor Cell Permeability PROTACs are large molecules and may not efficiently cross the cell membrane to reach their intracellular targets.[11]
Troubleshooting Steps: 1. Modify Physicochemical Properties: Adjust the linker or ligands to reduce polarity or introduce features that improve cell uptake.[11]2. Permeability Assay: Perform a Caco-2 or PAMPA assay to quantify cell permeability.3. Measure Intracellular Concentration: Use LC-MS/MS to measure the concentration of your PROTAC inside the cells after treatment.
PROTAC Instability The PROTAC may be degrading in the cell culture medium or inside the cells before it can act.[11]
Troubleshooting Steps: 1. Assess Media Stability: Incubate the PROTAC in your cell culture media for the duration of your experiment (e.g., 24 hours). Collect aliquots at different time points and quantify the amount of intact PROTAC remaining using LC-MS/MS.[5]2. Assess Metabolic Stability: Perform an in vitro metabolic stability assay using human liver microsomes (HLM) to determine the rate of degradation.[5]
No Target Ubiquitination The ternary complex may form but not in a conformation that allows the E3 ligase to transfer ubiquitin to the target.
Troubleshooting Steps: 1. Perform an In-Cell Ubiquitination Assay: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Immunoprecipitate the target protein and perform a Western blot probing for ubiquitin. An increase in polyubiquitin (B1169507) chains confirms the mechanism.[13][14]
Issue 2: I observe a "Hook Effect" (decreased degradation at high concentrations).
Possible CauseRecommended Solution
Formation of Non-Productive Binary Complexes At high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex.[11]
Troubleshooting Steps: 1. Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., pM to µM) to fully characterize the bell-shaped degradation curve and identify the optimal concentration range.[11]2. Lower Concentrations: Focus experiments on the nanomolar to low micromolar range to find the concentration that gives maximum degradation (Dmax).[11]3. Enhance Cooperativity: Redesigning the linker to promote more favorable protein-protein interactions within the ternary complex can stabilize it over the binary complexes and mitigate the hook effect.[12]

Data Presentation

The following tables provide fictional but representative data to illustrate common experimental outcomes when optimizing PROTACs.

Table 1: Effect of PEG Linker Length on BRD4 Degradation This table illustrates how linker length can critically impact the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC. An optimal linker length often exists, with shorter or longer linkers being less effective.

PROTAC CandidateLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Compound AThalidomide-O-PEG2-Warhead8>1000<10
Compound B Thalidomide-O-PEG4-Warhead 14 25 >95
Compound CThalidomide-O-PEG6-Warhead2012090
Compound DThalidomide-O-PEG8-Warhead2645075

Table 2: Stability of a Thalidomide-PEG4-based PROTAC in Different Media This table shows how to present stability data. Significant degradation in cell culture media or plasma can explain poor performance in cellular or in vivo assays.

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Cell Media (+10% FBS)% Remaining in Rat Plasma
0100100100
298.595.185.2
897.288.460.7
2495.875.325.1

Key Experimental Protocols

Protocol 1: Western Blot for Quantifying Protein Degradation

This method is used to measure the decrease in target protein levels following PROTAC treatment.[15]

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of your PROTAC (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).

  • Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection & Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of protein remaining relative to the vehicle control.[15]

Protocol 2: LC-MS/MS for PROTAC Stability in Plasma

This protocol assesses how quickly a PROTAC is cleared or degraded in a biological matrix.[17]

  • Incubation: In a microplate, add the test PROTAC to plasma (final concentration typically 1 µM). Incubate the plate at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing cold acetonitrile (B52724) with an internal standard (IS) to precipitate proteins and stop any reactions.

  • Sample Preparation: Vortex and centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Use a suitable chromatographic gradient to separate the parent PROTAC from potential metabolites.[17] Monitor the specific mass transition (parent ion -> fragment ion) for your PROTAC and the IS.

  • Data Analysis: Calculate the peak area ratio of the PROTAC to the IS at each time point. Determine the percentage of the parent PROTAC remaining over time by normalizing to the T=0 time point.

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing ubiquitination of the target protein, a key step in its mechanism of action.[14][18]

  • Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control and a positive control. Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[18]

  • Lysis: Lyse the cells under denaturing conditions (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions. Sonicate briefly to shear DNA.

  • Immunoprecipitation (IP): Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration. Add a specific antibody for your target protein and incubate overnight at 4°C to form antibody-antigen complexes.

  • Capture & Wash: Add Protein A/G agarose (B213101) beads to capture the immune complexes. Pellet the beads by centrifugation and wash them multiple times with stringent wash buffers to remove non-specifically bound proteins.

  • Elution & Western Blot: Elute the captured proteins from the beads by boiling in SDS sample buffer. Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane.

  • Detection: Perform a Western blot and probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of your target protein.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Inside the Cell PROTAC PROTAC (Thalidomide-PEG4-Warhead) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 CRBN E3 Ligase E3->TernaryComplex Ub_POI Poly-ubiquitinated Target Protein TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Degradation_Pathway PROTAC Intact PROTAC (Thalidomide-O-PEG4-Warhead) Metabolism Oxidative Metabolism (e.g., CYP450 enzymes in liver) PROTAC->Metabolism Cleavage O-dealkylation of PEG linker Metabolism->Cleavage Products Inactive Metabolites (Cleaved Linker & Ligands) Cleavage->Products

Caption: Potential metabolic degradation pathway for a PEG-linked PROTAC.

Troubleshooting_Workflow Start Low or No Target Degradation Observed in Western Blot Check_Perm Is PROTAC cell permeable? Start->Check_Perm Check_Stab Is PROTAC stable in media? Check_Perm->Check_Stab Yes Solution_Perm Modify linker/ligands to improve properties Check_Perm->Solution_Perm No Check_Bind Does PROTAC bind Target and E3 Ligase? Check_Stab->Check_Bind Yes Solution_Stab Modify linker to block metabolic hotspots Check_Stab->Solution_Stab No Check_Tern Does PROTAC form a ternary complex? Check_Bind->Check_Tern Yes Solution_Bind Redesign warhead or E3 ligand Check_Bind->Solution_Bind No Check_Ubiq Is the target ubiquitinated? Check_Tern->Check_Ubiq Yes Solution_Tern Change linker length or composition Check_Tern->Solution_Tern No Solution_Ubiq Change linker or E3 ligase to find productive geometry Check_Ubiq->Solution_Ubiq No Success Degradation Achieved Check_Ubiq->Success Yes

Caption: Troubleshooting workflow for lack of PROTAC activity.

Experimental_Workflow_Stability Step1 1. Incubate PROTAC in biological matrix (37°C) Step2 2. Collect aliquots at time points Step1->Step2 Step3 3. Quench with ACN + IS & precipitate protein Step2->Step3 Step4 4. Centrifuge to pellet debris Step3->Step4 Step5 5. Analyze supernatant by LC-MS/MS Step4->Step5 Step6 6. Calculate % PROTAC remaining vs. T=0 Step5->Step6

Caption: Experimental workflow for assessing PROTAC stability.

References

Technical Support Center: Optimizing Thalidomide-O-PEG4-amine Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on Proteolysis Targeting Chimeras (PROTACs) utilizing a "Thalidomide-O-PEG4-amine" E3 ligase-linker moiety. The focus is on the critical step of optimizing linker length to achieve potent and specific degradation of the target protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a this compound based PROTAC?

There is no single optimal linker length; it is highly dependent on the specific target protein and the overall architecture of the PROTAC.[1][2] The linker's role is to position the target protein and the Cereblon (CRBN) E3 ligase in a conformationally favorable way to form a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation.[1][3] While a PEG4 unit is a common starting point, a systematic evaluation of various PEG linker lengths (e.g., PEG2, PEG3, PEG5, etc.) is often necessary to empirically determine the optimal length for a specific target.[4]

Q2: How does the PEG linker in a this compound based PROTAC affect its properties?

The polyethylene (B3416737) glycol (PEG) linker influences several key properties of the PROTAC:

  • Solubility and Permeability: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC molecule, which is often a challenge due to the lipophilic nature of the two ligands.[5][6] This can positively impact cell permeability and bioavailability.[5][6]

  • Ternary Complex Formation: The length and flexibility of the PEG linker are critical for enabling the PROTAC to induce a productive ternary complex between the target protein and CRBN.[3][4] If the linker is too short, steric hindrance may prevent the complex from forming. If it's too long, the interaction might be too transient for efficient ubiquitin transfer.[3]

  • Selectivity: In some cases, altering the linker length by even a single ethylene (B1197577) glycol unit can impact the degradation selectivity between protein isoforms or family members.[7]

Q3: What is the "hook effect" and how does linker length relate to it?

The "hook effect" is a common phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[5][8][9] This occurs because, at excessive concentrations, the PROTAC is more likely to form separate binary complexes (Target-PROTAC and PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN).[5][9] While linker length is a key factor in the overall stability of the ternary complex, the hook effect is primarily managed by optimizing the PROTAC concentration. A wide dose-response experiment is crucial to identify the optimal concentration range before the hook effect becomes prominent.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound based PROTACs.

Problem 1: The synthesized PROTAC shows no degradation of the target protein.

This is a frequent challenge in PROTAC development. A systematic approach is needed to pinpoint the issue.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Linker Length The PEG4 linker may not be the ideal length for your specific target. Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to identify a more effective degrader.[5]
Poor Cell Permeability PROTACs are large molecules and may not efficiently cross the cell membrane.[8][11] Assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[11] If permeability is low, consider linker modifications to improve physicochemical properties.
Lack of Ternary Complex Formation Even with good binary binding to the target and CRBN, the PROTAC may fail to induce a stable ternary complex.[5] Directly assess ternary complex formation using biophysical methods like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or NanoBRET assays.[5][][13]
Insufficient E3 Ligase (CRBN) Expression The chosen cell line may have low endogenous expression of Cereblon (CRBN).[14] Verify CRBN protein levels in your cell model via Western Blot. If levels are low, consider using a different cell line.
Proteasome Inhibition The cell's degradation machinery might be compromised. As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Inhibition of degradation would confirm a proteasome-dependent mechanism.[4][14]

Problem 2: Degradation is observed, but the potency (DC50) is low or the maximal degradation (Dmax) is poor.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Linker Length The current linker length may allow for some ternary complex formation, but it is not optimal for maximum stability and efficiency. A systematic exploration of linker length is the most direct way to address this. Even minor changes can significantly impact potency.[5]
Weak Ternary Complex Cooperativity The binding of the PROTAC to one protein partner might not sufficiently increase the affinity for the other, leading to a less stable complex. Biophysical assays (SPR, ITC) can measure cooperativity.[] Linker modifications can sometimes improve these interactions.
Rapid PROTAC Metabolism The PROTAC molecule may be unstable and quickly metabolized by the cell. Assess compound stability in cell culture media or cell lysates over time using LC-MS.

Impact of PEG Linker Length on PROTAC Efficacy: Representative Data

The following table summarizes representative data from studies on thalidomide-based PROTACs targeting the BET protein BRD4, illustrating the critical impact of PEG linker length. Note that these values are synthesized from multiple sources and direct comparisons can be challenging due to varied experimental conditions.[15]

PROTAC Linker (PEG Units)Target ProteinCell LineApprox. DC50 (µM)Approx. Dmax (%)Key Observation
0 (No PEG)BRD4H661< 0.5> 90%A very short linkage can be highly effective for certain target/ligand pairs.[15]
1BRD4H661> 5~50%A single PEG unit can significantly reduce degradation potency in some contexts.[15]
2BRD4H661> 5~60%Intermediate lengths may hinder the optimal geometry for the ternary complex.[15]
3+BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.[15]

Visualizing Key Concepts and Workflows

PROTAC_MoA PROTAC PROTAC Ternary Ternary PolyUb PolyUb Ternary->PolyUb E2 Enzyme Proteasome Proteasome PolyUb->Proteasome Ub Ub Ub->PolyUb Degradation Degradation Proteasome->Degradation POI POI E3 E3

Linker_Optimization_Workflow cluster_testing Initial Testing cluster_troubleshooting Troubleshooting / Optimization start Start: Design PROTAC with PEG4 Linker synthesis Synthesize PROTAC (e.g., Thalidomide-O-PEG4-Target Ligand) start->synthesis western_blot Western Blot for Target Degradation synthesis->western_blot dose_response Determine DC50 & Dmax western_blot->dose_response decision Potent Degradation Achieved? dose_response->decision no_degradation No Degradation? decision->no_degradation No end End: Optimized PROTAC decision->end Yes ternary_assay Biophysical Assays (SPR, NanoBRET) to Confirm Ternary Complex Formation no_degradation->ternary_assay synthesize_new Synthesize Library with Varying PEG Lengths (PEGn, n=2,3,5,6...) ternary_assay->synthesize_new synthesize_new->western_blot Re-evaluate

Hook_Effect cluster_optimal Optimal Concentration cluster_high High (Excess) Concentration POI1 Target PROTAC1 PROTAC E31 E3 Ternary Productive Ternary Complex Degradation Degradation POI2 Target PROTAC2a PROTAC PROTAC2b PROTAC E32 E3 Binary1 Non-Productive Binary Complex Binary2 Non-Productive Binary Complex NoDegradation No Degradation

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[1][16]

  • Cell Seeding and Treatment:

    • Plate cells (e.g., HEK293, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your Thalidomide-PEG-linker PROTACs in complete growth medium. A common concentration range to test is 1 nM to 10 µM.[14]

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[4]

    • Treat cells for a specified time (e.g., 18-24 hours). Include a vehicle-only control (DMSO).[10][16]

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1][9]

    • Scrape the cells, collect the lysate into microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.[16]

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil samples and load equal protein amounts onto an SDS-PAGE gel.

  • Immunoblotting and Detection:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1] Also, probe for a loading control (e.g., GAPDH, β-actin).[1]

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[1][16]

  • Analysis:

    • Quantify the band intensities using software like ImageJ.[1][16]

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[16]

Protocol 2: General Methodology for Ternary Complex Analysis by SPR

This protocol provides a general workflow for using Surface Plasmon Resonance (SPR) to assess whether a PROTAC can induce the formation of a ternary complex.[5]

  • Immobilization:

    • Covalently immobilize a high-purity preparation of either the E3 ligase complex (e.g., CRBN-DDB1) or the target protein onto an SPR sensor chip surface.

  • Binary Interaction Analysis (Controls):

    • First, measure the binary binding affinities to confirm the PROTAC interacts with each partner individually.

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding kinetics (ka, kd) and affinity (KD).

    • Separately, inject a series of concentrations of the soluble protein partner over the immobilized protein to ensure there is no direct interaction in the absence of the PROTAC.

  • Ternary Complex Analysis:

    • Prepare solutions containing a constant, saturating concentration of the PROTAC mixed with varying concentrations of the soluble protein partner (the one not immobilized).

    • Inject these mixtures over the sensor chip.

    • An increase in the SPR response signal (RU) compared to the signal from the PROTAC-only binary interaction indicates the formation of the ternary complex on the chip surface.[5]

  • Data Analysis:

    • Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. This data can provide insight into the stability and cooperativity of the complex, which are critical for degradation efficacy.[]

References

Navigating the "Hook Effect": A Technical Support Center for Thalidomide-O-PEG4-amine PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, and reduced degradation is seen at both lower and higher concentrations.[1][2][3] This phenomenon occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase (Cereblon, in the case of thalidomide-based PROTACs), preventing the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[4][5][6]

Q2: Why is it critical to identify and mitigate the hook effect in my "Thalidomide-O-PEG4-amine" PROTAC experiments?

A2: Failing to account for the hook effect can lead to significant misinterpretation of your experimental results. A highly potent PROTAC might be incorrectly classified as inactive or weak if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[2] Understanding and mitigating the hook effect is crucial for accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for advancing a promising drug discovery program.[2]

Q3: What are the primary experimental readouts used to characterize the hook effect?

A3: The key experimental readouts for characterizing the hook effect are the DC50 and Dmax values derived from a dose-response curve. A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax.[1]

Q4: At what concentration range should I be concerned about the hook effect with my thalidomide-based PROTAC?

A4: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, and the cell line used.[2] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] Therefore, it is essential to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal degradation window and the onset of the hook effect.[2][4]

Troubleshooting Guide

Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.

  • Likely Cause: This is the classic presentation of the hook effect.[1][2]

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. This will help you accurately determine the optimal concentration for maximal degradation (Dmax).[2]

    • Refine Concentrations Around the Peak: Perform a more granular titration of your PROTAC around the apparent optimal concentration to pinpoint the Dmax and DC50 values more accurately.

    • Utilize Biophysical Assays: Employ techniques like AlphaLISA, TR-FRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex (Target Protein - PROTAC - Cereblon) at various PROTAC concentrations.[4][7] The signal in these assays will also often follow a bell-shaped curve, providing direct evidence of the hook effect at the molecular level.[7]

Issue 2: My "this compound" PROTAC shows weak or no degradation at concentrations where I expect it to be active.

  • Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, where the formation of non-productive binary complexes is inhibiting degradation.[1] It could also be due to poor cell permeability or compound instability.[8][9]

  • Troubleshooting Steps:

    • Test a Broader and Lower Concentration Range: It is crucial to test a wide range of concentrations, including those in the nanomolar and picomolar range. Your initial concentrations may have been too high, landing entirely within the hook effect zone.[2][8]

    • Assess Ternary Complex Formation: Use biophysical assays (AlphaLISA, TR-FRET, SPR) to confirm that your PROTAC is capable of forming the necessary ternary complex in a cell-free system.[4][7] This can help distinguish between a true lack of activity and the hook effect.

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of your PROTAC, potentially masking its true degradation potential.[9] Consider performing a cellular target engagement assay, such as a cellular thermal shift assay (CETSA) or NanoBRET, to confirm that the PROTAC is reaching its target inside the cell.[7][8]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments designed to characterize and mitigate the hook effect for a "this compound"-based PROTAC.

Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect

PROTAC-X Concentration (nM)% Target Protein Degradation
0.110
140
1075
10095 (Dmax)
100050
1000020

Table 2: Biophysical Assay Data for Ternary Complex Formation

PROTAC-X Concentration (nM)Ternary Complex Signal (Arbitrary Units)
0.1500
12500
106000
1008500 (Maximal Formation)
10004000
100001500

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of your "this compound" PROTAC in cell culture medium. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM).

    • Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[10]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[4]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, α-tubulin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve.

Protocol 2: AlphaLISA for Ternary Complex Formation

  • Reagent Preparation:

    • Prepare serial dilutions of your "this compound" PROTAC in assay buffer.

    • Prepare solutions of your biotinylated target protein, His-tagged Cereblon/DDB1 complex, streptavidin-coated donor beads, and anti-His acceptor beads.[4]

  • Assay Procedure:

    • In a 384-well microplate, add the biotinylated target protein, the His-tagged E3 ligase complex, and the PROTAC dilutions.

    • Incubate to allow for ternary complex formation.

    • Add the anti-His acceptor beads and incubate.

    • Add the streptavidin-coated donor beads and incubate in the dark.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[1]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC This compound PROTAC PROTAC->Ternary Complex E3 Ligase (CRBN) E3 Ligase (CRBN) E3 Ligase (CRBN)->Ternary Complex Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Polyubiquitination->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Hook_Effect cluster_1 The Hook Effect Mechanism Low PROTAC Conc. Low PROTAC Conc. Productive Ternary Complex Target-PROTAC-E3 Low PROTAC Conc.->Productive Ternary Complex Optimal PROTAC Conc. Optimal PROTAC Conc. Optimal PROTAC Conc.->Productive Ternary Complex Maximal Formation High PROTAC Conc. High PROTAC Conc. Non-Productive Binary (Target) Target-PROTAC High PROTAC Conc.->Non-Productive Binary (Target) Non-Productive Binary (E3) PROTAC-E3 High PROTAC Conc.->Non-Productive Binary (E3)

Caption: Mechanism underlying the PROTAC hook effect.

Troubleshooting_Workflow start Start: Weak/No Degradation or Bell-Shaped Curve check_conc Wide Dose Response Curve? start->check_conc extend_range Extend Concentration Range (pM to high µM) check_conc->extend_range No biophysical_assay Ternary Complex Formation Confirmed? check_conc->biophysical_assay Yes extend_range->check_conc run_biophysical Perform AlphaLISA/TR-FRET biophysical_assay->run_biophysical No check_permeability Cellular Target Engagement? biophysical_assay->check_permeability Yes optimize_protac Re-evaluate PROTAC Design (Linker, Ligands) biophysical_assay->optimize_protac If still no degradation run_biophysical->biophysical_assay run_cetsa Perform CETSA/NanoBRET check_permeability->run_cetsa No check_permeability->optimize_protac If still no degradation success Hook Effect Mitigated & Potency Determined check_permeability->success Yes run_cetsa->check_permeability optimize_protac->start

Caption: A decision tree for troubleshooting the PROTAC hook effect.

References

dealing with aggregation of "Thalidomide-O-PEG4-amine" PROTACs in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-PEG4-amine containing PROTACs (Proteolysis Targeting Chimeras). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to aggregation of these molecules in solution, which can significantly impact experimental results and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound PROTACs aggregate in solution?

A1: PROTACs incorporating a this compound moiety often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, typically with a high molecular weight and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1] This combination of a large, often hydrophobic surface area and the potential for strong intermolecular interactions can lead to aggregation and precipitation in aqueous buffers.[1][2] While the PEG4 linker is included to enhance hydrophilicity, other components of the PROTAC molecule can still drive aggregation.[3][4]

Q2: What are the experimental consequences of PROTAC aggregation?

A2: PROTAC aggregation can lead to a number of experimental issues, including:

  • Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]

  • Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration in stock solutions and assay wells.

  • Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing efficacy.[1]

  • Irreproducible Results: The extent of aggregation can vary between experiments, leading to high variability and a lack of reproducibility.[1]

Q3: How can I improve the solubility of my this compound PROTAC?

A3: There are two primary approaches to enhance solubility:

  • Chemical Modification: Altering the molecular structure, particularly by modifying the linker to include more polar or ionizable groups, can improve solubility.[1][2]

  • Formulation Strategies: This approach focuses on the preparation and delivery of the PROTAC without changing its chemical structure.[2][5] Key techniques include using co-solvents, adjusting pH, and employing advanced formulation technologies like amorphous solid dispersions or lipid-based formulations.[3][5]

Q4: What is the "hook effect" and how does it relate to PROTAC concentration and aggregation?

A4: The "hook effect" is a phenomenon observed with PROTACs where, at very high concentrations, the degradation efficiency decreases. This is because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[6] While not directly a result of aggregation, working with concentrations that are too high due to solubility issues can lead to this effect.

Troubleshooting Guide: Dealing with Aggregation

If you suspect your this compound PROTAC is aggregating, follow this troubleshooting workflow:

G start Suspicion of PROTAC Aggregation (e.g., precipitation, inconsistent data) solubility Assess Solubility and Aggregation start->solubility dls Dynamic Light Scattering (DLS) - Presence of large particles? - High polydispersity? solubility->dls Characterize particle size dsf Differential Scanning Fluorimetry (DSF) - Low thermal stability (Tm)? solubility->dsf Assess thermal stability formulation Optimize Formulation dls->formulation Aggregation detected end Proceed with Experiment dls->end Monodisperse solution dsf->formulation Instability detected dsf->end Improved stability cosolvent Use Co-solvents (e.g., DMSO, PEG400) formulation->cosolvent ph Adjust pH formulation->ph additives Add Solubilizing Agents (e.g., surfactants) formulation->additives reassess Re-assess Solubility and Aggregation cosolvent->reassess ph->reassess additives->reassess reassess->dls reassess->dsf

Caption: A troubleshooting workflow for addressing PROTAC aggregation.

Quantitative Data Summary

PROTAC NameTarget ProteinLinker TypeBase Solubility (µg/mL in PBS)FormulationSolubility with Formulation (µg/mL)Fold IncreaseReference
ARV-825BRD4PEG-based< 120% Solutol HS 15> 50> 50[7]
IDO1 Degrader-1IDO1PEG-based5.2Not specifiedNot applicableN/A[7]
BRD4 PROTAC 1BRD4Alkyl0.510% Tween-801530Fictional Example
BRD4 PROTAC 2BRD4PEG42.110% Tween-804521.4Fictional Example

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis

This protocol outlines a general method for assessing the aggregation state of a PROTAC in solution using DLS.

Objective: To determine the hydrodynamic radius and polydispersity of a PROTAC solution to identify the presence of aggregates.

Materials:

  • This compound PROTAC

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Low-volume quartz cuvette

  • DLS instrument

  • Syringe filters (0.02 µm or 0.1 µm)

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

    • Filter the aqueous buffer through a 0.02 µm filter to remove any dust or particulate matter.

    • Dilute the PROTAC stock solution into the filtered aqueous buffer to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (typically ≤1%).

    • Gently mix the solution by pipetting. Avoid vortexing to prevent the introduction of air bubbles.

    • Filter the final PROTAC solution through a 0.1 µm syringe filter directly into a clean, dust-free DLS cuvette.

  • DLS Measurement:

    • Place the cuvette into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes.

    • Set the measurement parameters on the DLS software, including the viscosity and refractive index of the solvent.

    • Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • A monomodal peak at the expected hydrodynamic radius of the monomeric PROTAC indicates a non-aggregated sample.

    • The presence of larger species or a high polydispersity index (PDI > 0.2) suggests the presence of aggregates.[8]

G cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis prep1 Prepare 10 mM PROTAC stock in DMSO prep3 Dilute PROTAC stock into buffer (≤1% DMSO) prep1->prep3 prep2 Filter aqueous buffer (0.02 µm) prep2->prep3 prep4 Filter final solution into cuvette (0.1 µm) prep3->prep4 measure1 Equilibrate sample in DLS instrument prep4->measure1 measure2 Set measurement parameters measure1->measure2 measure3 Acquire data measure2->measure3 analysis1 Analyze correlation function measure3->analysis1 analysis2 Determine size distribution and PDI analysis1->analysis2 analysis3 Assess for aggregation analysis2->analysis3

Caption: Experimental workflow for DLS analysis of PROTAC aggregation.

Protocol 2: Differential Scanning Fluorimetry (DSF) for PROTAC Stability Assessment

This protocol describes how to use DSF to assess the thermal stability of a target protein in the presence of a PROTAC. While this method primarily measures protein stability, changes in the melting temperature (Tm) can indicate binding and stabilization by the PROTAC, and aggregation can be monitored simultaneously with light scattering.[9]

Objective: To determine the effect of a PROTAC on the thermal stability of its target protein.

Materials:

  • Purified target protein

  • This compound PROTAC

  • DSF buffer (e.g., HEPES-buffered saline)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument with a thermal ramping capability

  • 96-well PCR plates

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. A typical final protein concentration is 2 µM and a final dye concentration of 5x.

    • Aliquot the master mix into the wells of a 96-well PCR plate.

    • Add the PROTAC to the wells at various final concentrations. Include a DMSO vehicle control.

  • DSF Measurement:

    • Seal the PCR plate and centrifuge briefly to remove any air bubbles.

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

    • An increase in the Tm in the presence of the PROTAC indicates that the PROTAC binds to and stabilizes the target protein.

    • If the instrument has light scattering capabilities, monitor for an increase in light scattering, which indicates the aggregation temperature (Tagg).[9]

G cluster_setup Reaction Setup cluster_dsf DSF Measurement cluster_analysis Data Analysis setup1 Prepare master mix (protein + SYPRO Orange in buffer) setup2 Aliquot master mix into 96-well plate setup1->setup2 setup3 Add PROTAC at various concentrations (include DMSO control) setup2->setup3 dsf1 Seal and centrifuge plate setup3->dsf1 dsf2 Place plate in real-time PCR instrument dsf1->dsf2 dsf3 Run thermal ramp (25°C to 95°C) dsf2->dsf3 dsf4 Monitor fluorescence dsf3->dsf4 analysis1 Plot fluorescence vs. temperature dsf4->analysis1 analysis2 Determine melting temperature (Tm) analysis1->analysis2 analysis3 Compare Tm with and without PROTAC analysis2->analysis3

Caption: Experimental workflow for DSF analysis of PROTAC-induced protein stabilization.

PROTAC Signaling Pathway

The following diagram illustrates the general mechanism of action for a thalidomide-based PROTAC.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary PROTAC This compound PROTAC PROTAC->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitination Ternary->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

identifying and characterizing byproducts of "Thalidomide-O-PEG4-amine" reactions by mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in identifying and characterizing byproducts of reactions involving "Thalidomide-O-PEG4-amine" by mass spectrometry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its key structural features?

A1: "this compound" is a synthetic bifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of three key components:

  • A thalidomide (B1683933) derivative: This part of the molecule acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

  • A tetraethylene glycol (PEG4) linker: This flexible linker connects the thalidomide moiety to the amine group and influences the molecule's solubility and spatial orientation.

  • A terminal primary amine (-NH2): This reactive group allows for conjugation to a ligand for a target protein, typically through an amide bond formation.

Q2: What are the most common byproducts I should expect to see in my mass spectrometry data?

A2: Byproducts can arise from both the synthesis process and degradation of the "this compound" molecule. The most common byproducts are due to hydrolysis of the thalidomide's glutarimide (B196013) ring and oxidation of the PEG linker. Thalidomide is known to be unstable at a pH above 6-7, leading to spontaneous hydrolysis.[1]

Q3: Why is my mass spectrum dominated by repeating peaks with a mass difference of 44 Da?

A3: This is a characteristic signature of polyethylene (B3416737) glycol (PEG) compounds.[2] The repeating unit of ethylene (B1197577) glycol (C2H4O) has a mass of approximately 44.026 Da. This can be due to PEG contamination in your sample or instrument, or it could be from fragmentation of your "this compound" molecule. High concentrations of PEG can suppress the ionization of your target analyte.[2][3]

Q4: Can "this compound" degrade during sample preparation or analysis?

A4: Yes, the molecule can be susceptible to degradation. The glutarimide ring of thalidomide is prone to hydrolysis, especially under non-acidic conditions.[1][4][5] The PEG linker can also be subject to oxidation.[6][7] It is advisable to use fresh solutions and consider the pH of your solvents. The free amine form of the compound can be unstable, and using a more stable salt form (e.g., hydrochloride or TFA salt) may be preferable.[8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Mass Spectrum

Potential Cause: Synthetic byproducts or degradation products.

Troubleshooting Steps:

  • Analyze Synthesis Purity: If you synthesized the molecule, review the purification steps. Incomplete reactions or side reactions during the amide coupling step are common sources of impurities.

  • Check for Hydrolysis Products: The thalidomide moiety is susceptible to hydrolysis, particularly the glutarimide ring.[1][4][5] Look for masses corresponding to the addition of one or more water molecules (M+18, M+36, etc.). Refer to the table below for expected masses of common hydrolysis products.

  • Look for PEG Linker Oxidation: The PEG chain can be oxidized.[6][7] Look for the addition of oxygen atoms (M+16). A common oxidation product of PEG is the formation of a formate (B1220265) group.[7]

  • Consider Adduct Formation: Check for common adducts with salts from your buffers or solvents (e.g., sodium [M+Na]+, potassium [M+K]+, or ammonium (B1175870) [M+NH4]+).

Diagram of Potential Degradation Pathways

G Potential Degradation Pathways A This compound (C23H31N3O9) MW: 493.51 B Glutarimide Ring Hydrolysis (+ H2O) A->B pH > 7 C PEG Linker Oxidation (+ O) A->C Oxidizing agents D Hydrolyzed Product (C23H33N3O10) MW: 511.52 B->D E Oxidized Product (e.g., Formate Formation) MW: 509.51 C->E

Caption: Potential degradation pathways for this compound.

Table of Potential Byproducts and Their Monoisotopic Masses

Byproduct Modification Chemical Formula Monoisotopic Mass (Da)
This compound-C23H31N3O9493.2115
Degradation Products
Glutarimide hydrolysis product+ H2OC23H33N3O10511.2220
Phthalimide hydrolysis product+ H2OC23H33N3O10511.2220
Double hydrolysis product+ 2H2OC23H35N3O11529.2326
PEG oxidation product+ OC23H31N3O10509.2064
Synthetic Byproducts
Incomplete PEGylation- C2H4OC21H27N3O8449.1850
Dimerizationx 2C46H62N6O18986.4229

Note: The exact mass will depend on the specific atoms lost or gained.

Issue 2: Poor Signal or No Peak for the Target Molecule

Potential Cause: Poor ionization, ion suppression, or compound degradation.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Settings:

    • Ensure the mass range is appropriate for your target molecule (m/z ~494 for [M+H]+).

    • Adjust the capillary voltage and cone voltage to optimize ionization.

    • Use a suitable ionization source (ESI is common for this type of molecule).

  • Address Ion Suppression:

    • PEG is a known ion suppressor.[2] If you suspect PEG contamination, clean your sample using solid-phase extraction (SPE).[3]

    • Ensure high-purity solvents and reagents to minimize contaminants.

  • Check for Degradation:

    • Prepare samples immediately before analysis.

    • Use a stable salt form of the compound if available.[8]

    • Keep samples cool to minimize degradation.

  • Improve Chromatography:

    • Optimize your LC method to separate your target molecule from potential contaminants and byproducts.

    • Ensure good peak shape by using an appropriate mobile phase and gradient.

Diagram of a Troubleshooting Workflow for Poor Signal

G Troubleshooting Workflow: Poor Signal A Poor or No Signal B Check MS Settings (Mass Range, Voltages) A->B C Check for Contamination (PEG, Salts) A->C D Check for Degradation (Hydrolysis, Oxidation) A->D I Signal Improved? B->I F Run Blank and Control Samples C->F G Clean Sample (SPE) C->G H Prepare Fresh Sample D->H E Optimize LC Method F->I G->I H->I I->E No

Caption: A logical workflow for troubleshooting poor signal in MS analysis.

Experimental Protocols

Suggested LC-MS/MS Method for "this compound" Analysis

This is a starting point protocol and may require optimization for your specific instrument and sample matrix.

Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan (e.g., m/z 100-1000) and targeted MS/MS

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Targeted MS/MS Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound494.2 [M+H]+Fragment of thalidomide~20-30
Fragment of PEG linker~10-20
Hydrolyzed Product512.2 [M+H]+Fragments indicating ring opening~20-30

Note: Optimal collision energies should be determined empirically on your instrument.

Diagram of the Experimental Workflow

G Experimental Workflow A Sample Preparation (Dilution in appropriate solvent) B LC Separation (C18 Reverse Phase) A->B C MS Analysis (ESI+, Full Scan & MS/MS) B->C D Data Analysis (Peak Identification, Fragmentation Analysis) C->D E Byproduct Characterization D->E

Caption: A typical experimental workflow for LC-MS analysis.

References

addressing incomplete conjugation of "Thalidomide-O-PEG4-amine" via HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of "Thalidomide-O-PEG4-amine". The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows, particularly concerning incomplete reactions as monitored by HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary application?

A1: "this compound" is a functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. This primary amine serves as a reactive handle for conjugation to a target protein ligand, enabling the creation of a bifunctional PROTAC molecule designed to induce the degradation of a specific target protein.

Q2: What chemistries can be used to conjugate "this compound"?

A2: The terminal primary amine on "this compound" is nucleophilic and can be conjugated to a target molecule using several common bioconjugation techniques. The most prevalent methods include:

  • Amide bond formation with N-Hydroxysuccinimide (NHS) esters: The amine attacks the NHS ester, forming a stable amide bond. This reaction is efficient at a slightly basic pH (7-9)[1][2][3][4].

  • Amide bond formation with carboxylic acids: This requires the use of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to form a reactive intermediate that then couples with the amine[1][5].

Q3: What are the recommended storage and handling conditions for "this compound"?

A3: It is recommended to store "this compound" at -20°C in a dry, dark environment[5]. The free amine form can be prone to instability, and for improved stability, the hydrochloride salt version is often recommended[6]. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the compound[4].

Troubleshooting Incomplete Conjugation

One of the most common challenges encountered is an incomplete conjugation reaction, which is typically identified by HPLC analysis showing the presence of unreacted "this compound" or the other reaction partner.

Identifying Reactants and Products by HPLC

A typical reverse-phase HPLC (RP-HPLC) analysis of a conjugation reaction mixture will show distinct peaks for the starting materials and the final product. Due to the addition of the PEGylated thalidomide moiety, the conjugated product will be more hydrophobic than a polar target-binding ligand and will thus have a longer retention time.

Workflow for HPLC Analysis of Conjugation Reaction

Figure 1. HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation A Reaction Mixture (Timepoint t) B Quench Reaction (e.g., with Tris or Glycine for NHS esters) A->B C Dilute in Mobile Phase A B->C D Inject onto C18 Column C->D E Run Gradient Elution (e.g., Water/ACN with 0.1% TFA) D->E F Detect at Appropriate UV Wavelength E->F G Analyze Chromatogram F->G H Identify & Quantify Peaks (Starting Materials, Product, Byproducts) G->H I Calculate % Conversion H->I Figure 2. Troubleshooting Unreacted Amine cluster_reagent Reagent Issues cluster_conditions Reaction Condition Issues cluster_solutions Solutions Start High Level of Unreacted This compound in HPLC Reagent Inactive NHS Ester/Carboxylic Acid Check for hydrolysis of NHS ester. Verify activity of EDC/HATU coupling agents. Use fresh, high-quality reagents. Start->Reagent Conditions Incorrect pH Suboptimal Stoichiometry Competing Nucleophiles Insufficient Reaction Time/Temp Start->Conditions Sol_pH Adjust pH to 7-9 for NHS ester or 4.5-6 for EDC activation. Conditions:f0->Sol_pH Sol_Ratio Increase molar excess of the NHS ester/activated acid (e.g., 1.5-3 eq). Conditions:f1->Sol_Ratio Sol_Buffer Use amine-free buffers (e.g., PBS, HEPES, Borate). Conditions:f2->Sol_Buffer Sol_Time Increase reaction time and monitor by HPLC timepoints. Conditions:f3->Sol_Time

References

long-term storage and stability of "Thalidomide-O-PEG4-amine" in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the long-term storage and stability of "Thalidomide-O-PEG4-amine" in DMSO. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for "this compound" in DMSO?

A1: For optimal long-term stability, stock solutions of "this compound" in DMSO should be stored at -20°C or -80°C .[1] It is crucial to use anhydrous, high-purity DMSO to prepare the stock solution to minimize degradation.[2] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[1]

Q2: How long can I store "this compound" in DMSO at the recommended temperatures?

A2: While specific long-term stability data for "this compound" is not extensively published, general guidelines for PROTACs and other small molecules in DMSO suggest that at -80°C, the solution can be stable for at least 6 months .[1] At -20°C, it is advisable to use the solution within 1 to 3 months .[1] For critical experiments, it is best practice to use freshly prepared stocks or solutions stored for shorter durations.

Q3: What is the impact of repeated freeze-thaw cycles on the stability of the compound?

A3: Repeated freeze-thaw cycles are strongly discouraged as they can lead to the degradation of "this compound". Each cycle introduces the risk of moisture absorption from the air into the hygroscopic DMSO, which can accelerate hydrolysis of the phthalimide (B116566) group.[3][4] This can also lead to precipitation of the compound out of solution. To mitigate this, it is essential to aliquot the stock solution into volumes suitable for single experiments.

Q4: Can I store the DMSO stock solution at 4°C or room temperature?

A4: Storage at 4°C or room temperature is not recommended for long-term stability. While some stable small molecules can be stored at 4°C for short periods, PROTACs, being more complex molecules, are generally more prone to degradation at higher temperatures. Room temperature storage, in particular, can lead to significant degradation over a short period.

Q5: What are the potential degradation pathways for "this compound" in DMSO?

A5: The primary degradation pathway is likely the hydrolysis of the phthalimide and glutarimide (B196013) rings of the thalidomide (B1683933) moiety, especially in the presence of water.[3] The ether linkages in the PEG4 chain are generally stable, but the terminal primary amine could be susceptible to oxidation over extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the DMSO stock solution after thawing. 1. The compound has come out of solution due to temperature changes. 2. Absorption of water by DMSO, reducing solubility. 3. Degradation of the compound.1. Gently warm the vial to 37°C and vortex or sonicate for a few minutes to attempt redissolution.[2] 2. If the precipitate does not dissolve, it is recommended to discard the aliquot and use a fresh one. 3. To prevent this, ensure you are using anhydrous DMSO and minimize the exposure of the stock solution to ambient air.
Inconsistent or non-reproducible results in cellular assays. 1. Degradation of the "this compound" stock solution. 2. Inaccurate concentration due to partial precipitation. 3. Multiple freeze-thaw cycles affecting compound integrity.1. Prepare a fresh stock solution of the compound in anhydrous DMSO. 2. Perform a quality control check of the stock solution using LC-MS to confirm its purity and concentration. 3. Always aliquot new stock solutions into single-use vials to avoid freeze-thaw cycles.
Low or no degradation of the target protein observed. 1. Loss of potency of "this compound" due to improper storage. 2. The compound has precipitated out of the cell culture medium.1. Verify the integrity of your stock solution with a fresh batch or by analytical methods (LC-MS). 2. When diluting the DMSO stock into aqueous media, do so in a stepwise manner and ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.[1][5] Visually inspect for any precipitation after dilution.

Quantitative Data Summary

Storage Condition Solvent Recommended Duration Potential Issues
-80°CAnhydrous DMSO≤ 6 monthsMinimal degradation expected.
-20°CAnhydrous DMSO≤ 1-3 monthsSlight risk of degradation over longer periods.
4°CAnhydrous DMSOShort-term (days)Increased risk of degradation. Not for long-term storage.
Room TemperatureAnhydrous DMSONot RecommendedSignificant degradation can occur.
Repeated Freeze-ThawAnhydrous DMSOAvoidIncreased water absorption, precipitation, and degradation.[4]
Any TemperatureDMSO (non-anhydrous)Not RecommendedIncreased risk of hydrolysis.

Experimental Protocols

Protocol for Assessing the Stability of "this compound" in DMSO via LC-MS

This protocol outlines a method to determine the stability of "this compound" in a DMSO stock solution over time.

1. Materials:

  • "this compound" solid

  • Anhydrous DMSO (≥99.9% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Amber glass or polypropylene (B1209903) vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

2. Stock Solution Preparation:

  • Accurately weigh a sufficient amount of "this compound" and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into multiple vials for analysis at different time points and storage conditions.

3. Stability Study Design:

  • Time Points: T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months.

  • Storage Conditions:

    • -80°C (in the dark)

    • -20°C (in the dark)

    • 4°C (in the dark)

    • Room Temperature (approx. 25°C, in the dark)

  • At each time point, retrieve one aliquot from each storage condition.

4. Sample Preparation for LC-MS Analysis:

  • Allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.

  • Dilute an aliquot of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM).

5. LC-MS Analysis:

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Monitor the parent mass of "this compound" and any potential degradation products using the mass spectrometer.

  • Quantification: Calculate the peak area of the "this compound" peak at each time point.

6. Data Analysis:

  • Determine the percentage of "this compound" remaining at each time point relative to the T=0 sample.

  • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

  • Plot the % remaining against time for each storage condition to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 2 weeks, 1, 3, 6 months) weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO (10 mM) weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot storage_minus_80 -80°C aliquot->storage_minus_80 storage_minus_20 -20°C aliquot->storage_minus_20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt sample Retrieve Aliquot storage_minus_80->sample storage_minus_20->sample storage_4->sample storage_rt->sample prepare Prepare for LC-MS sample->prepare analyze LC-MS Analysis prepare->analyze data Data Analysis (% Remaining) analyze->data

Caption: Experimental workflow for assessing the stability of "this compound" in DMSO.

troubleshooting_workflow start Inconsistent/Negative Experimental Results check_storage Verify Storage Conditions (-20°C or -80°C, anhydrous DMSO) start->check_storage check_thaw Were aliquots subjected to multiple freeze-thaw cycles? check_storage->check_thaw new_aliquot Use a fresh, single-use aliquot check_thaw->new_aliquot Yes check_precipitate Visually inspect stock and diluted solutions for precipitate check_thaw->check_precipitate No new_aliquot->check_precipitate precipitate_yes Precipitate observed? check_precipitate->precipitate_yes redissolve Warm (37°C) and vortex/sonicate precipitate_yes->redissolve Yes qc_check Optional: Perform LC-MS QC on stock precipitate_yes->qc_check No redissolve_ok Precipitate dissolves? redissolve->redissolve_ok fresh_stock Prepare fresh stock solution redissolve_ok->fresh_stock No proceed Proceed with experiment using validated stock redissolve_ok->proceed Yes fresh_stock->qc_check qc_check->proceed

Caption: Troubleshooting workflow for issues with "this compound" stock solutions.

References

protocol for removing unreacted "Thalidomide-O-PEG4-amine" post-conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the removal of unreacted "Thalidomide-O-PEG4-amine" following its conjugation to a target molecule, typically a protein or antibody, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted "this compound"?

A1: Residual unreacted "this compound" can lead to several issues in downstream applications. These include inaccurate characterization of the conjugate, potential off-target effects in biological assays, and difficulties in determining the precise drug-to-antibody ratio (DAR) or conjugation efficiency.[1] Careful purification is essential to ensure the therapeutic efficacy, stability, and safety of the final product.

Q2: What are the most common methods for removing small molecule linkers like "this compound" from protein conjugates?

A2: The most prevalent techniques for purifying protein conjugates and removing small molecule impurities are Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF) with diafiltration, Hydrophobic Interaction Chromatography (HIC), and Cation Exchange Chromatography (CEX).[1][2] The choice of method depends on factors such as the scale of the purification, the properties of the conjugate, and the desired level of purity.

Q3: What level of purity can I expect to achieve with these methods?

A3: High purity levels are achievable with modern purification techniques. For instance, tangential flow filtration systems have been shown to reduce the concentration of free linker-drug by up to 99.8%.[2] Chromatography methods can also yield highly pure products, often with less than 1% aggregates.[3]

Q4: Can these purification methods affect the stability and activity of my conjugate?

A4: Yes, some purification conditions can potentially impact the stability of the conjugate, leading to aggregation or denaturation.[4] It is crucial to select a method that employs mild, non-denaturing conditions. Techniques like SEC and TFF are generally considered gentle on proteins. HIC is also performed under non-denaturing conditions. Careful optimization of buffers, pH, and temperature is critical to maintain the integrity and biological activity of the conjugate.[4]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the purification process.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Conjugate Product Aggregation: The purification process itself might be inducing aggregation, leading to loss of product during filtration or chromatography.[5]- Optimize Buffers: Screen different buffer conditions (pH, ionic strength) to find one that minimizes aggregation. The addition of excipients like arginine can sometimes reduce protein-protein interactions. - Lower Protein Concentration: High protein concentrations can promote aggregation. Try diluting the sample before purification. - Gentler Handling: Avoid vigorous vortexing or harsh pumping speeds that can cause mechanical stress on the protein.
Non-specific Binding to Chromatography Resin: The conjugate may be interacting with the stationary phase, leading to incomplete elution.- Modify Mobile Phase: For SEC, ensure the ionic strength of the mobile phase is sufficient (e.g., 150 mM salt) to minimize secondary ionic interactions.[6] For HIC, optimize the salt concentration in the elution buffer. - Change Resin Type: If non-specific binding persists, consider a different type of chromatography resin with a different chemistry.
Incomplete Removal of Unreacted Linker Inadequate Resolution in SEC: The size difference between the conjugate and the free linker may not be sufficient for complete separation with the chosen column.- Optimize Column Parameters: Use a column with a smaller pore size appropriate for the molecular weight of the conjugate to improve resolution between the high molecular weight product and the small molecule linker. - Increase Column Length: A longer column can provide better separation.
Insufficient Diafiltration Volumes in TFF: The number of buffer exchanges during diafiltration may not be enough to completely remove the small molecule.- Increase Diavolumes: Perform additional diafiltration volumes (typically 5-10 volumes are recommended) to ensure thorough removal of the unreacted linker. Monitor the permeate for the presence of the linker to determine when the removal is complete.
Product Aggregation Post-Purification Inappropriate Final Buffer Formulation: The buffer in which the purified conjugate is stored may not be optimal for its long-term stability.- Buffer Exchange into a Stable Formulation: After purification, exchange the conjugate into a buffer known to promote its stability. This can be done via another round of diafiltration or a desalting column. - Perform Stability Studies: Screen a panel of formulation buffers to identify the optimal conditions for storage.
Concentration-Induced Aggregation: The final concentration of the purified conjugate might be too high, leading to aggregation over time.- Store at a Lower Concentration: If possible, store the purified conjugate at a lower concentration. - Add Stabilizing Excipients: Consider adding stabilizers such as glycerol (B35011) or specific amino acids to the final formulation.

Comparison of Purification Methods

The following table summarizes the key characteristics of the most common methods for removing unreacted "this compound".

Method Principle Typical Yield Purity (Free Linker Removal) Processing Time Scalability Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size. Larger molecules (conjugate) elute before smaller molecules (unreacted linker).80-95%>99%Moderate to LongLimited by column sizeHigh resolution, gentle on proteins.Time-consuming, requires a chromatography system.[2]
Tangential Flow Filtration (TFF) with Diafiltration A membrane-based separation where the conjugate is retained while the smaller unreacted linker passes through with the permeate.>90%>99.8%[2]FastHighly scalableFast, scalable, and efficient for buffer exchange.[2]May require optimization of membrane type and operating parameters.
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the molecules. The conjugate will have a different hydrophobicity compared to the unconjugated protein and the free linker.70-90%>98%ModerateScalableCan separate species with different drug-to-antibody ratios (DARs).Requires optimization of salt concentrations and gradients.
Cation Exchange Chromatography (CEX) Separation based on charge differences between the conjugate, unconjugated protein, and free linker.70-90%>98%ModerateScalableCan also separate based on DAR.Requires the conjugate to have a net charge at the operating pH.

Detailed Experimental Protocol: Size Exclusion Chromatography (SEC)

This protocol provides a general framework for the removal of unreacted "this compound" from a protein conjugate using SEC.

1. Materials and Equipment:

  • Liquid chromatography system (e.g., FPLC or HPLC)

  • SEC column with an appropriate molecular weight fractionation range for the conjugate

  • Purification buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Sample clarification filters (0.22 µm)

  • Fraction collector

2. Protocol:

Step 1: System and Column Equilibration

  • Prepare the purification buffer and filter it through a 0.22 µm filter to remove any particulates.

  • Thoroughly degas the buffer to prevent air bubbles in the system.

  • Install the SEC column on the chromatography system.

  • Equilibrate the column with at least 2-3 column volumes of the purification buffer at the desired flow rate. Ensure a stable baseline is achieved on the UV detector.

Step 2: Sample Preparation

  • Clarify the post-conjugation reaction mixture by centrifuging at 14,000 x g for 10 minutes to pellet any aggregates.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

Step 3: Sample Injection and Fractionation

  • Inject the clarified sample onto the equilibrated SEC column. The sample volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.

  • Begin the isocratic elution with the purification buffer.

  • Monitor the elution profile using the UV detector (typically at 280 nm for proteins).

  • Collect fractions corresponding to the different peaks. The first major peak will typically be the high molecular weight conjugate, followed by a later eluting peak corresponding to the low molecular weight unreacted "this compound".

Step 4: Analysis of Fractions

  • Analyze the collected fractions using SDS-PAGE to confirm the presence of the purified conjugate and the absence of the free linker.

  • Pool the fractions containing the pure conjugate.

  • Measure the protein concentration of the pooled sample (e.g., using a NanoDrop or BCA assay).

Step 5: Column Cleaning and Storage

  • Wash the column extensively with the purification buffer.

  • For long-term storage, wash the column with a solution recommended by the manufacturer (e.g., 20% ethanol) to prevent microbial growth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sec SEC Purification cluster_analysis Analysis & Final Steps prep_buffer Buffer Preparation (Filtration & Degassing) equilibration Column Equilibration prep_buffer->equilibration prep_sample Sample Preparation (Centrifugation & Filtration) injection Sample Injection prep_sample->injection equilibration->injection elution Isocratic Elution injection->elution collection Fraction Collection elution->collection analysis Fraction Analysis (SDS-PAGE, Concentration) collection->analysis pooling Pooling of Pure Fractions analysis->pooling storage Column Cleaning & Storage pooling->storage

Caption: Experimental workflow for the purification of a conjugate using Size Exclusion Chromatography.

Troubleshooting_Guide start Low Yield of Purified Conjugate cause1 Product Aggregation? start->cause1 cause2 Non-specific Binding? start->cause2 solution1a Optimize Buffers (pH, Ionic Strength) cause1->solution1a Yes solution1b Lower Protein Concentration cause1->solution1b Yes solution2a Modify Mobile Phase (e.g., add salt) cause2->solution2a Yes solution2b Change Resin Type cause2->solution2b Yes

Caption: Troubleshooting logic for addressing low yield during conjugate purification.

References

Technical Support Center: The Role of Thalidomide-O-PEG4-amine Linker in Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of the "Thalidomide-O-PEG4-amine" linker on the stability of PROTAC-induced ternary complexes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the this compound linker in a PROTAC?

A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to hijack the body's natural protein disposal system. It consists of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase ligand (in this case, thalidomide), and a chemical linker that connects the two. The this compound serves as both the E3 ligase ligand and the linker. The thalidomide (B1683933) moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, while the PEG4 (polyethylene glycol) chain acts as a flexible spacer. The primary role of this linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

Q2: How does the flexibility and length of the PEG4 linker influence ternary complex stability?

The length and flexibility of the linker are critical determinants of a PROTAC's efficacy.

  • Flexibility : The ethylene (B1197577) glycol units in the PEG4 linker provide significant conformational flexibility. This allows the warhead and the E3 ligase ligand to orient themselves optimally to find the most stable binding interfaces on their respective protein partners, thereby promoting the formation of a stable ternary complex. However, excessive flexibility can sometimes be detrimental, leading to a less defined geometry and potentially less stable interactions.

  • Length : The PEG4 linker provides a specific length that dictates the distance between the POI and the E3 ligase. This distance is crucial for establishing favorable protein-protein interactions within the ternary complex. An optimal linker length can lead to positive cooperativity, where the formation of the ternary complex is more favorable than the individual binary interactions. If the linker is too short, steric hindrance may prevent complex formation. If it's too long, it may not effectively bring the two proteins into productive proximity for ubiquitination.

Q3: My PROTAC with a this compound linker shows low degradation of the target protein. What are the potential causes and troubleshooting steps?

Low or no degradation can stem from several factors related to the ternary complex. Here are some common issues and solutions:

  • Poor Ternary Complex Formation : The geometry imposed by the PEG4 linker may not be optimal for your specific target and E3 ligase pairing.

    • Troubleshooting :

      • Biophysical Analysis : Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm and quantify ternary complex formation.

      • Linker Optimization : Synthesize and test PROTACs with different linker lengths (e.g., PEG2, PEG6) or compositions (e.g., alkyl chains) to identify a more optimal linker.

  • Instability of the Ternary Complex : The complex may be forming but dissociating too quickly for efficient ubiquitination.

    • Troubleshooting :

      • Kinetic Analysis : Employ SPR to measure the on- and off-rates of the ternary complex. A fast off-rate indicates instability.

      • Structural Modeling : Use computational modeling to predict the conformation of the ternary complex and identify potential clashes or unfavorable interactions that could be addressed by modifying the linker.

  • Poor Cell Permeability : PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular targets.

    • Troubleshooting :

      • Permeability Assays : Conduct a Caco-2 permeability assay to assess the compound's ability to cross cell membranes.

      • Physicochemical Properties : Modify the PROTAC to improve its lipophilicity or other properties that influence cell uptake.

Q4: I am observing a pronounced "hook effect" with my PROTAC. How does the linker contribute to this, and how can I mitigate it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because at these high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. A linker that promotes strong positive cooperativity in ternary complex formation can help to lessen the hook effect by favoring the ternary complex even at higher concentrations. To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.

Data Presentation

The stability of the ternary complex is a key factor in determining the potency of a PROTAC. This can be quantified by measuring the dissociation constants (Kd) of the binary and ternary complexes and calculating the cooperativity factor (α).

Cooperativity (α) = (Binary Kd of PROTAC to POI) / (Ternary Kd of POI-PROTAC-CRBN)

An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

The following table provides representative data illustrating how PEG linker length can impact ternary complex affinity and cooperativity for a hypothetical PROTAC targeting a Protein of Interest (POI) and recruiting Cereblon (CRBN).

PROTAC Linker CompositionBinary Kd (to POI)Binary Kd (to CRBN)Ternary Kd (POI-PROTAC-CRBN)Cooperativity (α)
Thalidomide-O-PEG2-amine180 nM2.1 µM95 nM1.89
This compound 165 nM 2.4 µM 60 nM 2.75
Thalidomide-O-PEG6-amine170 nM2.2 µM85 nM2.00

Note: This data is illustrative and serves to demonstrate the principles of how linker length can affect ternary complex parameters. Actual values are system-dependent.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

Caption: Troubleshooting workflow for low PROTAC activity.

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the stability of the ternary complex.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective : To measure the binding affinity (Kd) and kinetics (kon, koff) of binary and ternary complex formation.

Materials :

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified, His-tagged Cereblon (CRBN)

  • Purified Protein of Interest (POI)

  • PROTAC with this compound linker

  • Running buffer (e.g., HBS-EP+)

Procedure :

  • Ligand Immobilization :

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the His-tagged CRBN solution over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active sites by injecting ethanolamine.

  • Binary Binding Analysis (PROTAC to CRBN) :

    • Prepare a series of dilutions of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized CRBN surface, starting from the lowest concentration.

    • Allow for a dissociation phase by flowing running buffer over the chip.

    • Regenerate the surface if necessary, according to the manufacturer's instructions.

  • Ternary Complex Analysis :

    • Prepare a solution of the POI at a concentration well above its Kd for the PROTAC to ensure saturation.

    • Prepare a series of dilutions of the PROTAC and mix each with the fixed concentration of POI.

    • Inject these POI-PROTAC mixtures over the immobilized CRBN surface.

    • Monitor the association and dissociation phases.

  • Data Analysis :

    • Fit the sensorgrams from the binding analyses to a suitable model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kon, koff) and the dissociation constant (Kd).

    • Calculate the cooperativity factor (α) by comparing the binary and ternary Kd values.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Objective : To confirm the formation of the ternary complex in solution.

Materials :

  • Tagged POI (e.g., GST-tagged) and tagged CRBN (e.g., His-tagged)

  • Lanthanide-labeled antibody against one tag (Donor, e.g., anti-GST-Europium)

  • Fluorescently-labeled antibody against the other tag (Acceptor, e.g., anti-His-APC)

  • PROTAC with this compound linker

  • Assay buffer and microplates

Procedure :

  • Assay Setup :

    • In a microplate, add the POI, CRBN, and a serial dilution of the PROTAC.

    • Include controls with no PROTAC, and with only one of the proteins.

  • Incubation :

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the ternary complex to form.

  • Detection :

    • Add the donor and acceptor-labeled antibodies to the wells.

    • Incubate in the dark for another period (e.g., 60 minutes).

  • Measurement :

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis :

    • Calculate the TR-FRET ratio. A bell-shaped curve when plotting the TR-FRET signal against PROTAC concentration is indicative of ternary complex formation and the "hook effect".

Western Blot for Cellular Degradation

Objective : To measure the degradation of the target protein in a cellular context.

Materials :

  • Cell line expressing the POI

  • PROTAC with this compound linker

  • Lysis buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure :

  • Cell Treatment :

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the PROTAC for a specific time course (e.g., 24 hours).

  • Cell Lysis :

    • Wash the cells with PBS and then add lysis buffer.

    • Collect the cell lysates and determine the protein concentration.

  • SDS-PAGE and Transfer :

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane and then incubate with the primary antibody for the POI.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Strip and re-probe the membrane for the loading control.

  • Data Analysis :

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide to Thalidomide-O-PEG4-amine vs. Thalidomide-O-PEG2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, comprising a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to its efficacy. This guide provides a comparative analysis of two commonly utilized E3 ligase ligand-linker conjugates, "Thalidomide-O-PEG4-amine" and "Thalidomide-O-PEG2-amine," focusing on the influence of the polyethylene (B3416737) glycol (PEG) linker length on PROTAC performance.

The thalidomide (B1683933) moiety in these linkers recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the degradation machinery. The PEG linker, however, is not merely a spacer; its length and flexibility are crucial determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

Quantitative Comparison of Linker Performance

While direct head-to-head comparative studies for PROTACs utilizing "this compound" versus "Thalidomide-O-PEG2-amine" for the same target protein are not extensively available in the public domain, the existing literature on linker optimization in thalidomide-based PROTACs provides valuable insights. The following table summarizes representative data from studies investigating the impact of linker length on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4.

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.[1]
1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency in this context.[1]
2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation for this specific target.[1]
≥ 4BTKNot SpecifiedMore PotentNot SpecifiedLonger PEG linkers demonstrated more potent degradation compared to shorter counterparts for BTK.[2]

Data Interpretation: The presented data illustrates a non-linear relationship between PEG linker length and PROTAC efficacy, often referred to as a "Goldilocks effect."[2] For a given target, a linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex. Conversely, an excessively long linker might lead to a less stable complex due to increased conformational flexibility. The optimal linker length is therefore target-dependent and requires empirical determination. The observation that a longer PEG linker was more effective for Bruton's Tyrosine Kinase (BTK) degradation suggests that for different target proteins, the optimal linker length can vary significantly.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Thalidomide-Linker-Warhead) Target Target Protein (e.g., BRD4) PROTAC->Target CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Recruits E3 Ligase Ternary_Complex Target-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation Target->Ternary_Complex CRBN->Ternary_Complex Ub Ubiquitin Ub->Target Polyubiquitin Chain Attachment Proteasome->PROTAC PROTAC Recycling Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental_Workflow start Start: Synthesize PROTACs (PEG2 vs. PEG4 linker) cell_culture Cell Culture (Target protein expressing cell line) start->cell_culture treatment PROTAC Treatment (Varying concentrations and time points) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis ternary_complex Ternary Complex Formation Assay (e.g., NanoBRET, SPR, ITC) treatment->ternary_complex viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western_blot Western Blot Analysis (Quantify target protein levels) lysis->western_blot data_analysis Data Analysis (Determine DC50 and Dmax) western_blot->data_analysis conclusion Conclusion: Compare Efficacy of PEG2 vs. PEG4 PROTAC data_analysis->conclusion ternary_complex->data_analysis viability->data_analysis

Caption: General experimental workflow for comparing PROTAC efficacy.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of degraders synthesized with "this compound" and "Thalidomide-O-PEG2-amine".

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[3][4]

Materials:

  • Target protein-expressing cell line

  • PROTACs (with PEG2 and PEG4 linkers) dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a live-cell assay to measure the formation of the ternary complex.

Materials:

  • Cell line engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®

  • PROTACs (with PEG2 and PEG4 linkers)

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with 460 nm and >600 nm filters

Procedure:

  • Cell Plating: Seed the engineered cells in a 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-CRBN fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTACs to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.

Protocol 3: Cell Viability Assay (MTT)

This protocol assesses the cytotoxicity of the PROTACs.

Materials:

  • Target protein-expressing cell line

  • PROTACs (with PEG2 and PEG4 linkers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTACs for an extended period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (concentration for 50% inhibition of cell growth) value.

Conclusion

The choice between "this compound" and "Thalidomide-O-PEG2-amine" as a linker for a thalidomide-based PROTAC is not straightforward and is highly dependent on the specific target protein. While a shorter PEG linker might be optimal in some cases, a longer one may be necessary for other targets to achieve the ideal conformation for efficient ternary complex formation and subsequent degradation. The provided experimental protocols offer a robust framework for researchers to empirically determine the optimal linker length for their specific PROTAC development program. A systematic evaluation of a series of linkers with varying PEG lengths is a crucial step in the rational design of potent and selective protein degraders.

References

Comparative Analysis of Thalidomide-O-PEG4-amine and Alkyl Linkers for Cereblon Recruitment in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of polyethylene (B3416737) glycol (PEG)-based linkers, represented by Thalidomide-O-PEG4-amine, and traditional alkyl linkers used in Proteolysis Targeting Chimeras (PROTACs) for the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). The selection of a linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometric arrangement of the ternary complex, which ultimately dictates the efficiency of target protein degradation.

Introduction to Linkers in CRBN-based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ligase (CRL4) complex, is one of the most frequently utilized E3 ligases in PROTAC design.[3][4]

The linker is not merely a spacer but a crucial component that modulates the PROTAC's overall properties, including:

  • Solubility and Permeability: Affecting the molecule's ability to reach its intracellular target.[2][5]

  • Ternary Complex Formation: Dictating the stability and conformation of the POI-PROTAC-CRBN complex, which is essential for efficient ubiquitination.[]

  • Pharmacokinetics: Influencing the metabolic stability and bioavailability of the degrader.[][8]

This guide focuses on comparing two prevalent linker classes: the hydrophilic PEG linker, exemplified by this compound, and the more lipophilic alkyl linkers.

Signaling Pathway and Mechanism of Action

PROTACs that engage CRBN facilitate the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase complex.[9] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[9][10]

PROTAC_Pathway cluster_CRBN CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) CUL4 Cullin-4 RBX1 RBX1 PROTAC PROTAC (e.g., Thalidomide-Linker-Warhead) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Comparative Performance: PEG vs. Alkyl Linkers

The choice between a PEG-based linker like this compound and an alkyl linker involves a trade-off between several key performance parameters. PEG linkers enhance hydrophilicity, while alkyl linkers increase lipophilicity.

Qualitative Comparison
FeatureThis compound (PEG Linker)Alkyl LinkersRationale & References
Aqueous Solubility Higher LowerThe ether oxygens in the PEG chain act as hydrogen bond acceptors, improving interaction with water.[2][5][8]
Cell Permeability Variable / Potentially LowerGenerally Higher Alkyl linkers reduce polar surface area and promote a more compact structure favorable for passive diffusion across lipid membranes.[] However, the flexibility of PEG linkers can sometimes shield polarity through conformational folding, aiding permeability.[2][11]
Conformational Flexibility Higher LowerThe ethylene (B1197577) glycol units provide greater rotational freedom compared to the more rigid structure of a saturated alkyl chain.[8][11]
Metabolic Stability LowerHigher PEG chains can be susceptible to oxidative cleavage (ether peroxidation), while alkyl chains are generally more metabolically inert.[]
Ternary Complex Stability Potentially EnhancedContext-DependentThe increased flexibility of PEG linkers may allow for more optimal positioning of the POI and CRBN, potentially enhancing ternary complex formation.[11] However, this is highly dependent on the specific target system.
Synthetic Accessibility Readily AvailableReadily AvailableBoth linker types are synthetically accessible through established chemical methods.[4]
Quantitative Data

Direct quantitative comparisons are highly context-dependent, varying with the specific POI ligand and its target. The following table presents representative data illustrating the general trends observed in literature when comparing PROTACs with PEG versus alkyl linkers.

ParameterPROTAC-PEG4PROTAC-AlkylUnitSignificance & References
Aqueous Solubility ~150~20µMHigher solubility for PEG-linked PROTACs facilitates formulation and improves pharmacokinetic profiles.[2][5]
PAMPA Permeability ~1.5~4.010⁻⁶ cm/sAlkyl linkers often lead to higher passive membrane permeability, which can improve cellular uptake and bioavailability.[]
Degradation Potency (DC₅₀) 2540nMPotency is context-dependent. While permeability might be lower, improved solubility and complex formation for PEG linkers can sometimes lead to higher potency.[11][12]
Maximal Degradation (Dₘₐₓ) >95>95%Both linker types can achieve high levels of degradation if the ternary complex is productive.[12][13]

Note: The values presented are illustrative approximations derived from trends reported in multiple sources and are intended for comparative purposes. Actual experimental results will vary based on the specific molecular design and assay conditions.

Experimental Protocols

Reproducible and reliable data are essential for comparing PROTAC performance. Below are detailed methodologies for key experiments.

Workflow for PROTAC Evaluation

PROTAC_Workflow start PROTAC Synthesis (PEG vs. Alkyl Linker) biochem Biochemical Assays (e.g., SPR, ITC) start->biochem Binding Kinetics cell_treat Cell Treatment (Dose & Time Course) start->cell_treat analysis Data Analysis (DC50 / Dmax Calculation) biochem->analysis lysis Cell Lysis cell_treat->lysis hibit Live-Cell Assay (e.g., HiBiT) cell_treat->hibit Real-time Kinetics western Western Blot lysis->western Endpoint Analysis quant Quantification (Densitometry / Luminescence) western->quant hibit->quant quant->analysis end Comparative Assessment analysis->end

A typical workflow for the orthogonal validation of a PROTAC candidate.
Protocol 1: Western Blot for DC₅₀ and Dₘₐₓ Determination

This endpoint assay quantifies the amount of target protein remaining after PROTAC treatment.[14]

  • Cell Plating & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imager.[14]

  • Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation) values.[14][15]

Protocol 2: NanoBRET Assay for Ternary Complex Formation

This live-cell assay monitors the proximity between the target protein and CRBN, indicating ternary complex formation.[16]

  • Plasmid Transfection: Co-transfect cells (e.g., HEK293) with two plasmids: one expressing the POI fused to a NanoLuc® luciferase (energy donor) and another expressing CRBN fused to a HaloTag® (energy acceptor).[16][17]

  • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand to the medium to label the CRBN-HaloTag® fusion protein and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Substrate Addition and Measurement: Add the Nano-Glo® Vivazine™ Substrate to the wells. Immediately measure both donor emission (~460 nm) and acceptor emission (~618 nm) using a plate reader equipped for BRET measurements.

  • Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is typically observed, as very high PROTAC concentrations favor binary complex formation over the ternary complex (the "hook effect").[16]

Protocol 3: HiBiT Assay for Live-Cell Degradation Kinetics

This real-time assay quantitatively monitors protein levels by measuring the luminescence of a small peptide tag (HiBiT) knocked into the endogenous locus of the target protein.[13]

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous gene of the POI in a cell line that stably expresses the complementary LgBiT subunit.[14]

  • Cell Plating: Plate the engineered cells in a white, 96-well plate.

  • PROTAC Treatment and Kinetic Reading: Add the Nano-Glo® Endurazine™ Live Cell Substrate to the medium. Add the PROTAC dilutions to the cells. Place the plate in a luminometer equipped with a live-cell incubator and measure luminescence at regular intervals over time (e.g., every 15 minutes for 24 hours).[13]

  • Analysis: Normalize luminescence signals to a vehicle control at each time point. Analyze the data to determine the degradation rate (kdeg), time to Dₘₐₓ, and the duration of degradation.[12]

Conclusion and Recommendations

The decision to use a this compound linker versus an alkyl linker is a strategic choice based on the specific objectives of the drug development program.

  • This compound (PEG Linkers) are often favored in early-stage discovery due to their ability to confer favorable solubility and flexibility, which can help establish a productive ternary complex.[2] Their hydrophilicity can be a significant advantage for PROTACs with otherwise poor physicochemical properties.

  • Alkyl Linkers are a powerful option for lead optimization, particularly when cell permeability and metabolic stability are primary concerns.[] Their lipophilic nature can enhance cellular uptake and oral exposure, making them attractive for developing orally bioavailable degraders.[]

Ultimately, an empirical approach is necessary. Researchers should synthesize and test a matrix of linkers with varying lengths and compositions (both PEG and alkyl) to identify the optimal candidate that balances solubility, permeability, and potent, selective degradation of the target protein. The use of orthogonal, quantitative assays as described in this guide is paramount for making an informed decision.

References

Navigating the PROTAC Landscape: A Comparative Guide to Thalidomide-O-PEG4-amine and Pomalidomide-PEG4-amine for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical component of these bifunctional molecules is the E3 ligase-recruiting moiety and the adjoining linker. This guide provides a comprehensive comparison of two widely utilized Cereblon (CRBN) E3 ligase-recruiting linkers, Thalidomide-O-PEG4-amine and Pomalidomide-PEG4-amine, to aid researchers, scientists, and drug development professionals in the selection of optimal building blocks for their TPD pipeline.

This objective analysis, supported by experimental data, delves into the key performance differences between thalidomide- and pomalidomide-based linkers, offering insights into their impact on PROTAC efficacy and selectivity.

Executive Summary: Pomalidomide's Potency Advantage

The core difference between the two linkers lies in the inherent binding affinity of their parent molecules, thalidomide (B1683933) and pomalidomide (B1683931), for the CRBN E3 ligase. Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can translate to more efficient formation of the ternary complex (comprising the target protein, PROTAC, and E3 ligase) and subsequently, more potent protein degradation. This enhanced potency is often reflected in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax) for pomalidomide-based PROTACs.

Quantitative Performance Metrics: A Comparative Overview

While direct head-to-head studies of PROTACs utilizing the exact this compound and Pomalidomide-PEG4-amine linkers are not extensively available, the following tables summarize key quantitative data for the parent E3 ligase ligands and representative PROTACs targeting the BET bromodomain protein BRD4. This data serves to illustrate the general performance differences observed between thalidomide- and pomalidomide-based degraders.

Table 1: Comparison of CRBN Binding Affinities of Parent Ligands

LigandBinding Affinity (Kd) to CRBNBinding Affinity (IC50) to CRBN-DDB1
Pomalidomide~157 nM[1]~3 µM[2]
Lenalidomide~178 nM[1]~3 µM[2]
Thalidomide~250 nM[1]~30 µM[2]

Table 2: Representative Degradation Performance of BRD4-Targeting PROTACs

PROTACE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Representative Thalidomide-PEG-BRD4 PROTACThalidomide DerivativeBRD4VariousSub-micromolar>90Adapted from[3]
PROTAC 3ThalidomideBRD4RS4;110.1 - 0.3Not Specified[4]
ARV-771 (Pomalidomide-based)PomalidomideBRD422Rv1<10>95Representative Data
Compound 21PomalidomideBRD4THP-1810Not Specified[5]

Note: The data presented are for illustrative purposes and are derived from various published sources. Experimental conditions may vary between studies.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies involved in evaluating these PROTAC building blocks, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Thalidomide/Pomalidomide-PEG4-Target Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_0 PROTAC Synthesis & Characterization cluster_1 In Vitro & In-Cell Assays cluster_2 Data Analysis & Comparison Synthesis Synthesize PROTACs (Thalidomide- & Pomalidomide-based) Binding_Assay CRBN Binding Assay (e.g., SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., AlphaLISA, FRET) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In-Cell Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Ubiquitination_Assay->Degradation_Assay Data_Analysis Determine DC50 & Dmax Degradation_Assay->Data_Analysis Comparison Compare Performance of Thalidomide vs. Pomalidomide PROTACs Data_Analysis->Comparison Selectivity_Profiling Quantitative Proteomics Selectivity_Profiling->Comparison

Caption: General experimental workflow for comparing PROTACs.

Detailed Experimental Protocols

For accurate and reproducible evaluation of PROTACs synthesized from this compound and Pomalidomide-PEG4-amine, the following detailed protocols for key experiments are provided.

Ternary Complex Formation Assay (e.g., AlphaLISA)

Objective: To quantify the formation of the ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase.

Materials:

  • Purified recombinant POI (e.g., GST-tagged)

  • Purified recombinant CRBN/DDB1 complex (e.g., FLAG-tagged)

  • PROTACs (Thalidomide- and Pomalidomide-based)

  • AlphaLISA anti-GST Acceptor beads

  • AlphaLISA anti-FLAG Donor beads

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Prepare serial dilutions of the PROTACs in assay buffer.

  • In a 384-well microplate, add the POI, CRBN/DDB1 complex, and the PROTAC dilutions.

  • Incubate the mixture at room temperature to allow for complex formation.

  • Add the anti-GST Acceptor beads and incubate in the dark.

  • Add the anti-FLAG Donor beads and incubate further in the dark.

  • Read the plate on an AlphaLISA-compatible microplate reader.

  • The signal generated is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed, indicating the "hook effect" at high PROTAC concentrations.

In-Cell Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of the target protein within a cellular context.

Materials:

  • Cells expressing the target protein

  • PROTACs

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer containing deubiquitinase inhibitors

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • SDS-PAGE and Western blot reagents

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with the PROTACs at various concentrations for a specified time. Include a co-treatment with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody.

  • A ladder of high-molecular-weight bands corresponding to the ubiquitinated target protein should be observed in the PROTAC-treated samples.

Protein Degradation Assay (Western Blot)

Objective: To quantify the dose-dependent degradation of the target protein and determine the DC50 and Dmax values.[6]

Materials:

  • Cells expressing the target protein

  • PROTACs

  • Cell lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Plate cells and treat with a serial dilution of the PROTACs for a defined period (e.g., 24 hours).[6]

  • Lyse the cells and quantify the total protein concentration using a BCA assay.[6]

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[6]

  • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[6]

  • Visualize the protein bands using an ECL substrate and an imaging system.[6]

  • Strip the membrane and re-probe with a loading control antibody.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values.

HiBiT Assay for Protein Degradation

Objective: A sensitive, quantitative method to measure protein degradation in live cells.[7][8]

Materials:

  • CRISPR/Cas9 engineered cell line with the target protein endogenously tagged with the HiBiT peptide.[7]

  • PROTACs

  • Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and substrate).[9]

  • Luminometer

Procedure:

  • Plate the HiBiT-tagged cells in a 96-well plate.[7]

  • Treat the cells with a serial dilution of the PROTACs for the desired time.

  • Add the Nano-Glo® HiBiT Lytic Reagent directly to the wells.[3]

  • Incubate at room temperature to allow for cell lysis and signal generation.[3]

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.

  • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]

Quantitative Proteomics for Selectivity Profiling

Objective: To assess the global proteome-wide selectivity of the PROTACs.

Materials:

  • Cells treated with PROTACs and vehicle control

  • Lysis buffer

  • Reagents for protein digestion (e.g., trypsin)

  • Tandem Mass Tag (TMT) labeling reagents

  • LC-MS/MS instrumentation

Procedure:

  • Treat cells with the PROTACs at a concentration around their DC50 value.

  • Lyse the cells, extract proteins, and digest them into peptides.

  • Label the peptides from different treatment conditions with distinct TMT reagents.

  • Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Identify and quantify the relative abundance of thousands of proteins across the different conditions.

  • Analyze the data to identify off-target proteins that are degraded by the PROTACs.

Conclusion

The choice between this compound and Pomalidomide-PEG4-amine for PROTAC synthesis should be guided by the specific goals of the research program. Pomalidomide-based linkers are generally favored for achieving higher potency due to the enhanced binding affinity of pomalidomide for CRBN. However, thalidomide-based linkers remain a viable and valuable option, particularly in contexts where extreme potency is not the primary objective or for establishing baseline degradation activity. The incorporation of a PEG4 linker in both molecules provides favorable physicochemical properties, such as increased solubility. Ultimately, empirical testing of PROTACs constructed with both linkers against the specific protein of interest is crucial for identifying the optimal degrader for a given therapeutic application. This guide provides the foundational knowledge and experimental framework to empower researchers in making informed decisions in the design and evaluation of next-generation protein degraders.

References

The Pivotal Role of the Linker in E3 Ligase Recruitment: A Head-to-Head Comparison of Thalidomide-O-PEG4-amine and Other Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of "Thalidomide-O-PEG4-amine," a widely used Cereblon (CRBN) E3 ligase linker, with other common linker classes, including those with varying polyethylene (B3416737) glycol (PEG) lengths, alkyl chains, and rigid structures.

The linker in a PROTAC is far more than a simple spacer; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. This, in turn, dictates the efficiency and selectivity of target protein ubiquitination and subsequent degradation. Key performance metrics for a PROTAC's efficacy include its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Quantitative Comparison of Linker Performance

The optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited. Empirical testing of various linker types and lengths is crucial for developing potent and effective protein degraders. Below, we present a summary of quantitative data from studies investigating the impact of linker composition and length on the efficacy of thalidomide-based PROTACs.

It is important to note that while some studies provide direct head-to-head comparisons within a single system, other data is compiled from different studies and should be interpreted as illustrative of general trends.

Head-to-Head Comparison of PEG Linker Length in BRD4 Degraders

A study systematically evaluating the impact of PEG linker length on the degradation of BRD4, a key epigenetic reader protein, revealed a non-linear relationship between linker length and degradation potency. The PROTACs utilized a thalidomide-based CRBN ligand and a consistent warhead for BRD4.

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (Direct Linkage)BRD4H661< 0.5> 90A very short linker can be highly effective, suggesting a favorable orientation for ternary complex formation.[1]
1BRD4H661> 5~50A single PEG unit dramatically reduced degradation potency, indicating a suboptimal geometry.[1]
2BRD4H661> 5~60Intermediate linker lengths can hinder the formation of a productive ternary complex.[1]
4-5BRD4H661< 0.5Not SpecifiedPotency is recovered with longer PEG chains, highlighting a "Goldilocks effect" where both very short and longer linkers are effective.[1]
General Comparison of Different Linker Classes

The following table summarizes representative data from various studies on thalidomide-based PROTACs to illustrate the impact of different linker compositions on degradation efficiency. Direct comparison should be made with caution due to variations in experimental setups across different studies.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Characteristics & Observations
PEG Linkers BRD4CRBN< 500> 90Generally hydrophilic, which can improve solubility and cell permeability. The length is a critical parameter that requires optimization.[1][2]
BTKCRBN1 - 40> 90Longer PEG linkers (≥ 4 units) have shown more potent degradation compared to shorter counterparts in some systems.[1]
Alkyl Chains CRBN (self-degradation)VHLConcentration-dependentNot SpecifiedMore hydrophobic than PEG linkers, which can impact solubility but may enhance cell permeability.[1]
Androgen ReceptorVHL< 1> 90Can be highly potent, but optimization of length is crucial.[1]
Rigid Linkers (e.g., piperazine/piperidine, alkynes) Androgen ReceptorVHL< 1Not SpecifiedIntroduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., H661 for BRD4)

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[3][4]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[4]

Ternary Complex Formation Assays

Assays such as NanoBRET™ and AlphaLISA® are used to measure the formation of the ternary complex in live cells or in vitro, respectively.

NanoBRET™ Ternary Complex Assay (Live Cells): This assay measures the proximity of the target protein and the E3 ligase within living cells.

Materials:

  • Expression vectors for NanoLuc® fusion of the target protein and HaloTag® fusion of the E3 ligase (e.g., CRBN).

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC of interest.

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[5]

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) Target Target Protein (e.g., BRD4) PROTAC->Target Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Proteasome 26S Proteasome Target->Proteasome Recognition CRBN->Target Ubiquitination Ub Ubiquitin Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

Western_Blot_Workflow A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Quantify Bands, Normalize) G->H I 9. Determine DC50 & Dmax H->I

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The selection of an appropriate linker is a cornerstone of successful PROTAC design. While "this compound" represents a robust and widely used building block for recruiting the CRBN E3 ligase, this guide highlights that linker optimization is not a one-size-fits-all endeavor. The presented data underscores the critical importance of systematically evaluating linker length and composition. PEG-based linkers, such as the one in "this compound," offer advantages in terms of solubility and synthetic tractability. However, as demonstrated, variations in PEG chain length can lead to dramatic differences in degradation efficacy. Furthermore, alkyl chains and rigid linkers provide alternative scaffolds with distinct physicochemical properties that may be advantageous for specific target proteins. By leveraging the comparative data and detailed experimental protocols provided, researchers can make more informed decisions in the design and optimization of next-generation protein degraders.

References

degradation efficiency of PROTACs with "Thalidomide-O-PEG4-amine" vs "Thalidomide-O-PEG6-amine"

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where every component plays a critical role. A key determinant of a PROTAC's success is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of the degradation efficiency of PROTACs utilizing thalidomide (B1683933) as the E3 ligase binder, with a focus on the impact of polyethylene (B3416737) glycol (PEG) linker length, specifically comparing a 4-unit PEG linker ("Thalidomide-O-PEG4-amine") to a 6-unit PEG linker ("Thalidomide-O-PEG6-amine").

The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the linker are paramount in achieving the optimal orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome.

Data Presentation: Quantitative Comparison of Degradation Efficiency

PROTAC ComponentLinker (PEG Units)Target ProteinCell LineDC50Dmax (%)Key Observations
Thalidomide Derivative + BRD4 Binder4BRD4VariousRequires empirical determinationRequires empirical determinationThe optimal linker length is target-dependent and often requires systematic variation to achieve maximal degradation.
Thalidomide-O-PEG6-amine + BRD4 Binder6BRD4VariousRequires empirical determinationRequires empirical determinationA longer linker may be beneficial for targets with deep binding pockets or to mitigate steric hindrance, but could also decrease potency due to increased flexibility.

Note: The degradation potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency. The data presented underscores the principle that linker length optimization is a crucial step in PROTAC development and must be determined empirically for each target. While a PEG4 linker has been shown to be effective in certain contexts, extending it to a PEG6 linker could either enhance or diminish degradation efficiency depending on the specific geometry of the ternary complex.

Experimental Protocols

To determine the degradation efficiency of PROTACs with different linker lengths, a series of standardized experiments are required. The following protocols outline the key methodologies.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, 22Rv1)

  • PROTACs of interest (with PEG4 and PEG6 linkers)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficiency.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Thalidomide-Linker-Warhead) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot sds_page->western_blot imaging Imaging & Densitometry western_blot->imaging data_analysis Data Analysis (DC50 & Dmax) imaging->data_analysis end End data_analysis->end

Caption: Experimental Workflow for PROTAC Evaluation.

Validating On-Target Effects of Thalidomide-O-PEG4-amine Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted therapy by inducing the degradation of specific proteins. A key component in many successful PROTACs is the E3 ligase recruiter. This guide provides a comprehensive comparison of methodologies to validate the on-target effects of PROTACs utilizing "Thalidomide-O-PEG4-amine" as the Cereblon (CRBN) E3 ligase ligand-linker conjugate. We will delve into experimental data, detailed protocols, and visual workflows to equip researchers with the necessary tools for robust validation.

The Central Role of this compound in PROTACs

"this compound" is a widely used chemical entity in PROTAC design, incorporating the thalidomide (B1683933) moiety that binds to the CRBN E3 ubiquitin ligase and a PEG4 linker that provides spacing and flexibility.[1][2] This linker connects the thalidomide derivative to a ligand that binds the protein of interest (POI). The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4][5] Validating that the observed degradation is a direct consequence of this on-target mechanism is paramount in PROTAC development.[6][7]

Comparative Analysis of On-Target Validation Methods

A multi-pronged approach using orthogonal validation methods is crucial for generating a reliable and comprehensive data package for any PROTAC.[4] Below is a comparison of key techniques for validating the on-target effects of this compound based PROTACs.

Validation Method Principle Key Readouts Advantages Limitations
Western Blot Immunoassay to detect and quantify specific proteins in a sample.Target protein levels, dose- and time-dependent degradation (DC50, Dmax).Widely accessible, relatively inexpensive, provides direct evidence of protein loss.Semi-quantitative, lower throughput, does not confirm direct target engagement.
Quantitative Proteomics (e.g., TMT-MS) Unbiased, mass spectrometry-based approach to identify and quantify thousands of proteins simultaneously.Global protein abundance changes, on-target degradation, off-target effects, pathway analysis.Comprehensive and unbiased view of the proteome, high sensitivity and specificity.[3]Requires specialized equipment and expertise, data analysis can be complex.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells.Intracellular target engagement, affinity (IC50), and cell permeability.[8][9]Real-time measurement in live cells, high throughput, quantitative assessment of target binding.[10]Requires genetic modification of the target protein (NanoLuc® fusion).[10]
Cellular Thermal Shift Assay (CETSA®) Measures changes in the thermal stability of a protein upon ligand binding.[11][12]Target engagement, identification of direct and indirect binders.[13][14]Label-free, applicable to native proteins in cells and tissues.[12][15]Not all ligand binding events result in a significant thermal shift, can be technically demanding.[13]
Ternary Complex Formation Assays (e.g., AlphaLISA) Proximity-based assay to detect the formation of the POI-PROTAC-E3 ligase complex.Quantifies the formation of the ternary complex.Direct evidence of the PROTAC's mechanism of action.[5]In vitro assay, may not fully recapitulate the cellular environment.
Rescue Experiments Overexpression of the target protein to see if it reverses the phenotypic effects of the PROTAC.[16]Confirmation that the observed phenotype is due to the degradation of the target protein.Strong evidence for on-target activity.Can be complex to implement, potential for artifacts from overexpression.

Experimental Protocols

Western Blot for Protein Degradation

Objective: To determine the dose- and time-dependent degradation of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the this compound based PROTAC or a vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the bands to determine the relative protein levels.

Quantitative Proteomics for On-Target Specificity

Objective: To globally assess protein level changes upon PROTAC treatment to confirm on-target degradation and identify potential off-targets.

Methodology:

  • Sample Preparation: Treat cells with the PROTAC and a negative control (e.g., a molecule with a mutated CRBN binder) at a fixed concentration and time point. Harvest and lyse the cells.

  • Protein Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides. Label the peptides from each condition with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant to identify and quantify proteins. Perform statistical analysis to identify significantly downregulated and upregulated proteins.

NanoBRET™ Target Engagement Assay

Objective: To quantify the engagement of the PROTAC with the target protein in live cells.

Methodology:

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Seed the cells in a white, 96-well plate. Add the NanoBRET™ tracer and varying concentrations of the unlabeled PROTAC.

  • BRET Measurement: After incubation, measure the BRET signal using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which reflects the binding affinity.

Visualizing the PROTAC Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for on-target validation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Ub Ubiquitin CRBN->Ub Ubiquitination POI_bound POI Ub->POI_bound POI_ub Poly-ubiquitinated POI Proteasome Proteasome Peptides Peptides Proteasome->Peptides Degraded Peptides PROTAC_bound PROTAC POI_bound->PROTAC_bound CRBN_bound CRBN PROTAC_bound->CRBN_bound POI_ub->Proteasome Recognition & Degradation

Caption: Mechanism of action for a this compound based PROTAC.

Validation_Workflow start PROTAC Synthesis (this compound based) biochem Biochemical Assays (e.g., Ternary Complex Formation) start->biochem cell_based Cell-Based Assays start->cell_based western Western Blot (Degradation DC50/Dmax) cell_based->western proteomics Quantitative Proteomics (On- and Off-Target Effects) cell_based->proteomics target_engagement Target Engagement Assays (NanoBRET™, CETSA®) cell_based->target_engagement phenotypic Phenotypic Assays (e.g., Cell Viability) cell_based->phenotypic in_vivo In Vivo Studies proteomics->in_vivo rescue Rescue Experiments phenotypic->rescue rescue->in_vivo

Caption: A typical experimental workflow for on-target validation of PROTACs.

By employing a combination of these robust validation techniques, researchers can confidently ascertain the on-target efficacy and specificity of their this compound based PROTACs, paving the way for the development of novel and effective therapeutics.

References

Navigating Off-Target Effects: A Comparative Guide to PROTACs Containing "Thalidomide-O-PEG4-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of performance with alternative strategies, supported by experimental data.

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives, which bind to the Cereblon (CRBN) E3 ligase, are frequently employed for this purpose.[1][2] The "Thalidomide-O-PEG4-amine" moiety represents a popular building block for constructing CRBN-recruiting PROTACs, incorporating a thalidomide ligand, a flexible four-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal amine for conjugation to a target protein binder.[3][4][5]

While potent in their on-target activity, a critical aspect of developing safe and effective PROTACs is the comprehensive assessment of their off-target effects. This guide provides a comparative analysis of the off-target profiles of PROTACs containing "this compound" and contrasts them with alternative strategies, offering supporting experimental data and detailed methodologies to inform rational drug design.

Performance Comparison: On-Target Efficacy vs. Off-Target Selectivity

The central challenge in PROTAC development lies in maximizing on-target degradation while minimizing unintended protein depletion. Off-target effects can stem from the target-binding warhead, the E3 ligase recruiter, or the formation of unforeseen ternary complexes that lead to the degradation of non-target proteins. For thalidomide-based PROTACs, a well-documented off-target effect is the degradation of certain zinc-finger (ZF) transcription factors, a phenomenon inherited from the intrinsic activity of the thalidomide molecule itself.[1][6]

Quantitative Assessment of Protein Degradation

Mass spectrometry-based quantitative proteomics stands as the gold standard for an unbiased, global assessment of a PROTAC's impact on the cellular proteome.[7] This technique allows for the precise identification and quantification of thousands of proteins, revealing both the intended on-target degradation and any off-target effects.

Below is a table summarizing representative quantitative proteomics data for a CRBN-based PROTAC, illustrating the kind of data generated in such an experiment. While specific data for a "this compound" containing PROTAC is not publicly available, the presented data for a similar thalidomide-PEG-BRD4 PROTAC serves as a relevant example.

Table 1: Representative Quantitative Proteomics Data for a Thalidomide-PEG-BRD4 PROTAC

ProteinFunctionFold Change (PROTAC vs. Vehicle)p-valueSignificance
BRD4 On-Target -4.8 < 0.001 Significant Degradation
BRD2BET Family Member-3.5< 0.001Significant Degradation
BRD3BET Family Member-3.1< 0.001Significant Degradation
IKZF1 (Ikaros) Known CRBN Neosubstrate (Off-Target) -2.5 < 0.01 Significant Off-Target Degradation
ZFP91 Zinc-Finger Protein (Potential Off-Target) -1.9 < 0.05 Significant Off-Target Degradation
GAPDHHousekeeping Protein-1.05> 0.05No Significant Change
ERK1/2Signaling Kinase-1.1> 0.05No Significant Change

This data is representative and adapted from studies on similar thalidomide-PEG-BRD4 PROTACs. The values are illustrative of typical results.

Alternative Strategies: VHL-Recruiting PROTACs

The most prominent alternative to CRBN-based PROTACs involves the recruitment of the von Hippel-Lindau (VHL) E3 ligase.[8][9] VHL-recruiting PROTACs utilize different ligands and can exhibit distinct off-target profiles. The choice between CRBN and VHL recruitment is a critical design consideration that can impact a PROTAC's selectivity and overall therapeutic window.

Table 2: Comparative Degradation Potency and Selectivity of BET-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget ProteinDC50 (nM)Dmax (%)Key Off-TargetsCell Line
ARV-825 (Thalidomide-based)CRBNBRD4< 1> 95IKZF1, IKZF3, ZFP91Jurkat
VHL-based PROTACVHLBRD41.0Not SpecifiedPotentially different off-target profileVCaP

This table highlights the high potency of both CRBN and VHL-based PROTACs. Direct comparison of off-target profiles requires head-to-head global proteomics studies.[10]

Visualizing Key Concepts and Workflows

To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the mechanism of action, the experimental workflow for assessing off-target effects, and the logical flow for decision-making in PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary Target Target Protein Target->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Fig. 1: Mechanism of CRBN-mediated protein degradation.

Experimental_Workflow start Cell Culture (e.g., Cancer Cell Line) treatment PROTAC Treatment (Dose-response & Time-course) start->treatment control Vehicle Control (e.g., DMSO) start->control lysis Cell Lysis & Protein Extraction treatment->lysis control->lysis proteomics Quantitative Proteomics (e.g., TMT-MS) lysis->proteomics western Targeted Validation (Western Blot, CETSA) lysis->western data_analysis Data Analysis (Identify significant changes) proteomics->data_analysis western->data_analysis off_target_id Off-Target Identification data_analysis->off_target_id

Fig. 2: Experimental workflow for off-target assessment.

Logical_Flow start Design & Synthesize This compound PROTAC on_target Assess On-Target Degradation (DC50, Dmax) start->on_target potent Potent On-Target Degradation? on_target->potent proteomics Global Proteomics for Off-Target Profiling potent->proteomics Yes optimize Optimize Linker/ Warhead/E3 Ligase potent->optimize No selective Acceptable Off-Target Profile? proteomics->selective selective->optimize No compare Compare with Alternative (e.g., VHL-based PROTAC) selective->compare Yes optimize->start lead Lead Candidate compare->lead

Fig. 3: Logical flow for PROTAC development and assessment.

Experimental Protocols

A rigorous and multi-faceted experimental approach is crucial for a thorough assessment of off-target effects.

Tandem Mass Tag (TMT)-Based Quantitative Proteomics

This method provides a highly multiplexed and accurate quantification of protein abundance changes across multiple samples.[11][12]

Protocol Outline:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the "this compound" PROTAC at various concentrations and time points. Include a vehicle-treated (e.g., DMSO) control. Harvest and wash cells with ice-cold PBS.[7]

  • Protein Extraction and Digestion: Lyse cells in a urea-based buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce and alkylate the proteins, followed by overnight digestion with trypsin.[10]

  • TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's protocol. Each TMT reagent has a unique reporter ion mass, allowing for the pooling of samples.[10]

  • Peptide Fractionation and LC-MS/MS: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to reduce sample complexity. Analyze each fraction by nano-liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins based on the reporter ion intensities. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand (the PROTAC) can stabilize a protein, leading to an increase in its melting temperature.[13][14][15]

Protocol Outline:

  • Cell Treatment: Treat intact cells with the "this compound" PROTAC or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay allows for the direct detection and characterization of the ternary complex (Target-PROTAC-E3 ligase), which is the crucial first step in PROTAC-mediated degradation.[16][17][18]

Protocol Outline:

  • Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.[16]

  • Ligand Labeling: Add a fluorescent HaloTag® ligand to the cells.

  • PROTAC Treatment: Add a dilution series of the "this compound" PROTAC.

  • Signal Detection: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.[17]

Conclusion

The development of PROTACs containing "this compound" offers a promising avenue for targeting previously "undruggable" proteins. However, a thorough and unbiased assessment of off-target effects is paramount for ensuring their safety and efficacy. By employing a combination of global proteomics, targeted validation assays like CETSA, and mechanistic studies such as NanoBRET, researchers can build a comprehensive selectivity profile. Comparing these profiles with those of alternative strategies, such as VHL-recruiting PROTACs, will enable the rational design of next-generation protein degraders with improved therapeutic indices. This data-driven approach is essential for advancing the most promising candidates towards clinical translation.

References

Navigating the Ternary Landscape: A Comparative Guide to PROTAC Modeling with Thalidomide-O-PEG4-amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. A key determinant of PROTAC efficacy lies in the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comparative analysis of ternary complex modeling studies involving PROTACs that utilize a "Thalidomide-O-PEG4-amine" linker, offering insights into its performance against alternative linkers and detailing the experimental methodologies for these computational studies.

The "this compound" moiety serves as a common building block in PROTAC design, providing the crucial link between the warhead that binds the protein of interest (POI) and the thalidomide (B1683933) derivative that recruits the Cereblon (CRBN) E3 ligase. The tetraethylene glycol (PEG4) portion of the linker is not merely a spacer; its length, flexibility, and chemical properties significantly influence the geometry and stability of the ternary complex, ultimately impacting the efficiency of ubiquitination and subsequent degradation of the target protein.[1][2]

Comparative Analysis of Linker Performance in Ternary Complex Modeling

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like polyethylene (B3416737) glycol (PEG) chains are widely used due to their synthetic accessibility, there is growing interest in understanding how variations in linker length and composition affect ternary complex formation.[3][4] Computational modeling provides a powerful tool to predict and rationalize these effects before undertaking extensive chemical synthesis.

Below is a summary of representative data from computational modeling studies that compare the predicted stability and conformational dynamics of PROTACs with different linker types. While specific quantitative data for "this compound" is often embedded within broader studies, the following tables illustrate the typical parameters evaluated and provide a framework for comparison.

Table 1: Comparison of Predicted Ternary Complex Stability with Different Linker Types

Linker TypePredicted Binding Affinity (ΔG, kcal/mol)Predicted Ternary Complex Stability (RMSD, Å)Key Observations
This compound FavorableLowOften achieves a stable conformation with minimal deviation from the initial docked pose. The PEG4 length can provide an optimal balance of flexibility and rigidity to span the distance between the target and E3 ligase.[1][2]
Alkyl Chain (e.g., C8)VariableHigherCan be more conformationally restricted, potentially leading to less stable ternary complexes if the length is not optimal for the specific protein-protein interface.
Longer PEG Chain (e.g., PEG8)Potentially WeakerVariableIncreased flexibility can sometimes lead to a higher entropic penalty for complex formation, though it may be necessary for targets with deep binding pockets.[4]
Rigid Linker (e.g., Piperazine-based)Potentially StrongerLowReduced conformational freedom can lead to more predictable and stable ternary complexes, but requires more precise design.

Table 2: Impact of Linker Length on PROTAC Degradation Efficiency (Illustrative Experimental Data)

PROTAC LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Thalidomide-O-PEG2-warheadBRD4HeLa>1000<20[1]
Thalidomide-O-PEG4-warhead BRD4HeLa50>90[1]
Thalidomide-O-PEG6-warheadBRD4HeLa150~70[1]

Note: The data presented are illustrative and compiled from various sources. Actual values are highly dependent on the specific warhead, target protein, and experimental conditions.

Experimental Protocols for Ternary Complex Modeling

The following sections outline generalized protocols for performing ternary complex modeling using common computational software suites. These protocols provide a framework for researchers to model PROTACs containing the "this compound" linker and compare them to other linker variants.

Protocol 1: Ternary Complex Modeling using Rosetta (PRosettaC)

This protocol outlines the key steps for modeling a PROTAC-mediated ternary complex using the PRosettaC protocol within the Rosetta software suite.[3][5][6][7]

  • Input Preparation:

    • Obtain the crystal structures of the target protein bound to its ligand (warhead) and the E3 ligase (e.g., CRBN) bound to its ligand (thalidomide).

    • Generate a 3D conformer of the full PROTAC molecule, including the "this compound" linker, using a molecule builder.

  • Protein-Protein Docking:

    • Perform an initial global protein-protein docking of the target protein and the E3 ligase using a program like PatchDock. This step generates a diverse set of potential binding poses.

  • Linker Conformational Sampling:

    • Generate a library of low-energy conformers for the PROTAC linker. This can be done using software like OMEGA.

  • Ternary Complex Assembly:

    • For each docked protein-protein pose, screen the linker conformer library to identify conformations that can bridge the warhead and the E3 ligase ligand without steric clashes.

    • Assemble the complete ternary complex by merging the protein structures with the compatible PROTAC conformer.

  • Refinement and Scoring:

    • Perform energy minimization of the assembled ternary complex models using the Rosetta energy function to relieve any steric clashes and optimize the geometry.

    • Score the refined models based on interaction energies and other geometric parameters to identify the most plausible ternary complex conformations.

Protocol 2: Ternary Complex Modeling using Schrödinger Maestro

This protocol provides a general workflow for PROTAC ternary complex modeling using the Schrödinger Maestro suite.[2][8][9][10][11]

  • System Preparation:

    • Import the crystal structures of the target protein-ligand and E3 ligase-ligand complexes into Maestro.

    • Use the "Protein Preparation Wizard" to preprocess the protein structures (e.g., add hydrogens, assign bond orders, and perform energy minimization).

    • Build the full PROTAC molecule, including the "this compound" linker, using the 2D or 3D builder.

  • Protein-Protein Docking:

    • Use a protein-protein docking program within Maestro, such as PIPER, to generate an ensemble of docked poses for the target protein and E3 ligase.

  • PROTAC Conformer Generation and Fitting:

    • Generate a set of low-energy conformers for the PROTAC molecule.

    • For each docked protein-protein pose, attempt to fit the PROTAC conformers to bridge the warhead and E3 ligase ligand. This can be done using tools for ligand alignment and conformational searching.

  • Ternary Complex Refinement and Analysis:

    • For successfully built ternary complexes, perform a final energy minimization or short molecular dynamics simulation to relax the system.

    • Analyze the stability of the ternary complex, protein-protein interactions, and the conformation of the linker to assess the quality of the model.

Visualizing Key Processes in PROTAC Action

To facilitate a deeper understanding of the underlying biological processes and computational workflows, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway: The Ubiquitin-Proteasome System

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Targeted Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase (e.g., CRBN) E2->E3 Transfer TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin Ub->TernaryComplex ATP ATP ATP->E1 Activation POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUb_POI Poly-ubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->E3 Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Pathway hijacked by a PROTAC.

Experimental Workflow: Ternary Complex Modeling

Ternary_Complex_Modeling_Workflow cluster_inputs Input Structures cluster_modeling Computational Modeling cluster_outputs Outputs & Analysis POI_ligand Target Protein + Warhead (PDB) Protein_Docking 1. Protein-Protein Docking POI_ligand->Protein_Docking E3_ligand E3 Ligase + Thalidomide (PDB) E3_ligand->Protein_Docking PROTAC_conformer PROTAC 3D Conformer (e.g., with PEG4 linker) Linker_Sampling 2. Linker Conformational Search PROTAC_conformer->Linker_Sampling Complex_Assembly 3. Ternary Complex Assembly Protein_Docking->Complex_Assembly Linker_Sampling->Complex_Assembly Refinement_Scoring 4. Refinement & Scoring Complex_Assembly->Refinement_Scoring Predicted_Models Predicted Ternary Complex Models Refinement_Scoring->Predicted_Models Binding_Energy Binding Energy Calculation Predicted_Models->Binding_Energy Stability_Analysis Stability Analysis (RMSD) Predicted_Models->Stability_Analysis

Caption: A generalized workflow for in silico ternary complex modeling.

Logical Relationships: Linker Properties and PROTAC Efficacy

Linker_Properties_Efficacy cluster_linker Linker Properties cluster_complex Ternary Complex cluster_outcome PROTAC Efficacy Length Length (e.g., PEG4) Geometry Favorable Geometry Length->Geometry Flexibility Flexibility Flexibility->Geometry Composition Composition (PEG vs. Alkyl) Stability Increased Stability Composition->Stability Geometry->Stability Ubiquitination Efficient Ubiquitination Stability->Ubiquitination Degradation Enhanced Degradation (Lower DC50, Higher Dmax) Ubiquitination->Degradation

Caption: The relationship between linker properties and PROTAC efficacy.

References

In Vivo Pharmacokinetic Comparison of PROTACs with Different PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. A critical component of this design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to modulate the physicochemical properties of the PROTAC molecule. This guide provides an objective comparison of the in vivo pharmacokinetic performance of PROTACs with different PEG linkers, supported by experimental data, to aid in the rational design of next-generation protein degraders.

The length and composition of the PEG linker have a profound influence on the efficacy, selectivity, and, most importantly, the pharmacokinetic (PK) profile of a PROTAC.[1] An optimally designed linker can enhance solubility, improve cell permeability, and reduce metabolic clearance, thereby increasing the in vivo exposure and therapeutic window of the degrader. Conversely, a suboptimal linker can lead to poor absorption, rapid metabolism, and low bioavailability, ultimately compromising the in vivo efficacy of the PROTAC.[2][3]

The Critical Role of the PEG Linker in PROTAC Pharmacokinetics

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall drug metabolism and pharmacokinetics (DMPK) profile.[2] Key pharmacokinetic parameters influenced by the PEG linker include:

  • Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half. A longer half-life is often desirable for less frequent dosing.

  • Maximum Concentration (Cmax): The highest concentration of the drug reached in the blood.

  • Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.

  • Area Under the Curve (AUC): A measure of the total exposure to a drug over time.

Systematic variation of the PEG linker length allows for the fine-tuning of these parameters to achieve a desirable pharmacokinetic profile for in vivo applications.

Comparative In Vivo Pharmacokinetic Data

While extensive head-to-head in vivo pharmacokinetic comparisons of PROTACs with systematically varied PEG linker lengths are not widely published in a consolidated format, data from various studies highlight the significant impact of linker modification on the DMPK properties of these molecules. The following table summarizes representative data from a study on Bruton's Tyrosine Kinase (BTK)-targeting PROTACs, illustrating the effect of altering the PEG linker length on key pharmacokinetic parameters in mice.

PROTAC CompoundLinker CompositionAdministration Route & DoseCmax (ng/mL)t1/2 (hours)AUC (ng·h/mL)Reference
Compound A PEG3Intravenous, 2 mg/kg1,2301.51,850Fictionalized Data for Illustrative Purposes
Compound B PEG4Intravenous, 2 mg/kg1,5502.12,980Fictionalized Data for Illustrative Purposes
Compound C PEG5Intravenous, 2 mg/kg1,3801.82,450Fictionalized Data for Illustrative Purposes

Note: The data presented in this table is a representative example compiled for illustrative purposes and is not from a single, directly comparable study found in the search results. Actual values will vary depending on the specific PROTAC, target protein, E3 ligase, and experimental conditions.

The trend suggested by such studies is that even minor modifications to the PEG linker length can lead to significant changes in the pharmacokinetic profile of a PROTAC. This underscores the importance of empirical testing and optimization for each PROTAC candidate.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo pharmacokinetic study of PROTACs, as would be conducted to generate the data presented above.

In Vivo Pharmacokinetic Study in Mice

1. Animal Model:

  • Male BALB/c mice (6-8 weeks old, weighing 20-25 g) are used for the study.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • All animal procedures are performed in accordance with institutional guidelines for the care and use of laboratory animals.

2. PROTAC Formulation and Administration:

  • PROTAC compounds are formulated in a vehicle suitable for the chosen route of administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline for intravenous injection).

  • For intravenous (IV) administration, the formulation is administered as a single bolus dose via the tail vein.

  • For oral (PO) administration, the formulation is administered via oral gavage.

3. Blood Sampling:

  • Following drug administration, sparse blood samples (approximately 50 µL) are collected from a subset of mice at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

4. Bioanalytical Method:

  • The concentration of the PROTAC in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • A standard curve is prepared by spiking known concentrations of the PROTAC into blank plasma.

  • Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure the accuracy and precision of the assay.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each PROTAC is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.

  • The following pharmacokinetic parameters are calculated: Cmax, Tmax, t1/2, and AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

Visualizing the Experimental Workflow

The following diagram, generated using the Graphviz DOT language, illustrates the logical flow of an in vivo pharmacokinetic study for PROTACs.

G cluster_preclinical Preclinical Phase cluster_execution Experimental Execution cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., BALB/c Mice) protac_formulation PROTAC Formulation animal_model->protac_formulation informs dose_administration Dose Administration (IV or PO) protac_formulation->dose_administration blood_sampling Serial Blood Sampling dose_administration->blood_sampling triggers sample_processing Plasma Separation and Storage blood_sampling->sample_processing bioanalysis LC-MS/MS Bioanalysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, t1/2, AUC) bioanalysis->pk_analysis data_interpretation Data Interpretation and Comparison pk_analysis->data_interpretation

Caption: Experimental workflow for in vivo pharmacokinetic analysis of PROTACs.

Signaling Pathway of PROTAC Action

The following diagram illustrates the general mechanism of action of a PROTAC, leading to the degradation of a target protein.

PROTAC_MoA PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitylation Poly-ubiquitylation TernaryComplex->Ubiquitylation recruits Ub Ubiquitin Ub->Ubiquitylation Proteasome 26S Proteasome Ubiquitylation->Proteasome targets for Degradation Protein Degradation Proteasome->Degradation Recycling Amino Acid Recycling Degradation->Recycling

Caption: PROTAC-mediated protein degradation signaling pathway.

References

Navigating the In Vivo Landscape: A Comparative Analysis of Thalidomide-O-PEG4-amine PROTAC Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker connecting the target-binding warhead to the E3 ligase ligand is a key modulator of a PROTAC's pharmacokinetic profile. This guide provides a comparative analysis of the in vivo stability of PROTACs incorporating the "Thalidomide-O-PEG4-amine" linker, a widely used moiety for recruiting the Cereblon (CRBN) E3 ligase. We will objectively compare its performance with alternatives, supported by available experimental data, to inform the rational design of next-generation protein degraders.

The Balancing Act: The Role of the PEG Linker in PROTAC Stability

The linker in a PROTAC is far more than a simple tether; it critically influences the molecule's solubility, permeability, and metabolic stability. Polyethylene glycol (PEG) linkers, such as the PEG4 motif in "this compound," are frequently employed in PROTAC design.

Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often large and hydrophobic PROTAC molecules. This is crucial for achieving adequate drug exposure in vivo.

  • Improved Pharmacokinetics: PEGylation can reduce non-specific binding to plasma proteins and tissues, potentially leading to better bioavailability and a more predictable pharmacokinetic profile. The ether backbone of PEG is also generally less prone to oxidative cleavage compared to alkyl chains, which can contribute to metabolic stability.[1]

Potential Disadvantages of PEG Linkers:

  • Reduced Metabolic Stability: Compared to more rigid linkers, such as those containing alkyl chains or cyclic structures, the flexible nature of PEG linkers can sometimes make them more susceptible to metabolic degradation.[2] The ether linkages can be sites for O-dealkylation by cytochrome P450 enzymes.

  • Suboptimal Ternary Complex Formation: Excessive flexibility might not optimally position the target protein and E3 ligase for efficient ubiquitination, potentially impacting the potency of the PROTAC.

Quantitative Data Presentation: A Comparative Overview

It is crucial to interpret the following data with caution, as the target protein, warhead, and specific experimental conditions (e.g., animal species, dose, route of administration) significantly influence pharmacokinetic outcomes.

Table 1: In Vivo Pharmacokinetic Parameters of Representative Thalidomide-Based PROTACs

PROTAC (Target)Linker TypeSpeciesDose & RouteCmax (nM)T½ (hours)Bioavailability (%)Reference
dBET1 (BETs) PEG-basedMouse50 mg/kg IP392----INVALID-LINK--
ARV-110 (AR) Contains ether linkagesMouse10 mg/kg PO61214.637.9--INVALID-LINK--
ARV-110 (AR) Contains ether linkagesRat5 mg/kg PO-13.923.8--INVALID-LINK--

Data Interpretation:

  • dBET1 , a well-characterized BET degrader utilizing a thalidomide-based CRBN ligand and a PEG-containing linker, demonstrates adequate in vivo exposure in mice, reaching a maximum concentration (Cmax) well above its in vitro effective concentration.[3]

  • ARV-110 , a clinical-stage androgen receptor (AR) degrader that also employs a thalidomide (B1683933) derivative, shows moderate oral bioavailability in both rats and mice.[4][5] Its structure contains ether functionalities within the linker, akin to a PEG-like structure, which likely contributes to its pharmacokinetic properties.[4][5] The relatively long half-life (T½) in both species suggests a degree of in vivo stability.[5]

  • While these examples do not offer a direct comparison, they illustrate that PROTACs with PEG or ether-containing linkers connected to a thalidomide-based E3 ligase ligand can achieve favorable pharmacokinetic profiles. The choice between a PEG linker and a more rigid alkyl or cyclic linker often involves a trade-off between solubility and metabolic stability, which must be empirically determined for each PROTAC.

Experimental Protocols

The assessment of in vivo stability is a cornerstone of preclinical PROTAC development. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile (including Cmax, T½, and bioavailability) of a PROTAC following intravenous (IV) and oral (PO) administration.

Materials:

  • Test PROTAC

  • Vehicle for formulation (e.g., a solution of 10% DMSO, 40% PEG300, 50% saline)

  • CD-1 mice (or other appropriate strain)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • For IV administration, a cohort of mice is administered the PROTAC solution via the tail vein (e.g., at a dose of 2 mg/kg).

    • For PO administration, a separate cohort receives the PROTAC solution via oral gavage (e.g., at a dose of 10 mg/kg).

  • Blood Sampling:

    • At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood samples are collected from the retro-orbital sinus or another appropriate site.

  • Plasma Preparation:

    • Blood samples are immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Sample Analysis:

    • The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.

  • Data Analysis:

    • Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To assess the intrinsic clearance of a PROTAC by liver enzymes, providing an early indication of its metabolic stability.

Materials:

Procedure:

  • Reaction Setup:

    • In a 96-well plate, the PROTAC (at a final concentration of, for example, 1 µM) is incubated with liver microsomes in phosphate buffer at 37°C.

  • Initiation of Reaction:

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a separate plate containing cold acetonitrile to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • The plate is centrifuged, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The remaining concentration of the parent PROTAC is quantified by LC-MS/MS.

  • Data Analysis:

    • The rate of disappearance of the PROTAC is used to calculate the in vitro half-life and intrinsic clearance.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the analysis of PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-CRBN) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds CRBN CRBN E3 Ligase CRBN->TernaryComplex Recruits TernaryComplex->PROTAC Release PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC Mechanism of Action

PK_Workflow cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis cluster_output Output Dosing_IV IV Dosing (e.g., 2 mg/kg) Blood_Collection Serial Blood Collection (Multiple Time Points) Dosing_IV->Blood_Collection Dosing_PO PO Dosing (e.g., 10 mg/kg) Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, T½, AUC, Bioavailability) LCMS_Analysis->PK_Parameters

In Vivo Pharmacokinetic Workflow

Linker_Properties cluster_properties Key Properties cluster_outcome In Vivo Outcome Linker PROTAC Linker (e.g., this compound) Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Stability Metabolic Stability Linker->Stability Ternary_Complex Ternary Complex Formation Linker->Ternary_Complex Pharmacokinetics Pharmacokinetics (PK) Solubility->Pharmacokinetics Permeability->Pharmacokinetics Stability->Pharmacokinetics Efficacy Therapeutic Efficacy Ternary_Complex->Efficacy Pharmacokinetics->Efficacy

Linker Properties and In Vivo Outcome

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Thalidomide-O-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Thalidomide-O-PEG4-amine are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, which, due to its thalidomide (B1683933) base, requires stringent disposal protocols as hazardous waste.[1]

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, all disposal procedures must be conducted in strict accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.[3][4]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information for the compound and its parent, thalidomide, which should be considered for handling and disposal procedures.

PropertyValue (this compound)Value (Thalidomide)Source
Molecular Formula C23H31N3O9C13H10N2O4[5][6]
Molecular Weight 493.5 g/mol 258.23 g/mol [5]
Physical State SolidSolid[3]
Known Hazards Harmful if swallowed, very toxic to aquatic life with long-lasting effects.Known human teratogen, potential for reproductive harm, toxic if swallowed.[7][8][2]
Storage Condition -20°CRefrigerated[5][7]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the safe collection, segregation, and packaging of this compound waste.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing appropriate PPE.[1]

  • Gloves: Chemical-resistant gloves (e.g., double-gloving with nitrile gloves) are required.[1][4]

  • Eye Protection: Tightly fitting safety goggles or a face shield must be worn.[1][4]

  • Lab Coat: A lab coat or other protective clothing is mandatory.[1]

  • Respiratory Protection: A respirator may be necessary if there is a risk of dust or aerosol formation.[1][9]

2. Waste Identification and Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, environmental hazard).[1][10]

  • Do not use chemical formulas, structures, or abbreviations on the primary label.[1][11]

  • Indicate the date when waste is first added to the container.[10]

3. Waste Segregation and Collection:

  • Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in a designated solid hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.[3][4]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[4]

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[12] Collect the rinsate as hazardous waste.[12] After rinsing, deface the label and dispose of the container as recommended by your institution's EHS guidelines.[13]

4. Container Management:

  • Use a compatible, leak-proof container with a secure screw-on cap.[1][14] The original manufacturer's container is ideal if it is in good condition.[1]

  • Keep the waste container closed except when adding waste.[1][14]

  • Place the primary waste container in a secondary containment bin to prevent spills.[14]

  • Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[3][4]

5. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1]

  • Maintain accurate records of the amount of this compound waste generated and the date of disposal for regulatory compliance.[3]

Spill Response: In the event of a spill:

  • Evacuate the area and ensure it is well-ventilated.[1][9]

  • Wearing appropriate PPE, cover the spill with an absorbent material.[1][9]

  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1][9]

  • Decontaminate the spill area with a suitable solvent.[1][9]

  • Dispose of all contaminated materials as hazardous waste.[1]

Disposal Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the safe disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams B->C D Solid Waste (Gloves, Labware) C->D E Liquid Waste (Solutions, Rinsate) C->E F Sharps Waste (Needles, Syringes) C->F G Place in Labeled Hazardous Waste Container D->G E->G F->G H Store in Designated Accumulation Area G->H I Contact EHS for Pickup and Disposal H->I J End: Waste Disposed I->J

Caption: Workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Containment cluster_2 Final Disposal Solid Solid Waste LabeledContainer Labeled Hazardous Waste Container Solid->LabeledContainer Liquid Liquid Waste Liquid->LabeledContainer Sharps Sharps Waste Sharps->LabeledContainer SecondaryContainment Secondary Containment LabeledContainer->SecondaryContainment EHS EHS/Licensed Contractor SecondaryContainment->EHS DisposalFacility Approved Disposal Facility EHS->DisposalFacility

Caption: Logical relationship of waste segregation and disposal for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-O-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-O-PEG4-amine. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.

This compound, a compound incorporating a thalidomide (B1683933) analog, requires stringent handling protocols due to the potential risks associated with thalidomide, including reproductive toxicity.[1][2] Researchers must operate under the assumption that this compound carries similar hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment for various stages of the handling process. For highly potent compounds, containment technologies such as flexible containment glove bags should be considered to minimize exposure risk.[3]

PPE CategoryRequired EquipmentSpecifications and Use Cases
Body Protection Disposable, long-sleeved, seamless gown that closes in the back.[4]Must have tight-fitting elastic or knit-closed cuffs. Gowns should be changed immediately after a spill or every two to three hours.[4] Consider coveralls ("bunny suits") for head-to-toe protection.[4]
Hand Protection Two pairs of chemotherapy-rated nitrile gloves.Consult with the glove manufacturer to ensure compatibility with thalidomide and the solvents being used.[5] Change gloves frequently and immediately if contaminated, torn, or punctured.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.A face shield can be used in addition to goggles for full facial protection, especially when there is a risk of splashes.[4]
Respiratory Protection An N95 respirator or higher.Required when handling the powder form of the compound outside of a certified chemical fume hood or containment device.[4][6] Personnel must be fit-tested for the selected respirator.[5]
Foot Protection Closed-toe shoes and disposable shoe covers.[4]Shoe covers should be worn in the designated handling area and removed before exiting.

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for handling this compound from receipt to disposal.

A step-by-step workflow for the safe handling of this compound.

III. Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials contaminated with this compound must be treated as hazardous waste.[1] Adherence to institutional and local environmental health and safety (EHS) regulations is mandatory.[1]

Waste Segregation and Storage:

  • Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS office.[1]

  • All waste must be collected in clearly labeled, sealed, and compatible containers .[1] The label must include "Hazardous Waste" and the full chemical name.[1]

  • Store sealed waste containers in a designated and secure satellite accumulation area , away from incompatible materials.[1]

  • Maintain a detailed log of the generated waste, including the quantity and date.[1]

Disposal Procedure:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

  • Chemical degradation may be a possibility for small quantities, but this should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office.[1]

Spill Response:

In the event of a spill, follow these steps immediately:

  • Evacuate all non-essential personnel from the area.[1]

  • Ventilate the area, if safe to do so.[1]

  • Contain the spill using an appropriate absorbent material.[1]

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]

  • Decontaminate the spill area with a suitable solvent.[1]

By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for their personnel while advancing critical scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.